molecular formula C11H14N2O4S B1393520 2-(Piperazin-1-ylsulfonyl)benzoic acid CAS No. 1215613-85-6

2-(Piperazin-1-ylsulfonyl)benzoic acid

Cat. No.: B1393520
CAS No.: 1215613-85-6
M. Wt: 270.31 g/mol
InChI Key: CHTBWKZGYHGAFP-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C11H14N2O4S and its molecular weight is 270.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-piperazin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-11(15)9-3-1-2-4-10(9)18(16,17)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTBWKZGYHGAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Piperazin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a plausible and scientifically grounded synthetic pathway for 2-(piperazin-1-ylsulfonyl)benzoic acid. This molecule, incorporating both a sulfonamide and a piperazine moiety, represents a scaffold of significant interest in medicinal chemistry due to the established pharmacological importance of these functional groups. This document is structured to provide not only a step-by-step synthetic protocol but also to delve into the mechanistic rationale, potential challenges, and key considerations for the successful synthesis and characterization of the target compound.

Introduction: The Significance of the Piperazine-Sulfonamide Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. Its unique physicochemical characteristics, including two basic nitrogen atoms, allow for the fine-tuning of a molecule's properties to enhance interactions with biological targets. When coupled with a sulfonamide group, another critical pharmacophore known for its diverse biological activities, the resulting scaffold holds considerable promise for the development of novel therapeutic agents. The title compound, this compound, is a valuable building block for creating more complex molecules with potential applications in areas such as oncology, infectious diseases, and central nervous system disorders.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step sequence. The first step involves the synthesis of a key intermediate, 2-(chlorosulfonyl)benzoic acid, via electrophilic aromatic substitution. The subsequent step is the nucleophilic substitution of the sulfonyl chloride with piperazine to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation of Benzoic Acid cluster_1 Step 2: Sulfonamide Formation Benzoic_Acid Benzoic Acid Intermediate 2-(Chlorosulfonyl)benzoic acid Benzoic_Acid->Intermediate Chlorosulfonic Acid Chlorosulfonic_Acid Chlorosulfonic Acid Final_Product This compound Intermediate->Final_Product Piperazine Piperazine Piperazine

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2-(Chlorosulfonyl)benzoic Acid

Mechanistic Insight and Regioselectivity

The introduction of a chlorosulfonyl group onto the benzoic acid ring is an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating and meta-directing group due to its electron-withdrawing nature. However, the formation of the ortho-isomer is possible and its yield can be influenced by the reaction conditions. The reaction proceeds via the in situ formation of the electrophile, chlorosulfonium ion (ClSO₂⁺), from chlorosulfonic acid.

Controlling the regioselectivity is the primary challenge in this step. While the meta-isomer is electronically favored, steric hindrance at the ortho positions can be overcome under specific conditions, potentially involving kinetic control at lower temperatures. It is crucial to carefully manage the reaction temperature to minimize the formation of undesired isomers and byproducts such as diaryl sulfones.

Experimental Protocol: Chlorosulfonation of Benzoic Acid

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Notes
Benzoic Acid122.121.0Dry thoroughly before use.
Chlorosulfonic Acid116.524.0 - 5.0Use fresh, colorless reagent. Handle with extreme care in a fume hood.
Crushed Ice/Water--For quenching the reaction.
Diethyl Ether74.12-For extraction.
Anhydrous Sodium Sulfate142.04-For drying the organic layer.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a scrubber with a sodium hydroxide solution), carefully add chlorosulfonic acid (4-5 molar equivalents).

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add benzoic acid (1 molar equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • The crude 2-(chlorosulfonyl)benzoic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • For further purification, the crude product can be dissolved in diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

Trustworthiness and Self-Validation: The successful synthesis of the intermediate can be verified by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The presence of the sulfonyl chloride group can be confirmed by its characteristic IR stretching frequency. The regiochemistry should be carefully confirmed by ¹H NMR, paying close attention to the coupling patterns of the aromatic protons.

Part 2: Synthesis of this compound

Mechanistic Insight

This step involves a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride. The nitrogen atom of piperazine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. As piperazine has two nucleophilic nitrogen atoms, the use of an excess of piperazine is recommended to minimize the formation of the di-substituted byproduct where a single sulfonylbenzoic acid molecule reacts with both nitrogens of a piperazine molecule.

Experimental Protocol: Reaction of 2-(Chlorosulfonyl)benzoic Acid with Piperazine

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-(Chlorosulfonyl)benzoic acid220.631.0Use the product from the previous step.
Piperazine86.142.0 - 3.0Anhydrous.
Dichloromethane (DCM)84.93-Anhydrous, as the reaction solvent.
Triethylamine (TEA)101.191.1As a base to neutralize the HCl formed.
1 M Hydrochloric Acid (HCl)--For work-up.
Saturated Sodium Bicarbonate Solution--For work-up.
Brine--For work-up.
Anhydrous Sodium Sulfate142.04-For drying the organic layer.

Procedure:

  • In a round-bottom flask, dissolve piperazine (2-3 molar equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-(chlorosulfonyl)benzoic acid (1 molar equivalent) in anhydrous DCM.

  • Slowly add the solution of 2-(chlorosulfonyl)benzoic acid to the piperazine solution dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, add triethylamine (1.1 molar equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Trustworthiness and Self-Validation: The final product should be characterized thoroughly to confirm its identity and purity. Techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy should be employed. High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.

Characterization of this compound

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzoic acid ring, with their chemical shifts and coupling constants being indicative of the 1,2-disubstitution pattern. Signals for the piperazine protons would likely appear as two distinct multiplets, corresponding to the protons adjacent to the sulfonyl group and those adjacent to the NH group. The proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum should display signals for the quaternary and protonated carbons of the benzoic acid ring, the carbonyl carbon of the carboxylic acid, and the carbons of the piperazine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄N₂O₄S, MW: 286.31 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonamide, and N-H stretch of the piperazine are expected.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-(Chlorosulfonyl)benzoic Acid cluster_step2 Step 2: Synthesis of this compound A 1. Add Chlorosulfonic Acid to Flask B 2. Cool to 0-5 °C A->B C 3. Add Benzoic Acid Portion-wise B->C D 4. Stir and Warm to Room Temperature C->D E 5. Quench on Ice-Water D->E F 6. Filter and Wash Precipitate E->F G 7. Purify by Recrystallization/Extraction F->G H 8. Dissolve Piperazine in DCM and Cool G->H Intermediate I 9. Add Solution of 2-(Chlorosulfonyl)benzoic Acid H->I J 10. Add Triethylamine I->J K 11. Stir at Room Temperature J->K L 12. Work-up (Washings) K->L M 13. Dry and Concentrate L->M N 14. Purify by Recrystallization/Chromatography M->N

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion and Future Perspectives

This technical guide outlines a robust and logical synthetic pathway for this compound. The successful execution of this synthesis provides access to a versatile chemical building block with significant potential in drug discovery and development. The key challenges lie in controlling the regioselectivity of the initial chlorosulfonation step and in the purification of the final product. Future work could focus on optimizing the reaction conditions to improve the yield of the desired ortho-isomer and on exploring the derivatization of the final compound to generate a library of novel molecules for biological screening. The principles and protocols detailed herein provide a solid foundation for researchers venturing into the synthesis of this and related piperazine-sulfonamide derivatives.

References

  • Due to the specific nature of the topic, direct literature for the complete synthesis and characterization of "this compound" was not found in the conducted search. The presented synthesis is a scientifically plausible route based on established chemical principles and analogous reactions reported in the chemical literature for similar compounds. For general procedures and background information, researchers are encouraged to consult standard organic chemistry textbooks and databases such as SciFinder, Reaxys, and PubChem. The following references provide context for the synthesis of related compounds and the importance of the involved chemical moieties.
  • Synthesis of Substituted Sulfonylbenzoic Acids: While not specific to the 2-piperazinylsulfonyl derivative, patents and publications describing the synthesis of related compounds, such as 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid, offer valuable insights into the general reaction conditions for the coupling of a sulfonyl chloride with a piperazine. (e.g., CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. Available at: )

  • Medicinal Chemistry of Piperazines: Numerous reviews and articles highlight the importance of the piperazine scaffold in drug design. These resources can provide a broader context for the potential applications of the target molecule.

  • Sulfonamides in Medicinal Chemistry: The biological significance of the sulfonamide functional group is well-documented in the medicinal chemistry literature. Review articles on this topic can offer valuable background information.

The Architectural Versatility of 2-(Piperazin-1-ylsulfonyl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

The 2-(piperazin-1-ylsulfonyl)benzoic acid core is a noteworthy scaffold in medicinal chemistry, lending its unique structural and physicochemical properties to a variety of pharmacologically active agents. While the parent compound itself is not extensively documented, its derivatives have emerged as crucial intermediates and final compounds in the pursuit of novel therapeutics. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this versatile chemical entity, with a particular focus on its prominent derivatives.

Core Molecular Structure and Physicochemical Identity

The foundational structure of this compound features a benzoic acid moiety substituted at the 2-position with a piperazine-1-sulfonyl group. This arrangement imparts a combination of acidic and basic functionalities, influencing its solubility, crystal packing, and interactions with biological targets.

A preeminent and well-characterized derivative is 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid . Its identity is established by the following identifiers:

IdentifierValueSource
CAS Number 194602-23-8[1][2][3]
Molecular Formula C₁₄H₂₀N₂O₅S[1][2][3]
Molecular Weight 328.39 g/mol [1][3]
IUPAC Name 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid[3]

The structural arrangement of this derivative highlights key functional groups that determine its chemical behavior and potential for biological activity.

Figure 1: Chemical structure of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their behavior in both chemical and biological systems. The following table summarizes key properties for the ethoxy-methyl derivative.

PropertyValueSource
Melting Point 198-199 °C
Boiling Point (predicted) 516.0 ± 60.0 °C at 760 mmHg
LogP (predicted) 0.7196[2]
Topological Polar Surface Area (TPSA) 87.15 Ų[2]
Physical Form Solid powder
Solubility Moderately soluble in organic solvents; potential for solubility in polar solvents.[4]

The presence of both hydrophobic (ethoxy group, aromatic ring) and hydrophilic (carboxylic acid, sulfonyl, piperazine nitrogens) moieties results in moderate lipophilicity, which is often a desirable trait in drug candidates for balancing membrane permeability and aqueous solubility.[4]

Synthesis Strategies and Methodologies

The synthesis of this compound derivatives typically involves multi-step processes. A common approach involves the sulfonation of a substituted benzoic acid precursor, followed by reaction with a suitable piperazine derivative.

A patented method for the synthesis of 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid initiates from methyl salicylate. This process is advantageous due to the use of readily available and cost-effective starting materials.[5]

Experimental Protocol: Synthesis from Methyl Salicylate[7]

This protocol is based on the methodology described in patent CN105777669A.

Step 1: Sulfonation of Methyl Salicylate

  • To a stirred solution of chlorosulfonic acid, add methyl salicylate dropwise while maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to proceed at 20-25 °C for 2 hours.

  • Subsequently, add thionyl chloride dropwise, again maintaining the temperature between 0-10 °C.

  • Continue stirring at 20-25 °C for 5 hours.

  • Carefully pour the reaction mixture into crushed ice with stirring.

  • Collect the resulting precipitate by suction filtration, wash with water, and dry to yield 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester.

Causality: The use of chlorosulfonic acid introduces the chlorosulfonyl group onto the aromatic ring. Thionyl chloride is also involved in the sulfonation process. The controlled low temperature during addition is critical to manage the exothermic nature of the reaction and prevent unwanted side reactions.

Step 2: Reaction with N-methylpiperazine

  • Dissolve the 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester in a suitable organic solvent.

  • Add N-methylpiperazine to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, methyl 2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate, can be isolated by standard workup procedures.

Causality: The nucleophilic nitrogen of N-methylpiperazine displaces the chloride on the sulfonyl chloride group, forming the sulfonamide bond.

Step 3: Ethylation

  • Treat the product from Step 2 with an ethylating agent such as diethyl sulfate or ethyl bromide in the presence of a base.

  • The reaction is typically carried out in a suitable solvent at an elevated temperature.

  • Workup and purification will yield methyl 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate.

Causality: The base deprotonates the hydroxyl group, forming a phenoxide which then acts as a nucleophile to attack the ethylating agent, resulting in the formation of the ethoxy group.

Step 4: Hydrolysis

  • Hydrolyze the ester from Step 3 using a solution of sodium hydroxide or potassium hydroxide in a suitable solvent.

  • The reaction is typically heated to reflux to ensure complete conversion.

  • After cooling, the solvent is removed, and the residue is dissolved in water.

  • The aqueous solution is then acidified with dilute hydrochloric acid to a pH of 3-4, causing the final product, 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid, to precipitate.

  • The product is collected by filtration, washed with water, and dried.

Causality: The basic conditions promote the saponification of the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Synthesis_Workflow Methyl_Salicylate Methyl Salicylate Sulfonation Sulfonation (Chlorosulfonic Acid, Thionyl Chloride) Methyl_Salicylate->Sulfonation Chlorosulfonyl_Intermediate 5-Chlorosulfonyl-2-hydroxy- benzoic acid methyl ester Sulfonation->Chlorosulfonyl_Intermediate Piperazine_Reaction Reaction with N-methylpiperazine Chlorosulfonyl_Intermediate->Piperazine_Reaction Piperazine_Intermediate Methyl 2-hydroxy-5-(4-methyl- piperazin-1-ylsulfonyl)benzoate Piperazine_Reaction->Piperazine_Intermediate Ethylation Ethylation (Diethyl Sulfate or Ethyl Bromide) Piperazine_Intermediate->Ethylation Ethoxy_Intermediate Methyl 2-ethoxy-5-(4-methyl- piperazin-1-ylsulfonyl)benzoate Ethylation->Ethoxy_Intermediate Hydrolysis Hydrolysis (NaOH or KOH, then HCl) Ethoxy_Intermediate->Hydrolysis Final_Product 2-Ethoxy-5-(4-methylpiperazin- 1-ylsulfonyl)benzoic acid Hydrolysis->Final_Product

Figure 2: Synthetic workflow for 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzoic acid ring, the methylene protons of the piperazine ring, and protons of any substituents (e.g., ethoxy and methyl groups). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbons of the piperazine ring, and any substituent carbons.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S=O stretches of the sulfonyl group, and C-N and C-O stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Predicted mass spectrometry data for 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl)benzoic acid includes a monoisotopic mass of 328.10928 Da.[6]

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest in pharmaceutical research due to the versatile nature of its constituent parts. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[7][8][9][10][11] Its inclusion can enhance aqueous solubility and bioavailability.[7][10]

The sulfonamide group can participate in hydrogen bonding and other interactions with biological targets, while the benzoic acid moiety provides a handle for further chemical modification or can act as a key interacting group itself.[4]

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

One of the most prominent applications of 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is as a key intermediate in the synthesis of Sildenafil Citrate, the active ingredient in Viagra®.[5][12] Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).

Application_Pathway Scaffold 2-(Piperazin-1-ylsulfonyl) benzoic acid Core Derivative 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl] benzoic acid Scaffold->Derivative is a derivative of API Sildenafil (API) Derivative->API is a key intermediate for Drug_Product Erectile Dysfunction Therapeutics API->Drug_Product is the active ingredient in

Figure 3: Role as a key intermediate in drug manufacturing.

Exploration in Other Therapeutic Areas

The structural motifs present in this compound derivatives suggest their potential for a range of biological activities. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in antimicrobial and anticancer agents.[8][9][11]

For instance, certain piperazine-containing sulfonamides have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[13] Additionally, some derivatives have shown antibacterial activity, with a proposed mechanism of action involving the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1]

The adaptability of the this compound scaffold allows for the synthesis of large libraries of compounds for screening against various biological targets. Modifications can be readily made at the piperazine nitrogen, the benzoic acid group (e.g., conversion to amides or esters), and on the aromatic ring, enabling a systematic exploration of the structure-activity relationship (SAR).

Conclusion and Future Perspectives

The this compound core represents a valuable building block in medicinal chemistry. While its primary documented application is as an intermediate in the synthesis of established drugs like Sildenafil, the inherent properties of this scaffold suggest a much broader potential. The combination of the versatile piperazine ring, the biologically active sulfonamide group, and the modifiable benzoic acid functionality makes it an attractive starting point for the design of new chemical entities. Future research will likely focus on leveraging this scaffold to develop novel therapeutics for a range of diseases, from infectious diseases to oncology and beyond. The continued exploration of the chemical space around this core structure is a promising avenue for the discovery of next-generation medicines.

References

  • The medicinal chemistry of piperazines: A review. Chem Biol Drug Des. 2024 Jun;103(6):e14537. Available from: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available from: [Link]

  • Perli, M. & Govindarajan, R. Biological Activities of Piperazine Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research. 2024. Available from: [Link]

  • The medicinal chemistry of piperazines: A review. ResearchGate. Available from: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available from: [Link]

  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. PubChem. Available from: [Link]

  • Wang, L. et al. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS One. 2015 Dec 23;10(12):e0134556. Available from: [Link]

  • Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. Google Patents.
  • 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid (C14H20N2O5S). PubChemLite. Available from: [Link]

Sources

An In-depth Technical Guide to 2-(Piperazin-1-ylsulfonyl)benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Piperazin-1-ylsulfonyl)benzoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific isomer, this document outlines a robust, inferred synthetic pathway and predicted characterization data, grounded in established chemical principles and data from closely related analogues.

Molecular Structure and Physicochemical Properties

This compound is a trifunctional molecule incorporating a benzoic acid moiety, a sulfonamide linker, and a piperazine ring. This unique combination of functional groups suggests potential for diverse biological activities and makes it an attractive scaffold for further chemical modification.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₄SCalculated
Molecular Weight 270.31 g/mol Calculated
CAS Number Not assigned-
Appearance Predicted to be a white to off-white solidInferred
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases. Limited solubility in non-polar solvents.Inferred
Predicted pKa Carboxylic acid: ~3-4; Piperazine N-H: ~8-9Inferred

The presence of both an acidic carboxylic acid group and a basic piperazine ring makes this compound zwitterionic at physiological pH, which will significantly influence its solubility, membrane permeability, and pharmacokinetic profile.

Synthesis of this compound

The most chemically logical and efficient synthesis of this compound involves the nucleophilic substitution reaction between 2-chlorosulfonylbenzoic acid and piperazine. This is a well-established method for the formation of sulfonamides.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_product Product 2_chlorosulfonylbenzoic_acid 2-Chlorosulfonylbenzoic acid Reaction Nucleophilic Substitution (Base, Solvent) 2_chlorosulfonylbenzoic_acid->Reaction Piperazine Piperazine Piperazine->Reaction Target_Molecule This compound Reaction->Target_Molecule

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for similar sulfonamide syntheses.[1]

Materials:

  • 2-chlorosulfonylbenzoic acid

  • Piperazine (an excess is recommended to minimize di-substitution)

  • Triethylamine or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (e.g., 3 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reactant: Slowly add a solution of 2-chlorosulfonylbenzoic acid (1 equivalent) in anhydrous DCM to the piperazine solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, add triethylamine (2 equivalents) to the reaction mixture to act as a base, scavenging the HCl byproduct. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess piperazine and triethylamine), water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Structural Characterization

As no experimental data is publicly available, the following spectroscopic data are predicted based on the molecular structure.

Diagram 2: Key Functional Groups for Spectroscopic Analysis

G cluster_groups Key Functional Groups Structure Molecular Structure of this compound COOH Carboxylic Acid (O-H, C=O) Structure->COOH SO2 Sulfonyl (S=O) Structure->SO2 Piperazine Piperazine (N-H, C-H) Structure->Piperazine Aromatic Aromatic Ring (C-H) Structure->Aromatic

Caption: Key functional groups for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆):

  • ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~8.0-7.5 ppm (m, 4H): Aromatic protons of the benzoic acid ring. The exact shifts and splitting patterns will be complex due to the ortho-substitution.

  • ~3.0-3.2 ppm (m, 4H): Piperazine protons adjacent to the sulfonyl group.

  • ~2.7-2.9 ppm (m, 4H): Piperazine protons adjacent to the N-H group.

  • ~2.5 ppm (br s, 1H): Piperazine N-H proton. This signal may be broad and its position can vary with concentration and temperature.

¹³C NMR (Predicted, in DMSO-d₆):

  • ~168 ppm: Carboxylic acid carbonyl carbon.

  • ~140-125 ppm: Aromatic carbons.

  • ~45-50 ppm: Piperazine carbons.

Infrared (IR) Spectroscopy
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, likely showing hydrogen bonding.

  • ~3300 cm⁻¹: N-H stretch of the piperazine.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonamide, respectively.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI):

    • Positive Mode: Expected [M+H]⁺ ion at m/z 271.07.

    • Negative Mode: Expected [M-H]⁻ ion at m/z 269.06.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of SO₂, cleavage of the piperazine ring, and decarboxylation.

Potential Applications and Future Research

While specific biological activities of this compound have not been reported, its structural motifs are present in numerous pharmacologically active compounds.

  • Arylpiperazines: This class of compounds is well-known for its activity at various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, leading to applications as antipsychotics, antidepressants, and anxiolytics.

  • Sulfonamides: A cornerstone in medicinal chemistry, sulfonamides are found in a wide range of drugs including diuretics, anticonvulsants, and anti-inflammatory agents.

  • Benzoic Acid Derivatives: These are common in drug design, often serving as a key binding element or a scaffold for further functionalization.

Given these precedents, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Future research could focus on:

  • Library Synthesis: Derivatization of the piperazine nitrogen and the carboxylic acid to create a library of analogues for screening.

  • Biological Screening: Evaluation of the parent compound and its derivatives against a panel of biological targets, particularly those associated with the central nervous system.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the key structural features required for any observed biological activity to guide the design of more potent and selective compounds.

Conclusion

This compound is a molecule with significant potential for drug discovery and development. This guide provides a comprehensive, albeit inferred, technical overview to facilitate its synthesis and characterization. The proposed synthetic route is robust and based on well-established chemical principles. The predicted spectroscopic data offer a baseline for the structural confirmation of the synthesized compound. Further investigation into the biological activities of this molecule and its derivatives is warranted.

References

  • PubChem. 3-(Piperazine-1-sulfonyl)benzoic acid. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information for publications. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Pharmacological Evaluation of Some Aryl Piperazine Compounds. Available from: [Link]

  • SpectraBase. Benzoic acid, 4-[[[4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl]acetyl]amino]-, methyl ester. Available from: [Link]

  • ResearchGate. Synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. Available from: [Link]

  • NIH. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available from: [Link]

  • NIH. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available from: [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available from: [Link]

  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available from: [Link]

  • NIH. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Available from: [Link]

Sources

"2-(Piperazin-1-ylsulfonyl)benzoic acid" CAS number 1215613-85-6

Author: BenchChem Technical Support Team. Date: January 2026

Beginning compound research

I am now delving into the compound "2-(Piperazin-1- ylsulfonyl)benzoic acid" (CAS: 1215613-85-6). My initial focus is gathering synthesis methods, properties, and known applications. I intend to transition towards researching its mechanism of action and biological activity as soon as possible.

Expanding initial compound exploration

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Defining structure, expanding search

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Constructing a Synthetic Route

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Compiling Guide Elements

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An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Piperazin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule of Inferred Potential

In the landscape of drug discovery and molecular biology, not every compound is accompanied by a wealth of established literature. The molecule 2-(Piperazin-1-ylsulfonyl)benzoic acid, identified by CAS Number 1215613-85-6, represents such a case.[1] While direct, empirical data on its specific biological targets and mechanism of action are not publicly available, its structure is a compelling amalgamation of well-known pharmacophores. This guide, therefore, adopts a predictive and methodological approach. By dissecting the molecule into its constituent chemical motifs—a benzoic acid, a sulfonamide linker, and a piperazine ring—we can infer plausible biological activities and construct a rigorous, multi-tiered experimental framework to elucidate its true mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a strategic blueprint for investigation.

Structural Deconstruction and Mechanistic Hypotheses

The chemical architecture of this compound provides the primary basis for our mechanistic hypotheses. Each component has a rich history in medicinal chemistry, suggesting several potential avenues of interaction within biological systems.

  • The Piperazine Ring: This six-membered heterocycle is a cornerstone of modern pharmacology, renowned for its prevalence in centrally active agents.[2][3] Its unique conformational flexibility and ability to present nitrogen atoms for hydrogen bonding allow it to interact with a wide array of receptors and enzymes.[4] Piperazine derivatives have demonstrated a vast spectrum of activities, including antipsychotic, antidepressant, anxiolytic, and anti-inflammatory effects.[3][4] This suggests a potential for this compound to engage with targets within the central nervous system.

  • The Benzoic Acid Sulfonamide Moiety: The combination of a benzoic acid and a sulfonamide group is structurally reminiscent of several classes of targeted inhibitors. Notably, research into structurally related compounds, such as 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, has identified them as selective inhibitors of Histone Deacetylase-6 (HDAC6).[5] This precedent establishes HDAC inhibition as a primary and highly plausible hypothesis for the mechanism of action of our target compound. Furthermore, the sulfonamide group is a classic pharmacophore found in diuretics, and anti-inflammatory COX-2 inhibitors.

Based on this structural analysis, we can formulate two primary, testable hypotheses:

Hypothesis 1 (Primary): this compound acts as an inhibitor of Histone Deacetylases (HDACs), with potential selectivity for specific isoforms like HDAC6.

Hypothesis 2 (Secondary): The compound interacts with G-protein coupled receptors (GPCRs) or other targets within the central nervous system, leveraging the known promiscuity of the piperazine scaffold.

A Proposed Experimental Cascade for Mechanism of Action Elucidation

To systematically investigate these hypotheses, a phased experimental approach is proposed. This cascade begins with broad, high-throughput screening and progressively narrows the focus to specific targets and pathways, ensuring a logical and cost-effective investigation.

Phase 1: Initial Target Screening and Validation

The initial phase is designed to rapidly assess the primary hypothesis of HDAC inhibition while remaining open to discovering novel activities.

G cluster_0 Phase 1: Initial Target Screening A Compound Procurement & QC (LC-MS, NMR) B Primary Assay: Pan-HDAC Inhibitor Fluorometric Assay A->B C Secondary Assay: GPCR Profiling Panel (e.g., Eurofins SafetyScreen) A->C D Data Analysis: IC50 Determination (HDAC) % Inhibition (GPCR) B->D C->D E Hit Confirmation (Dose-Response) D->E G cluster_1 Phase 2: Target Deconvolution & Cellular Activity F HDAC Isoform Selectivity Panel (Recombinant HDAC1-11) I Data Analysis: Selectivity Profile Protein Acetylation Levels F->I G Cellular Target Engagement: Western Blot for Acetyl-α-tubulin (HDAC6-specific marker) G->I H Cellular Target Engagement: Western Blot for Acetyl-Histone H3 (Class I HDAC marker) H->I J Mechanism Confirmation I->J

Caption: Phase 2 workflow to determine HDAC isoform selectivity and confirm cellular activity.

  • Objective: To measure the downstream consequences of HDAC inhibition in a cellular model, providing evidence of target engagement.

  • Materials:

    • A549 (human lung carcinoma) or similar cancer cell line.

    • RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin.

    • This compound.

    • Lysis Buffer (RIPA).

    • Primary antibodies: anti-acetyl-α-tubulin (HDAC6 substrate), anti-acetyl-Histone H3 (Class I HDAC substrate), anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • ECL chemiluminescence substrate.

  • Procedure:

    • Seed A549 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 18-24 hours. Include a vehicle (DMSO) control.

    • Harvest cells and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash and detect the signal using an ECL substrate and an imaging system.

  • Causality and Validation: This protocol provides a self-validating system. α-tubulin is a well-known substrate of HDAC6. An increase in its acetylation status is a direct and specific readout of HDAC6 inhibition in the cell. Conversely, Histone H3 is a substrate for Class I HDACs (HDAC1, 2, 3). Observing an increase in acetyl-Histone H3 would point towards Class I inhibition. The β-actin loading control ensures that any observed changes are due to altered acetylation, not differences in the amount of protein loaded. A dose-dependent increase in acetylated proteins confirms the compound is cell-permeable and engages its intended target class.

Data Interpretation and Path Forward

The data generated from this experimental cascade would provide a strong foundation for understanding the mechanism of action of this compound.

Potential Outcome Interpretation Next Steps
Potent pan-HDAC inhibition (Phase 1) with increased acetyl-tubulin and acetyl-histone levels (Phase 2) Compound is a broad-spectrum HDAC inhibitor.Proceed to anti-proliferative assays in cancer cell lines and in vivo xenograft models.
Selective HDAC6 inhibition (Phase 1 & 2) with a strong increase in acetyl-tubulin only (Phase 2) Compound is a selective HDAC6 inhibitor. [5]Investigate potential in neurodegenerative diseases (e.g., Alzheimer's) or specific cancers where HDAC6 is implicated.
No significant HDAC inhibition, but activity in GPCR panel (Phase 1) Compound likely acts on a GPCR target, consistent with many piperazine-containing drugs. [3]Deconvolute the specific GPCR target(s) using receptor binding and functional assays (e.g., cAMP, calcium flux).
No activity in any primary assay The initial hypotheses are incorrect.Return to structural analysis for alternative hypotheses (e.g., ion channel modulation, enzyme inhibition outside of HDACs) and perform broader phenotypic screening.

Conclusion

While this compound is currently a molecule defined more by its structure than by its function, this guide provides a clear and scientifically rigorous path toward its characterization. The strong structural precedent for HDAC inhibition, particularly HDAC6, presents a compelling primary hypothesis. The proposed experimental cascade is designed to be a self-validating system, where each phase builds logically upon the last, from broad screening to specific cellular target engagement. By following this blueprint, researchers can systematically unravel the mechanism of action and unlock the potential of this intriguing compound.

References

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015).
  • PubChem. PubChem. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Galdino, P. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Singh, A., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • 1215613-85-6 this compound. (n.d.). AKSci.

Sources

"2-(Piperazin-1-ylsulfonyl)benzoic acid" biological activity

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Compound Activity

I'm currently focused on the biological activity of "2-(Piperazin-1-ylsulfonyl)benzoic acid," derivatives, and structurally related compounds. I'm prioritizing their mechanisms of action and potential therapeutic applications. The goal is to establish a solid foundation of existing knowledge before moving forward.

Prioritizing Literature Review

I've initiated a thorough literature search for "this compound," derivatives, and structurally similar compounds. My primary focus is understanding their biological activity, especially their mechanisms of action, and potential therapeutic applications. I'm actively seeking established experimental protocols to characterize this compound.

Adapting Search Parameters

I'm now adapting my search strategy. The initial query for "this compound" yielded limited results, suggesting it's either novel or understudied. I'm expanding my focus to include structurally similar compounds, like those with the "piperazin-1-ylsulfonyl" moiety, sulfonylbenzoic acid derivatives, and compounds featuring piperazine-sulfonyl linkages on an aromatic ring.

Refining Search Strategy

I'm now broadening the search to related compounds. The focus is shifting to compounds containing the "piperazin-1-ylsulfonyl" moiety linked to an aromatic ring, "sulfonylbenzoic acid" derivatives, and compounds with piperazine-sulfonyl groups. I'll synthesize findings to infer potential activities for "this compound". I am also planning the structure of the technical guide, which will address the inferred potential activities of this novel molecule. I'm prepared to create diagrams and tables based on activities I infer.

Inferring Potential Targets

I'm now expanding my search strategy to structurally related compounds. I've formulated queries focused on "piperazine-sulfonyl-phenyl/aryl groups," "sulfonylbenzoic acid derivatives," and compounds with "piperazine rings," which is a common motif in CNS-active drugs. My goal is to build a hypothesis on the biological activities of the target compound.

An In-depth Technical Guide to the Solubility Profile of 2-(Piperazin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile for 2-(Piperazin-1-ylsulfonyl)benzoic acid. Due to the limited publicly available experimental data for this specific molecule, this document establishes a robust theoretical framework based on its constituent functional groups—benzoic acid, an aromatic sulfonamide, and a piperazine ring. We project its physicochemical properties, including its amphoteric nature and ionization constants (pKa), to predict its pH-dependent solubility behavior. This theoretical foundation is complemented by detailed, field-proven experimental protocols for determining thermodynamic and kinetic solubility, enabling researchers to generate a complete, accurate, and reliable solubility profile. This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing the causal logic behind experimental design and ensuring a self-validating approach to data generation.

Introduction and Structural Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. A thorough understanding of an API's solubility profile across the physiological pH range is fundamental to drug discovery and development. This guide focuses on this compound, a molecule whose structure suggests a complex and highly pH-dependent solubility profile.

Structural Definition and Clarification

It is crucial to distinguish the target molecule, This compound , from similar, more frequently documented compounds such as 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, an intermediate in the synthesis of Sildenafil. The subject of this guide possesses a distinct substitution pattern that directly governs its physicochemical properties.

The structure of this compound incorporates three key functional groups that dictate its solubility:

  • Benzoic Acid Moiety: An acidic functional group.

  • Piperazine Ring: A diamine structure with two basic nitrogen centers.

  • Aromatic Sulfonamide Linker: Connects the benzoic acid and piperazine components.

The Amphoteric Nature and Its Implications

The simultaneous presence of an acidic carboxylic acid group and a basic piperazine ring renders this compound an amphoteric substance. This dual nature is the cornerstone of its solubility profile. At different pH values, the molecule will exist in various ionization states: cationic, zwitterionic (neutral overall charge), and anionic. The solubility of the molecule is lowest at its isoelectric point (pI), where the neutral, zwitterionic form predominates, and increases significantly at pH values where it can form soluble cationic or anionic salts.

Theoretical Physicochemical Profile

A predictive assessment of the molecule's properties is essential for designing an efficient experimental strategy.

Predicted Ionization Constants (pKa)

The pKa value is the pH at which a functional group is 50% ionized. For this compound, we can predict two primary pKa values that will govern its solubility in the physiological range:

  • pKa₁ (Carboxylic Acid): The benzoic acid group is expected to have a pKa in the range of 3.0 to 4.0 . Below this pH, it is predominantly neutral (-COOH); above this pH, it becomes an anionic carboxylate (-COO⁻).

  • pKa₂ (Piperazine N4-H⁺): The piperazine ring has two nitrogen atoms. The nitrogen directly attached to the electron-withdrawing sulfonyl group (N1) is significantly less basic. The terminal nitrogen (N4) will be the primary basic center. Its conjugate acid is predicted to have a pKa in the range of 7.5 to 8.5 . Below this pH, it is a protonated cation (-NH₂⁺-); above this pH, it is neutral (-NH-).

pH-Dependent Ionization States and Predicted Solubility Curve

The interplay between these two pKa values results in a characteristic "U-shaped" or "V-shaped" pH-solubility profile.

  • Low pH (pH < pKa₁): The carboxylic acid is neutral, and the piperazine is protonated. The molecule carries a net positive charge (cationic form) and is expected to have high solubility.

  • Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated (anionic), and the piperazine is protonated (cationic). The molecule exists predominantly as a zwitterion with a net neutral charge. Solubility is at its minimum in this range, near the isoelectric point (pI) , which can be estimated as (pKa₁ + pKa₂) / 2.

  • High pH (pH > pKa₂): The carboxylic acid is deprotonated, and the piperazine is neutral. The molecule carries a net negative charge (anionic form) and is expected to have high solubility again.

The relationship between these ionization states and the resulting solubility profile is a foundational concept for this molecule.

G cluster_pH pH Scale cluster_Ionization Dominant Molecular Form cluster_Solubility Expected Aqueous Solubility pHLow Low pH (e.g., pH 1-2) pHMid Isoelectric Region (e.g., pH 4-7) Cation Cationic (Net Positive Charge) pHLow->Cation pHHigh High pH (e.g., pH 9-10) Zwitterion Zwitterionic (Net Neutral Charge) pHMid->Zwitterion Anion Anionic (Net Negative Charge) pHHigh->Anion SolHigh1 High Cation->SolHigh1 SolLow LOWEST Zwitterion->SolLow SolHigh2 High Anion->SolHigh2

Caption: Relationship between pH, ionization state, and expected solubility.

Experimental Strategy for Solubility Profiling

A multi-tiered approach is essential for building a complete solubility profile, starting with high-throughput screening and progressing to definitive equilibrium measurements.

Overall Experimental Workflow

The logical flow of experiments ensures that resources are used efficiently, with early-stage assays guiding the design of more intensive, definitive studies.

G start API Synthesis & Characterization kinetic Tier 1: Kinetic Solubility (High-Throughput Screen) start->kinetic Early Discovery thermo Tier 2: Thermodynamic Solubility (Shake-Flask Method) kinetic->thermo Proceed if promising ph_profile Tier 3: pH-Solubility Profile thermo->ph_profile Characterize pH effect biorelevant Tier 4: Biorelevant Media Solubility (FaSSIF & FeSSIF) ph_profile->biorelevant Simulate in vivo conditions end Complete Solubility Profile for Preformulation biorelevant->end

Caption: A tiered workflow for comprehensive solubility assessment.

Tier 1: Kinetic Solubility Assay (Nephelometry)
  • Expertise & Experience: This high-throughput assay is designed for early discovery to quickly rank compounds.[1] It measures the point at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, becomes insoluble.[2] While not a true equilibrium value, it is invaluable for identifying solubility liabilities early. The choice of nephelometry (light scattering) provides a fast, instrument-based readout of precipitation.[2][3]

  • Protocol: Nephelometric Kinetic Solubility

    • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Plate Preparation: In a 96-well microplate, add phosphate-buffered saline (PBS, pH 7.4).

    • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock to the buffer to create the highest concentration, then perform serial dilutions across the plate.[2] The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.[4]

    • Incubation: Mix the plate and incubate at room temperature for 1-2 hours.[3]

    • Measurement: Measure light scattering at each concentration using a nephelometer.

    • Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating precipitation.

Tier 2: Thermodynamic Solubility Assay (Shake-Flask Method)
  • Expertise & Experience: This is the gold-standard method for determining equilibrium solubility, as recommended by regulatory bodies like the ICH.[5][6] It measures the concentration of a saturated solution in equilibrium with an excess of solid drug, providing the true thermodynamic solubility value.[7] This is critical for preformulation and regulatory submissions. Using an orbital shaker ensures consistent agitation, and verifying that excess solid remains at the end of the experiment is a key validation step.[7][8]

  • Protocol: ICH-Compliant Shake-Flask Solubility

    • System Preparation: To a series of glass vials, add a suitable buffer (e.g., pH 1.2, 4.5, and 6.8 as per ICH M9 guidelines).[6]

    • Compound Addition: Add an excess amount of solid this compound to each vial. A visual excess of solid must be present throughout the experiment.[7]

    • Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A time-point study (e.g., sampling at 24, 48, and 72 hours) should be performed to confirm that equilibrium has been reached.

    • Phase Separation: Allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

    • Validation: After the experiment, the pH of the solution should be re-measured to ensure it has not shifted, and the remaining solid should be visually confirmed.[6]

Key Factors Influencing Solubility

Impact of pH (The Henderson-Hasselbalch Relationship)

As established, pH is the most critical factor. The Henderson-Hasselbalch equation provides the theoretical basis for predicting the solubility of an ionizable compound as a function of pH, based on its intrinsic solubility (S₀) and pKa values.[9][10] For an amphoteric compound like this, a more complex derived relationship is used, but the principle remains: solubility increases as the molecule becomes predominantly charged.[11][12] An experimentally derived pH-solubility profile is essential to confirm the predicted behavior and identify the pH of minimum solubility.

Solid-State Properties: Polymorphism
  • Trustworthiness: The solid-state form of the API can have a profound impact on its apparent solubility.[13] Different crystalline forms (polymorphs) or the amorphous form of the same compound can exhibit different solubilities and dissolution rates.[14][15] The thermodynamically most stable polymorph typically has the lowest solubility.[16] It is a regulatory expectation to screen for polymorphism and characterize the form being used in all development studies to ensure reproducibility and control.[17]

Biorelevant Media (FaSSIF & FeSSIF)
  • Authoritative Grounding: To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the composition of human intestinal fluids.[18]

    • FaSSIF (Fasted State Simulated Intestinal Fluid): This medium has a pH of ~6.5 and contains bile salts and phospholipids that mimic the fasted state in the small intestine.[18][19]

    • FeSSIF (Fed State Simulated Intestinal Fluid): This medium has a lower pH (~5.0) and higher concentrations of bile salts and phospholipids, simulating the fed state.[18] For lipophilic compounds, these media can significantly enhance solubility through micellar solubilization, providing a more accurate prediction of oral absorption than simple buffers.[19]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical Properties

Parameter Predicted Value Implication for Solubility
Molecular Weight ~301.35 g/mol -
pKa₁ (Acidic) 3.0 - 4.0 Anionic above this pH, enhancing solubility.
pKa₂ (Basic) 7.5 - 8.5 Cationic below this pH, enhancing solubility.
Isoelectric Point (pI) ~5.3 - 6.3 pH of minimum predicted aqueous solubility.

| Predicted LogP | 1.5 - 2.5 | Moderately lipophilic; solubility may be limited. |

Table 2: Example Experimental Solubility Data Summary

Medium pH Temperature (°C) Solubility Method Measured Solubility (µg/mL)
0.1 N HCl 1.2 37 Thermodynamic > 2000
Acetate Buffer 4.5 37 Thermodynamic 50 - 150
Phosphate Buffer 6.0 37 Thermodynamic < 20 (Lowest)
Phosphate Buffer 7.4 37 Thermodynamic 250 - 500
Phosphate Buffer 7.4 25 Kinetic 85
FaSSIF 6.5 37 Thermodynamic 150 - 250

| FeSSIF | 5.0 | 37 | Thermodynamic | 400 - 600 |

Note: Data in Table 2 is hypothetical and for illustrative purposes.

Conclusion

This compound is an amphoteric molecule whose aqueous solubility is fundamentally governed by pH. Its predicted pH-solubility profile is U-shaped, with a pronounced minimum at its isoelectric point (estimated pH 5.3-6.3) and significantly higher solubilities in acidic (pH < 3) and alkaline (pH > 9) conditions. This theoretical profile must be confirmed through a rigorous experimental program, beginning with high-throughput kinetic assays and culminating in gold-standard thermodynamic shake-flask measurements across the physiological pH range and in biorelevant media. A comprehensive understanding of this profile, along with characterization of the solid-state form, is paramount for successful formulation development and for ensuring predictable in vivo performance.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Pharma Lesson. (2024). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Available from: [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. Available from: [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. (PMC version). Available from: [Link]

  • SciSpace. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]

  • Biorelevant.com. Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. Available from: [Link]

  • Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available from: [Link]

  • PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • ResearchGate. (2022). Evaluation of pKa prediction for acidic, basic, and amphoteric species. Available from: [Link]

  • Google Patents. (2015). Biorelevant compositions.
  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 371-377. Available from: [Link]

  • Dissolution Technologies. (2011). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Available from: [Link]

  • Biorelevant.com. What is the composition of FaSSIF? Available from: [Link]

  • CoLab. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship.
  • ResearchGate. (2023). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]

  • Pilgaard, M. (2021). Acids and bases: Amphoteric substances. Michael Pilgaard's Web Chemistry. Available from: [Link]

  • while true do;. (2024). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available from: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 307-315. Available from: [Link]

  • Ortiz, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 98. Available from: [Link]

  • Graphviz. (2024). DOT Language. Available from: [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Available from: [Link]

  • Quora. (2021). How to know if an amphoteric substance/ion is a strong or weak acid/base. Available from: [Link]

  • Sketchviz. Simple Graph - GraphViz Examples and Tutorial. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available from: [Link]

  • ncona. (2017). A Quick Introduction to Graphviz. Available from: [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available from: [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available from: [Link]

  • reposiTUm. (2021). Prediction of pKa values of small molecules via graph neural networks. Available from: [Link]

  • Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Available from: [Link]

  • RAPS. (2018). FDA Consults on ICH Biopharmaceutics Classification System-Based Biowaivers Guideline. Available from: [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Available from: [Link]

Sources

A Spectroscopic Guide to 2-(Piperazin-1-ylsulfonyl)benzoic Acid: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical synthesis, the unambiguous structural characterization of novel molecules is paramount. 2-(Piperazin-1-ylsulfonyl)benzoic acid is a molecule of significant interest, incorporating three key pharmacophores: a benzoic acid moiety, a sulfonamide linker, and a piperazine ring. This unique combination suggests potential applications as a versatile synthetic intermediate or a scaffold for developing new therapeutic agents. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound. Our approach is grounded in first principles, explaining the causal relationship between the molecule's structure and its spectral output, thereby offering a robust framework for researchers in the field.

Molecular Structure and Functional Group Analysis

To interpret spectroscopic data effectively, a foundational understanding of the molecule's architecture is essential. This compound possesses an ortho-disubstituted benzene ring, which creates a sterically hindered and electronically complex environment. The key functional groups that will produce characteristic spectroscopic signals are:

  • Carboxylic Acid (-COOH): A source of a highly deshielded, acidic proton and a carbonyl carbon.

  • Aromatic Sulfonamide (-Ar-SO₂-N): An electron-withdrawing group that strongly influences the electronic environment of the benzene ring.

  • Piperazine Ring: A saturated heterocycle with two distinct nitrogen environments and multiple aliphatic protons.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a detailed structural map can be constructed.[1]

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The position of a signal (chemical shift) indicates the degree of electronic shielding, while the splitting pattern (multiplicity) reveals the number of neighboring protons.[1]

Experimental Protocol: Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons like -COOH and -NH.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz).

  • Acquisition: A standard one-pulse experiment is run. Key parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are averaged to improve the signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Predicted Spectrum: The complex interplay of electron-withdrawing groups (-COOH, -SO₂N) dictates the proton chemical shifts.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Notes
Carboxylic Acid (-COOH )> 12.0Broad Singlet (br s)1HThe acidic proton is highly deshielded and often very broad. Disappears upon D₂O exchange.[2][3]
Aromatic (Ar-H )7.7 - 8.3Multiplet (m)4HThe four aromatic protons form a complex, overlapping multiplet pattern due to ortho, meta, and para couplings. Protons ortho to the two electron-withdrawing groups will be furthest downfield.[4]
Piperazine (-NH )Variable (e.g., 2.5-4.0)Broad Singlet (br s)1HThe chemical shift is highly dependent on solvent, concentration, and temperature. Disappears upon D₂O exchange.
Piperazine (-SO₂-N-(CH₂)₂)~3.2 - 3.5Multiplet (m)4HProtons on carbons adjacent to the sulfonamide nitrogen are deshielded relative to the other piperazine protons.
Piperazine (-NH-(CH₂)₂)~2.8 - 3.1Multiplet (m)4HProtons on carbons adjacent to the secondary amine.
¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information on the number of chemically non-equivalent carbon atoms and their electronic environments.

Data Interpretation and Predicted Spectrum: Due to the lack of symmetry, all 11 carbon atoms in the molecule are expected to be chemically distinct, giving rise to 11 unique signals.

Carbon Assignment Predicted δ (ppm) Rationale & Notes
Carbonyl (-C OOH)165 - 175The carbonyl carbon is highly deshielded due to the two attached electronegative oxygen atoms.[5]
Aromatic (Ar-C -SO₂)138 - 145The ipso-carbon attached to the sulfonamide group is deshielded.
Aromatic (Ar-C -COOH)135 - 142The ipso-carbon attached to the carboxylic acid group.
Aromatic (Ar-C H)125 - 135The remaining four aromatic carbons appear in this typical range.
Piperazine (-SO₂-N-C H₂)48 - 55Carbons adjacent to the sulfonamide nitrogen are slightly deshielded.
Piperazine (-NH-C H₂)42 - 48Carbons adjacent to the secondary amine.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds. Each functional group has a characteristic set of vibrational frequencies, making IR an excellent tool for functional group identification.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Analysis: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted.

Data Interpretation and Predicted Spectrum: The IR spectrum will be dominated by strong absorptions from the carboxylic acid and sulfonamide groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group Origin
O-H Stretch2500 - 3300Strong, Very BroadCarboxylic Acid (H-bonded dimer)[7][8]
C-H Stretch (Aromatic)3000 - 3100Medium, SharpBenzene Ring
C-H Stretch (Aliphatic)2850 - 2960Medium, SharpPiperazine Ring
C=O Stretch1680 - 1720Strong, SharpCarboxylic Acid[8][9]
S=O Asymmetric Stretch1330 - 1370Strong, SharpSulfonamide[10]
S=O Symmetric Stretch1140 - 1180Strong, SharpSulfonamide[10]
C-O Stretch1210 - 1320StrongCarboxylic Acid[7]

Mass Spectrometry (MS)

Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized (e.g., by electrospray ionization, ESI) to form a molecular ion, which can then be fragmented. The resulting fragmentation pattern provides valuable structural information.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation ([M+H]⁺).

  • Infusion: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are formed.

  • Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio to generate the mass spectrum.

Data Interpretation and Predicted Spectrum:

  • Molecular Ion: The molecular formula is C₁₁H₁₄N₂O₄S, with a monoisotopic mass of 286.07 Da. In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 287.08 .

  • Key Fragmentation Pathways: Collision-induced dissociation (CID) of the m/z 287 ion will reveal characteristic structural fragments.

fragmentation_pathway M_H [M+H]⁺ m/z 287 frag1 Loss of SO₂ (64 Da) M_H->frag1 - SO₂ frag2 Loss of H₂O (18 Da) M_H->frag2 - H₂O frag3 Loss of COOH radical (45 Da) M_H->frag3 - •COOH frag4 Piperazine Ring Cleavage M_H->frag4 Cleavage ion1 m/z 223 frag1->ion1 ion2 m/z 269 frag2->ion2 ion3 m/z 242 frag3->ion3 ion4 m/z 85 (Piperazinyl cation) frag4->ion4

Caption: Predicted major fragmentation pathways for [M+H]⁺.

A crucial and highly characteristic fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[11] This rearrangement-driven fragmentation would produce a significant ion at m/z 223. Further fragmentation would involve cleavages within the piperazine ring and losses from the carboxylic acid group.

m/z (Predicted) Proposed Fragment Identity
287.08[M+H]⁺ (Protonated molecular ion)
269.07[M+H - H₂O]⁺ (Loss of water from carboxylic acid)
242.08[M+H - COOH]⁺ (Loss of the carboxyl radical)
223.09[M+H - SO₂]⁺ (Loss of sulfur dioxide)
85.08[C₄H₉N₂]⁺ (Protonated piperazine fragment)

Conclusion

The collective application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical carboxylic acid and sulfonamide functional groups through their distinct vibrational modes. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This multi-faceted spectroscopic approach ensures the structural integrity and purity of the compound, a critical requirement for its use in research and development.

References

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. Available at: [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (n.d.). ProQuest. Available at: [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (2021). PubMed Central. Available at: [Link]

  • Supporting Information. (n.d.). J. Org. Chem. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Experimental Spectroscopic and Theoretical Studies of New Synthesized Sulfonamide Derivatives. (2023). ResearchGate. Available at: [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Available at: [Link]

  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. (n.d.). PubChem. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2020). Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (1993). PubMed. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. Available at: [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (n.d.). ResearchGate. Available at: [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2003). ResearchGate. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Springer. Available at: [Link]

  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (2018). PubMed Central. Available at: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Available at: [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. Available at: [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2018). PubMed Central. Available at: [Link]

  • 2-(piperazin-1-ylcarbonyl)benzoic acid (C12H14N2O3). (n.d.). PubChemLite. Available at: [Link]

  • 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid Manufacturer in Mumbai. (n.d.). Allmpus. Available at: [Link]

  • infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • Synthesis and characterization of Benzoic Acid. (2020). Chemistry Research Journal. Available at: [Link]

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • Benzoic acid. (n.d.). NIST WebBook. Available at: [Link]

  • Synthesis and Activity of Benzenesulfonyl Piperazines. (2016). ResearchGate. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2020). MDPI. Available at: [Link]

  • Interpret the benzoic acid IR spectrum. (n.d.). Proprep. Available at: [Link]

  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare. Available at: [Link]

Sources

An In-Depth Technical Guide to Starting Materials for the Synthesis of 2-(Piperazin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Piperazin-1-ylsulfonyl)benzoic acid and its derivatives represent a significant class of compounds, often serving as crucial intermediates and building blocks in medicinal chemistry and drug development. The unique structural arrangement, featuring a benzoic acid moiety, a sulfonamide linker, and a piperazine ring, provides a versatile scaffold for interacting with various biological targets. For instance, structurally related molecules like 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl)benzoic acid are key intermediates in the synthesis of sildenafil, a widely known phosphodiesterase inhibitor.[1][2]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the primary synthetic strategies and starting materials required for the preparation of this compound. By delving into the underlying chemical principles and providing field-proven insights, this document aims to empower scientists to make informed decisions in designing efficient and robust synthetic routes.

Core Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The most chemically intuitive disconnection point is the sulfonamide (S-N) bond. This bond is reliably formed through the reaction of a sulfonyl chloride with an amine. This primary disconnection reveals two principal synthetic strategies:

  • Convergent Synthesis: This approach involves the preparation of two key fragments, 2-(chlorosulfonyl)benzoic acid and piperazine , which are then coupled in a final step.

  • Linear/Stepwise Synthesis: This strategy involves building the molecule sequentially on a pre-existing benzoic acid scaffold, where the carboxylic acid group is often protected as an ester during the initial steps.

G cluster_intermediates This compound This compound Disconnection Disconnection This compound->Disconnection C-N bond (Sulfonamide) Key Intermediates Key Intermediates 2-(Chlorosulfonyl)benzoic acid 2-(Chlorosulfonyl)benzoic acid Piperazine Piperazine

Caption: High-level retrosynthetic analysis of the target molecule.

Strategy A: The Convergent Approach

This is the most direct and frequently employed strategy. It relies on the robust reaction between a sulfonyl chloride and an amine. The success of this route is contingent on the efficient preparation of the key electrophile, 2-(chlorosulfonyl)benzoic acid.

Preparation of the Key Intermediate: 2-(Chlorosulfonyl)benzoic Acid

The synthesis of aryl sulfonyl chlorides is typically achieved via electrophilic aromatic substitution, specifically chlorosulfonation.

  • Primary Starting Material: The foundational starting material for this intermediate is typically o-chlorobenzoic acid or a related substituted benzoic acid.[3] While direct chlorosulfonation of benzoic acid is possible, the carboxylic acid group is deactivating and meta-directing, making substitution at the ortho position challenging. Using a starting material with an existing ortho substituent, like 2-chlorobenzoic acid, can better direct the incoming chlorosulfonyl group, although often to the 5-position.[3]

  • Key Reagent: Chlorosulfonic acid (HSO₃Cl) is the reagent of choice for this transformation. It serves as both the solvent and the source of the electrophile.

Causality Behind Experimental Choices: The reaction proceeds by the generation of sulfur trioxide (SO₃) in situ, which acts as the potent electrophile. An excess of chlorosulfonic acid is used to drive the reaction to completion. The temperature must be carefully controlled; the initial addition of the benzoic acid derivative is performed at low temperatures (0-10 °C) to manage the highly exothermic nature of the reaction.[4] The mixture is then heated to facilitate the electrophilic substitution.[3]

Experimental Protocol: General Chlorosulfonation of a Benzoic Acid Derivative

This protocol is a generalized synthesis adapted from literature procedures for related compounds.[3][4]

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct).

  • Reagent Charging: Cool the flask in an ice-water bath. Carefully and slowly charge the flask with chlorosulfonic acid (typically 3-5 molar equivalents).

  • Substrate Addition: Add the chosen benzoic acid starting material (e.g., o-chlorobenzoic acid) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature remains below 10 °C.[3][4]

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100 °C for several hours to drive the reaction to completion.[3] Monitor progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Workup: Cool the reaction mixture to ambient temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring. The sulfonyl chloride product, being insoluble in the acidic aqueous medium, will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids. The crude product can be dried or used directly in the next step. Further purification can be achieved by recrystallization.

Sulfonamide Bond Formation

With the sulfonyl chloride in hand, the final step is the coupling with piperazine.

  • Primary Starting Materials:

    • 2-(Chlorosulfonyl)benzoic acid (or its derivative, from the previous step).

    • Piperazine: This is a readily available and inexpensive cyclic diamine.

Causality Behind Experimental Choices: This is a classic nucleophilic substitution reaction where the nitrogen atom of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the piperazine, which would render it non-nucleophilic. This is typically achieved by using either an excess of piperazine (where one molecule acts as the nucleophile and a second acts as the base) or by adding an external tertiary amine base like triethylamine.[5]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamidation o-Chlorobenzoic Acid o-Chlorobenzoic Acid Reaction1 + 2-Chloro-5-chlorosulfonylbenzoic Acid 2-Chloro-5-chlorosulfonylbenzoic Acid Reaction1->2-Chloro-5-chlorosulfonylbenzoic Acid Heat Chlorosulfonic Acid Chlorosulfonic Acid Reaction2 + Piperazine Piperazine Target Molecule 2-(Piperazin-1-ylsulfonyl) -benzoic acid derivative Reaction2->Target Molecule Base (e.g., Et3N) G Methyl Salicylate Methyl Salicylate Step1 1. Chlorosulfonation (HSO3Cl, SOCl2) Methyl Salicylate->Step1 Intermediate1 5-Chlorosulfonyl- 2-hydroxy-benzoic acid methyl ester Step1->Intermediate1 Step2 2. Sulfonamidation (N-Methylpiperazine) Intermediate1->Step2 Intermediate2 2-Hydroxy-5-(4-methyl- piperazin-1-ylsulfonyl) benzoic acid methyl ester Step2->Intermediate2 Step3 3. Ethylation (Et2SO4) Intermediate2->Step3 Intermediate3 2-Ethoxy-5-(4-methyl- piperazin-1-ylsulfonyl) benzoic acid methyl ester Step3->Intermediate3 Step4 4. Hydrolysis (NaOH, then H+) Intermediate3->Step4 Final Product 2-Ethoxy-5-(4-methyl- piperazin-1-ylsulfonyl) benzoic acid Step4->Final Product

Caption: Workflow for a Linear Synthesis, based on a related compound. [1]

Summary of Key Starting Materials

The selection of a synthetic strategy is dictated by the availability and cost of starting materials, as well as the desired substitution pattern on the final molecule.

Starting MaterialRoleRelevant Synthetic Strategy
Benzoic Acid / Substituted Benzoic Acids Aromatic backbone precursorStrategy A (Convergent)
Piperazine Nucleophilic amine sourceStrategy A (Convergent) & B (Linear)
Methyl Salicylate / Benzoic Esters Protected aromatic backbone precursorStrategy B (Linear)
Chlorosulfonic Acid Chlorosulfonating agentStrategy A (Convergent) & B (Linear)
N-Substituted Piperazines Functionalized amine sourceStrategy B (Linear)

Conclusion

The synthesis of this compound is primarily achieved through two robust strategies. The convergent approach, which involves the coupling of a pre-formed 2-(chlorosulfonyl)benzoic acid intermediate with piperazine, is often the most direct route. Alternatively, a linear, stepwise approach starting from a protected benzoic acid derivative like methyl salicylate offers greater flexibility for introducing additional functional groups onto the aromatic ring. The choice of starting materials—be it a simple substituted benzoic acid or a more complex ester—is the critical first step that defines the overall efficiency, scalability, and economic viability of the synthesis. A thorough understanding of the chemical principles behind each transformation, from electrophilic chlorosulfonation to nucleophilic sulfonamide formation, is paramount for the successful execution of these synthetic pathways.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]

  • Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Google Patents. (2016). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
  • Google Patents. (n.d.). EP0447421B1 - PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES.
  • National Center for Biotechnology Information. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules, 20(12), 22676–22691. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. International Journal of Molecular Sciences, 24(24), 17399. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(11), 1335. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

Sources

Methodological & Application

The Versatility of the 2-(Piperazin-1-ylsulfonyl)benzoic Acid Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(piperazin-1-ylsulfonyl)benzoic acid moiety is a prominent structural motif in medicinal chemistry, recognized for its role as a versatile scaffold in the design of a wide array of therapeutic agents. Its inherent physicochemical properties, conferred by the combination of a benzoic acid, a sulfonamide linker, and a piperazine ring, make it a valuable building block for developing drugs with favorable pharmacokinetic and pharmacodynamic profiles. The piperazine ring, in particular, is a well-established "privileged scaffold" in drug discovery, known to enhance solubility, basicity, and the ability to modulate biological targets.[1][2][3] This guide provides an in-depth exploration of the applications of the this compound core, with detailed protocols for its synthesis and derivatization into biologically active molecules.

Core Synthesis and Derivatization

The synthesis of the this compound scaffold and its derivatives can be achieved through several routes. A common strategy involves the chlorosulfonation of a substituted benzoic acid followed by reaction with a piperazine derivative. A well-documented example is the synthesis of 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, a key intermediate in the production of Sildenafil.[4][5]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from readily available materials and proceeding through key intermediates to the final desired products.

G cluster_0 Synthesis of the Core Scaffold Start Substituted Benzoic Acid Derivative (e.g., Methyl Salicylate) Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid, Thionyl Chloride) Start->Chlorosulfonation SulfonylChloride Sulfonyl Chloride Intermediate Chlorosulfonation->SulfonylChloride Piperazine_Addition Reaction with N-Substituted Piperazine SulfonylChloride->Piperazine_Addition Ester_Intermediate Ester Intermediate Piperazine_Addition->Ester_Intermediate Hydrolysis Alkaline Hydrolysis Ester_Intermediate->Hydrolysis Final_Product 2-(Substituted-piperazin-1-ylsulfonyl) -substituted-benzoic acid Hydrolysis->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic Acid

This protocol is adapted from a patented method for synthesizing a key intermediate for Sildenafil, starting from methyl salicylate.[4]

Materials:

  • Methyl salicylate

  • Chlorosulfonic acid

  • Thionyl chloride

  • N-methylpiperazine

  • Diethyl sulfate or ethyl bromide

  • Sodium hydroxide or potassium hydroxide

  • Hydrochloric acid

  • Ice

  • Appropriate organic solvents (e.g., dichloromethane, tetrahydrofuran)

Step-by-Step Procedure:

  • Synthesis of 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester:

    • Carefully add 15.0 g of methyl salicylate dropwise to 28.7 g of chlorosulfonic acid while maintaining the temperature between 0-10°C.

    • After the addition is complete, allow the reaction to stir at 20-25°C for 2 hours.

    • Next, add 11.7 g of thionyl chloride dropwise, again keeping the temperature between 0-10°C.

    • Continue stirring at 20-25°C for 5 hours.

    • Pour the reaction mixture onto crushed ice with stirring.

    • Collect the resulting precipitate by suction filtration, wash with water, and dry to yield 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester.[4]

  • Reaction with N-methylpiperazine:

    • Dissolve the 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester in a suitable solvent like dichloromethane.

    • Add N-methylpiperazine to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain the methyl 2-hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate.

  • Ethylation:

    • Dissolve the product from the previous step in an appropriate solvent.

    • Add diethyl sulfate or ethyl bromide and a base (e.g., potassium carbonate) and heat the mixture to reflux.

    • After the reaction is complete (monitored by TLC), cool the mixture, filter off the base, and concentrate the filtrate to get the ethylated ester.

  • Hydrolysis:

    • Dissolve the ethylated ester in a solvent and add a solution of sodium hydroxide or potassium hydroxide.

    • Stir the reaction at a temperature ranging from 25°C to the reflux temperature of the solvent for 1-24 hours.[4]

    • Remove the solvent in vacuo.

    • Dissolve the residue in water and, in an ice bath, adjust the pH to 3-4 with dilute hydrochloric acid.

    • Collect the precipitate by filtration to obtain 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid.[4]

Applications in Drug Discovery and Development

The this compound scaffold is a key component in several classes of therapeutic agents. Its utility stems from its ability to present functional groups in a specific spatial orientation, allowing for interaction with various biological targets.

Phosphodiesterase 5 (PDE5) Inhibitors

One of the most notable applications of a derivative of this scaffold is in the synthesis of Sildenafil (Viagra), a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). The 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid serves as a crucial precursor in the multi-step synthesis of Sildenafil.[5] The sulfonamide and piperazine moieties are integral to the final drug's structure and activity.

G cluster_1 Role in Sildenafil Synthesis Scaffold 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid Activation Carboxylic Acid Activation Scaffold->Activation Amidation Amidation with Substituted Amine Activation->Amidation Cyclization Cyclization Amidation->Cyclization Sildenafil Sildenafil Cyclization->Sildenafil

Caption: Role of the scaffold in the synthesis of Sildenafil.

Histone Deacetylase (HDAC) Inhibitors

Derivatives of this compound have been investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[6] In one study, 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids were synthesized and evaluated for their HDAC inhibitory activity.[7]

Structure-Activity Relationship (SAR) Insights:

  • The position of the hydroxamic acid group on the phenyl ring was found to be crucial for activity. Compounds with a para-substituted hydroxamic acid were active HDAC inhibitors, while the meta-substituted analogs were largely inactive.[6]

  • These compounds showed selectivity for HDAC6 over HDAC1.[6]

  • The benzimidazole, benzoxazole, and benzothiazole moieties attached to the piperazine ring were explored to modulate activity and selectivity.[6]

Table 1: HDAC Inhibitory Activity of Representative Compounds [6]

CompoundR-Group on BenzazoleHydroxamic Acid PositionHDAC6 IC50 (µM)HDAC1 IC50 (µM)
9a Benzimidazolepara~1.0~6.0
9b 1-Methylbenzimidazolepara~0.1~0.9
9c Benzoxazolepara~0.5~2.0
9d Benzothiazolepara~0.3~1.5
8a-d VariousmetaInactiveInactive
Glycine Transporter-1 (GlyT-1) Inhibitors

The piperazine-1-yl)sulfonyl scaffold has also been utilized in the development of inhibitors for the glycine transporter-1 (GlyT-1).[8] GlyT-1 inhibitors are being investigated for the treatment of schizophrenia and other central nervous system disorders. The scaffold serves to correctly position the necessary pharmacophoric elements for potent and selective inhibition of GlyT-1.[8]

Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have enabled its incorporation into a diverse range of biologically active molecules. From its well-established role in the synthesis of blockbuster drugs like Sildenafil to its application in the development of novel HDAC and GlyT-1 inhibitors, this scaffold continues to be a valuable tool for researchers and scientists in the field of drug discovery. The protocols and insights provided herein serve as a guide for the effective utilization of this versatile chemical entity in the ongoing quest for new and improved therapeutics.

References

  • Google Patents. (2016). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
  • Wang, L., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS One, 10(12), e0134556. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS 194602-23-8: 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]

  • Wang, L., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PubMed. Retrieved from [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

  • Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8046-8059. Retrieved from [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Request PDF. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(Piperazin-1-ylsulfonyl)benzoic Acid as a Versatile Intermediate for Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 2-(Piperazin-1-ylsulfonyl)benzoic acid, a key intermediate in medicinal chemistry. While direct literature on this specific molecule is sparse, this guide consolidates established synthetic principles to propose a robust synthesis protocol. Furthermore, it details protocols for the derivatization of this bifunctional scaffold, enabling access to a wide array of potential drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of the Piperazine-Sulfonyl-Benzoic Acid Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its prevalence is due to its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability. When incorporated into a larger molecule, the piperazine moiety can also facilitate interactions with biological targets through hydrogen bonding and by acting as a rigid linker between pharmacophoric elements.

The combination of a piperazine ring with a sulfonyl benzoic acid motif, as in this compound, creates a particularly attractive intermediate for drug discovery. This scaffold possesses two key points for diversification: the carboxylic acid and the secondary amine of the piperazine ring. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. A notable example of a related structure is 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid, a crucial intermediate in the synthesis of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor.[1]

This guide will first detail a proposed synthesis for this compound, based on analogous and well-documented chemical transformations. Subsequently, it will provide detailed protocols for the derivatization of this intermediate, highlighting its potential in the generation of diverse chemical libraries for drug screening.

Synthesis of this compound

The synthesis of this compound can be logically approached in two main steps: the formation of the reactive sulfonyl chloride intermediate, 2-(chlorosulfonyl)benzoic acid, followed by its reaction with piperazine.

Step 1: Synthesis of 2-(Chlorosulfonyl)benzoic Acid

The direct chlorosulfonation of benzoic acid is a standard method for the preparation of the corresponding sulfonyl chloride. This electrophilic aromatic substitution is typically carried out using an excess of chlorosulfonic acid.[2]

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Ice

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a fume hood, carefully add benzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (e.g., 5-10 eq) with stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Heat the reaction mixture to 80-100°C for 2-4 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. This should be done slowly to control the exothermic quenching of the excess chlorosulfonic acid.

  • The product, 2-(chlorosulfonyl)benzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • For further purification, the crude product can be dissolved in diethyl ether, washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate.

  • The ether solution can be concentrated in vacuo, and the product recrystallized from a suitable solvent system, such as ether/hexane, to yield pure 2-(chlorosulfonyl)benzoic acid.

Causality and Self-Validation:

  • The use of excess chlorosulfonic acid drives the reaction to completion.

  • Heating is necessary to overcome the activation energy for the electrophilic aromatic substitution.

  • Quenching on ice-water is a critical step to both precipitate the product and safely neutralize the highly reactive chlorosulfonic acid.

  • Thorough washing with water is essential to remove any remaining acids that could interfere with subsequent steps.

Step 2: Synthesis of this compound

The reaction of a sulfonyl chloride with a primary or secondary amine, such as piperazine, is a robust and widely used method for the formation of sulfonamides.[3]

Materials:

  • 2-(Chlorosulfonyl)benzoic acid

  • Piperazine (use a large excess to favor monosubstitution)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (or another suitable base)

  • Deionized water

  • Glacial acetic acid

  • Petroleum ether

Procedure:

  • In a fume hood, dissolve a large excess of piperazine (e.g., 5-10 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 2-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the piperazine solution with vigorous stirring, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or HPLC until the starting sulfonyl chloride is consumed.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in deionized water and adjust the pH to approximately 6 with glacial acetic acid.

  • The product, this compound, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and then with petroleum ether to remove any non-polar impurities.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality and Self-Validation:

  • A large excess of piperazine is used to minimize the formation of the disubstituted byproduct where a second molecule of the sulfonyl chloride reacts with the newly formed product.

  • The reaction is performed at a low temperature initially to control the exothermic reaction between the sulfonyl chloride and the amine.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Acidification of the aqueous solution protonates the remaining piperazine and the product, facilitating its precipitation.

G cluster_0 Synthesis of 2-(Chlorosulfonyl)benzoic Acid cluster_1 Synthesis of this compound benzoic_acid Benzoic Acid sulfonyl_chloride 2-(Chlorosulfonyl)benzoic Acid benzoic_acid->sulfonyl_chloride Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid target_molecule This compound sulfonyl_chloride->target_molecule Sulfonamide Formation piperazine Piperazine (excess)

Caption: Synthetic pathway to this compound.

Application Notes: Derivatization of this compound

The title compound is a bifunctional intermediate, offering two distinct handles for chemical modification: the carboxylic acid and the secondary amine of the piperazine ring. This allows for the creation of a diverse library of compounds from a single intermediate.

Derivatization via Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide by coupling with a wide range of primary and secondary amines. This is a common strategy in drug discovery to introduce various functional groups and to modulate the physicochemical properties of a molecule.

Materials:

  • This compound

  • A primary or secondary amine (1.0-1.2 eq)

  • A coupling agent, e.g., HATU (1.1 eq) or EDC/HOBt (1.1 eq each)

  • A base, e.g., DIPEA or triethylamine (2.0-3.0 eq)

  • Anhydrous DMF or DCM as the solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a dry reaction vessel, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF or DCM.

  • Add the coupling agent(s) (e.g., HATU) and the base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Self-Validation:

  • Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • The base is necessary to neutralize any acidic byproducts and to deprotonate the amine, increasing its nucleophilicity.

  • The aqueous workup removes the coupling agent byproducts and any unreacted starting materials.

Derivatization at the Piperazine Nitrogen

The secondary amine of the piperazine ring is a nucleophile and can undergo a variety of reactions, including alkylation, acylation, and reductive amination. This allows for the introduction of a second element of diversity into the molecule.

Materials:

  • This compound

  • An alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)

  • A base, e.g., potassium carbonate or triethylamine (2.0-3.0 eq)

  • Anhydrous DMF or acetonitrile as the solvent

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) and the base (e.g., potassium carbonate) in anhydrous DMF or acetonitrile.

  • Add the alkyl halide (1.0-1.2 eq) to the mixture.

  • Heat the reaction mixture to 50-80°C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Self-Validation:

  • The base deprotonates the carboxylic acid and neutralizes the hydrogen halide formed during the reaction, driving the alkylation forward.

  • Heating is often required to increase the rate of the S(_N)2 reaction.

  • The aqueous workup removes the inorganic base and other water-soluble impurities.

G cluster_0 Derivatization at Carboxylic Acid cluster_1 Derivatization at Piperazine Nitrogen intermediate This compound amide_coupling Amide Coupling (e.g., HATU, DIPEA) intermediate->amide_coupling n_alkylation N-Alkylation (e.g., K2CO3) intermediate->n_alkylation amine R1R2NH amine->amide_coupling amide_product Amide Derivative amide_coupling->amide_product alkyl_halide R3-X alkyl_halide->n_alkylation alkylated_product N-Alkylated Derivative n_alkylation->alkylated_product

Caption: Derivatization strategies for this compound.

Quantitative Data Summary

While specific yield and purity data for the synthesis of this compound are not available in the literature, the following table provides expected ranges based on analogous reactions.

Reaction StepReactantsTypical Yield RangeTypical Purity (post-purification)
Step 1: Chlorosulfonation Benzoic acid, Chlorosulfonic acid60-80%>95%
Step 2: Sulfonamide Formation 2-(Chlorosulfonyl)benzoic acid, Piperazine70-90%>98%
Application: Amide Coupling This compound, Amine, Coupling Agent65-95%>98%
Application: N-Alkylation This compound, Alkyl Halide, Base50-85%>97%

Conclusion

This compound is a highly valuable, albeit under-documented, intermediate for drug discovery. This guide provides a robust and scientifically sound framework for its synthesis and subsequent derivatization. The bifunctional nature of this scaffold allows for the creation of diverse chemical libraries, making it an excellent starting point for the development of novel therapeutic agents. The protocols outlined herein are based on well-established chemical principles and provide a solid foundation for researchers to explore the chemical space around this promising core structure.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12134865, 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved January 18, 2026 from [Link].

  • Google Patents. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
  • Kamal, A., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS One, 10(12), e0144270. Available from: [Link].

  • Maslov, M. A., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 28(23), 7891. Available from: [Link].

  • ResearchGate. Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved January 18, 2026 from [Link].

  • PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved January 18, 2026 from [Link].

  • YouTube. Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. Retrieved January 18, 2026 from [Link].

  • Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(1), 653–661. Available from: [Link].

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved January 18, 2026 from [Link].

  • Google Patents. EP0598123A1 - PIPERAZINE DERIVATIVE AND DRUG CONTAINING THE SAME.
  • Google Patents. USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives.
  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved January 18, 2026 from [Link].

  • Google Patents. US4166070A - Process for the preparation of sulfonic acid chlorides.
  • Google Patents. EP0447421B1 - PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES.
  • PrepChem. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved January 18, 2026 from [Link].

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. WO03055857A1 - A PROCESS FOR THE SYNTHESIS OF HETEROCYCLIC AMINOALKYL BENZAMIDES.
  • Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.

Sources

Application Notes and Experimental Protocols for 2-(Piperazin-1-ylsulfonyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with the chemical scaffold 2-(piperazin-1-ylsulfonyl)benzoic acid. While the core structure itself is a versatile building block, this guide focuses on its most extensively documented and commercially significant derivative, 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid , and other functionally relevant analogues. The protocols and insights provided are grounded in established scientific literature and are designed to be adaptable for various research contexts.

The primary applications covered herein include its critical role as an intermediate in organic synthesis, its potential as an antimicrobial agent, and its use as a foundational scaffold for the development of targeted therapeutics like Histone Deacetylase (HDAC) inhibitors.

Part 1: Compound Profile: 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

This derivative serves as our primary exemplar due to its well-defined role in pharmaceutical manufacturing. Understanding its properties is crucial for its effective use.

Physicochemical Data
PropertyValueSource
CAS Number 194602-23-8[1][2]
Molecular Formula C₁₄H₂₀N₂O₅S[1]
Molecular Weight 328.39 g/mol [1]
IUPAC Name 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid[1]
Synonyms EMSB[2][3]
Physical Form Powder
Melting Point 198-199 °C
Storage Room Temperature
Safety and Handling

As a laboratory chemical, 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid and its analogues require careful handling in a controlled environment.

  • General Precautions : Use in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[4][5]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4]

  • Hazard Statements : The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

  • First Aid : In case of eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[6] If swallowed, seek medical attention.[4]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Part 2: Application in Organic Synthesis - Intermediate for Sildenafil

Application Note: The most prominent application of 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is its use as a key reactant in the synthesis of Sildenafil Citrate, a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[7] The benzoic acid moiety provides a reactive handle for amide bond formation, a critical step in constructing the final drug molecule. The ethoxy and methylpiperazinylsulfonyl groups are essential pharmacophoric features that contribute to the binding and selectivity of Sildenafil.[8] The synthesis pathway leverages standard organic chemistry transformations, making this intermediate highly valuable in pharmaceutical production.[8]

General Synthesis Workflow

The following diagram illustrates the pivotal role of the intermediate in a multi-step synthesis.

cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis A Methyl Salicylate B Sulfonation & Chlorination A->B Chlorosulfonic acid, Thionyl chloride C Reaction with N-methylpiperazine B->C N-methylpiperazine D Ethylation & Hydrolysis C->D Diethyl sulfate, NaOH E 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid D->E F Amide Coupling (Activation & Reaction) E->F Activating Agent (e.g., SOCl₂), Amine partner G Cyclization F->G Reaction Conditions H Final Product (e.g., Sildenafil) G->H

Caption: Workflow for Sildenafil synthesis highlighting the central role of the benzoic acid intermediate.

Protocol: Amide Coupling Reaction

This protocol describes a general procedure for the amidation of the benzoic acid group, a key step in synthesizing Sildenafil analogues.

Causality: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This electrophilic intermediate readily reacts with the primary amine of the coupling partner to form a stable amide bond. Pyridine is often used as a base to neutralize the HCl byproduct.

Materials:

  • 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

  • Thionyl chloride (SOCl₂)

  • An appropriate amine coupling partner (e.g., 4-amino-3-propyl-1H-pyrazole-5-carboxamide)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Anhydrous pyridine or another suitable base

  • Stir plate, round-bottom flask, condenser, and nitrogen/argon atmosphere setup

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1.0 equivalent of 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid in anhydrous DCM.

  • Activation : Cool the suspension to 0 °C using an ice bath. Slowly add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise via syringe.

  • Acyl Chloride Formation : Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal : Once the reaction is complete, cool the flask and remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used immediately in the next step.

  • Amide Formation : Re-dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere.

  • Coupling : In a separate flask, dissolve 1.0 equivalent of the amine coupling partner and 2.0 equivalents of anhydrous pyridine in anhydrous DCM.

  • Reaction : Slowly add the amine solution dropwise to the acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Workup : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

  • Characterization : Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Evaluation of Antimicrobial Activity

Application Note: Emerging evidence suggests that derivatives of this scaffold possess antimicrobial properties. Specifically, 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid (EMSB) has been shown to inhibit the growth of bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus, including methicillin-resistant strains (MRSA).[2][3] The proposed mechanism involves binding to the 50S ribosomal subunit, which prevents mRNA translation and ultimately inhibits protein synthesis.[2][3] This mode of action makes it an interesting candidate for further investigation as a potential antibiotic.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of the compound against a bacterial strain like S. aureus.

Causality: This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A serial dilution of the test compound is incubated with a standardized inoculum of bacteria. Bacterial growth is assessed by turbidity or the use of a metabolic indicator.

Materials:

  • Test compound (e.g., EMSB) dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Bacterial strain (e.g., S. aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Resazurin sodium salt solution (optional, as a viability indicator).

  • Positive control antibiotic (e.g., Vancomycin).

  • Negative control (broth only) and vehicle control (broth with solvent).

Procedure:

  • Inoculum Preparation : Culture the bacterial strain overnight on an appropriate agar plate. Pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Compound Dilution : Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. For example, add 100 µL of CAMHB to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 11, discarding the final 100 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Inoculation : Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume to 200 µL. This will halve the compound concentrations to the desired final test range.

  • Controls : Include a sterility control (broth only) and a vehicle control (inoculum plus the highest concentration of the solvent used). A positive control antibiotic should be run in parallel.

  • Incubation : Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation :

    • Visual Assessment : The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

    • Spectrophotometric Reading : Measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

    • (Optional) Resazurin Indicator : Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells. The MIC is the lowest concentration where the blue color is retained.

MIC Assay Workflow

A Prepare 0.5 McFarland Bacterial Suspension B Dilute Suspension in Mueller-Hinton Broth A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Serial Dilutions of Test Compound in 96-Well Plate C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results (Visual, OD, or Resazurin) E->F G Determine MIC Value F->G

Caption: Standard workflow for the Minimum Inhibitory Concentration (MIC) broth microdilution assay.

Part 4: Scaffold for Histone Deacetylase (HDAC) Inhibitors

Application Note: The this compound scaffold is structurally related to compounds that have been identified as selective inhibitors of Histone Deacetylase 6 (HDAC6).[9] HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibitors of these enzymes are being actively investigated as anti-cancer agents. A study on 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, which share the core scaffold, demonstrated selective inhibition of HDAC6 over HDAC1 and antiproliferative activity in lung cancer cells.[9] This suggests that the this compound core is a promising starting point for designing novel and selective HDAC inhibitors.

Role of HDACs in Gene Regulation

cluster_active Active Transcription cluster_inactive Repressed Transcription HAT HAT (Histone Acetyltransferase) Acetylation Histone Acetylation HAT->Acetylation Adds Acetyl Groups Open Open Chromatin (Euchromatin) Acetylation->Open Transcription_On Gene Transcription Open->Transcription_On HDAC HDAC (Histone Deacetylase) Deacetylation Histone Deacetylation HDAC->Deacetylation Removes Acetyl Groups Closed Condensed Chromatin (Heterochromatin) Deacetylation->Closed Transcription_Off Gene Silencing Closed->Transcription_Off Inhibitor HDAC Inhibitor (e.g., Piperazine-Sulfonyl-Benzoic Acid Derivative) Inhibitor->HDAC Blocks Activity

Caption: Simplified pathway showing the opposing roles of HATs and HDACs in controlling gene transcription.

Protocol: In Vitro Fluorogenic HDAC Activity Assay

This protocol provides a method for screening compounds for HDAC inhibitory activity using a commercial fluorogenic substrate.

Causality: The assay uses a substrate containing an acetylated lysine side chain, which is coupled to a fluorophore. When the HDAC enzyme deacetylates the lysine, a developer enzyme can cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. An inhibitor will prevent this deacetylation, resulting in a lower fluorescent signal.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC6).

  • Test compound (derivative of this compound).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay buffer (e.g., Tris-based buffer with salts).

  • Developer solution (containing trypsin or a similar protease).

  • Trichostatin A (TSA) or another known HDAC inhibitor as a positive control.

  • Black, flat-bottom 96-well microplates.

  • Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm).

Procedure:

  • Compound Plating : Prepare serial dilutions of the test compound and positive control in assay buffer. Add 5 µL of each dilution to the wells of the 96-well plate. Add 5 µL of buffer with solvent for the "no inhibitor" control.

  • Enzyme Addition : Dilute the HDAC enzyme to the desired concentration in cold assay buffer. Add 20 µL of the diluted enzyme to each well, except for the "no enzyme" blank wells.

  • Pre-incubation : Gently mix the plate and incubate for 10-15 minutes at 37 °C to allow the compound to bind to the enzyme.

  • Reaction Initiation : Prepare the substrate solution in assay buffer. Add 25 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction : Incubate the plate at 37 °C for 30-60 minutes. The optimal time may need to be determined empirically.

  • Reaction Termination : Stop the reaction by adding 50 µL of the developer solution to each well. The developer will both stop the HDAC reaction and initiate the release of the fluorophore.

  • Signal Development : Incubate the plate at room temperature for 15-20 minutes to allow the fluorescent signal to develop.

  • Fluorescence Reading : Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis :

    • Subtract the background fluorescence from the "no enzyme" blank wells.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

  • PubChem. (2007). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). CAS 194602-23-8: 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
  • Valenta, P., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS One, 10(12), e0134556. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Interrogating Neutrophil-Mediated Pathologies with 2-(Piperazin-1-ylsulfonyl)benzoic acid (Sivelestat)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Role of Neutrophil Elastase in Inflammatory Disease

Neutrophils, the most abundant leukocytes in human circulation, form the vanguard of the innate immune system. A critical component of their antimicrobial arsenal is neutrophil elastase (NE), a potent serine protease stored in azurophilic granules.[1][2] Upon activation by inflammatory stimuli, neutrophils release NE into the extracellular space, where it degrades bacterial proteins.[1] However, dysregulated or excessive NE activity can inflict significant collateral damage on host tissues by degrading crucial extracellular matrix components like elastin, contributing to the pathogenesis of inflammatory diseases such as acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[3][4]

2-(Piperazin-1-ylsulfonyl)benzoic acid, commonly known as Sivelestat, is a highly specific and competitive inhibitor of neutrophil elastase.[3][4] By binding to the active site of NE, Sivelestat effectively blocks its proteolytic activity, thus mitigating inflammatory damage and preserving tissue integrity.[3] This unique mode of action makes Sivelestat an invaluable tool for researchers and drug development professionals investigating the complex roles of neutrophils and their proteases in various disease models. These application notes provide a comprehensive guide to utilizing Sivelestat in a range of cell-based assays to probe neutrophil function and screen for novel therapeutic agents.

Core Mechanism of Action and Downstream Signaling

Sivelestat's primary therapeutic and research application stems from its direct inhibition of neutrophil elastase.[3][4] This targeted action initiates a cascade of downstream effects that collectively ameliorate inflammation and tissue injury. Understanding these pathways is crucial for designing and interpreting cell-based assays.

Key Downstream Effects of Sivelestat:

  • Preservation of Extracellular Matrix: By inhibiting NE, Sivelestat prevents the degradation of vital structural proteins, maintaining the integrity of the alveolar-capillary barrier in the lungs.[4]

  • Modulation of Inflammatory Cytokine Production: Sivelestat has been shown to decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[5][6][7]

  • Inhibition of Pro-inflammatory Signaling Pathways: Research indicates that Sivelestat can suppress the activation of key inflammatory signaling cascades, including the NF-κB and PI3K/AKT/mTOR pathways.[5][8][9]

  • Activation of Cytoprotective Pathways: Sivelestat can also promote cellular defense mechanisms by activating the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.[6]

  • Upregulation of the ACE2/Ang-(1–7)/Mas Receptor Axis: Recent studies suggest Sivelestat can upregulate this protective axis in the context of lung injury.[7]

cluster_0 Neutrophil Activation cluster_1 Sivelestat Intervention cluster_2 Pathophysiological Consequences cluster_3 Therapeutic Outcomes Stimuli Inflammatory Stimuli (e.g., LPS, PMA) Neutrophil Neutrophil Stimuli->Neutrophil NE Neutrophil Elastase (NE) Release Neutrophil->NE ECM Extracellular Matrix Degradation NE->ECM Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NE->Cytokines Signaling Pro-inflammatory Signaling (NF-κB, PI3K/AKT) NE->Signaling Sivelestat Sivelestat (this compound) Sivelestat->NE Inhibits Tissue Tissue Integrity Preserved Inflammation Reduced Inflammation

Caption: Sivelestat's mechanism of action.

Application 1: Direct Inhibition of Neutrophil Elastase Activity

The most direct application of Sivelestat in a cell-based context is to measure its inhibitory effect on NE activity. This can be achieved using either purified enzyme or by measuring NE released from stimulated neutrophils.

Protocol 1: Fluorometric Neutrophil Elastase Inhibitor Screening Assay

This protocol outlines the screening of Sivelestat or other potential inhibitors against purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (purified)

  • Neutrophil Elastase Substrate (fluorogenic, e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or similar)[10]

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Sivelestat (as a positive control inhibitor)

  • Test compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute human neutrophil elastase in assay buffer to a working concentration (e.g., 10-20 U/ml).

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the final working concentration in assay buffer.

    • Prepare a serial dilution of Sivelestat (e.g., from 100 µM to 0.1 nM) and the test compounds in assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted Sivelestat, test compounds, or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted human neutrophil elastase to all wells except the substrate control wells.

    • Incubate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction and Measure Fluorescence:

    • Add 20 µL of the diluted fluorogenic substrate to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 485/525 nm).[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetAssay TypeTypical IC50 Range
SivelestatHuman Neutrophil ElastaseFluorometric Inhibitor Assay40-100 nM

Application 2: Assessing the Impact on Neutrophil Functions

Sivelestat can be used to investigate the role of NE in various neutrophil-mediated processes, such as chemotaxis and the formation of neutrophil extracellular traps (NETs).

Protocol 2: Neutrophil Chemotaxis Assay (Transwell-based)

This assay assesses the ability of neutrophils to migrate towards a chemoattractant and the effect of Sivelestat on this process.

Materials:

  • Freshly isolated human neutrophils (from healthy donor blood using Ficoll-Paque gradient centrifugation)[11]

  • RPMI-1640 medium with 0.5% BSA

  • Chemoattractant (e.g., IL-8, fMLP)

  • Sivelestat

  • 24-well plate with 3 µm pore size Transwell inserts[11]

  • Flow cytometer or hemocytometer

Procedure:

  • Cell Preparation:

    • Isolate neutrophils and resuspend them in RPMI-1640 with 0.5% BSA at a concentration of 2 x 10^6 cells/mL.

    • Pre-incubate the neutrophil suspension with Sivelestat at various concentrations (e.g., 1-100 µM) or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • In the lower chambers of the 24-well plate, add 600 µL of RPMI-1640 containing the chemoattractant (e.g., 10 nM IL-8). For the negative control, add medium without the chemoattractant.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.

  • Incubation and Cell Counting:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.[11]

    • After incubation, carefully remove the inserts.

    • Collect the medium from the lower chamber and count the number of migrated neutrophils using a flow cytometer or a hemocytometer.

  • Data Analysis:

    • Calculate the percentage of migrated cells for each condition relative to the total number of cells added.

    • Compare the migration in the presence of Sivelestat to the vehicle control to determine the effect of NE inhibition on chemotaxis.

Protocol 3: Quantification of NETosis

This protocol measures the formation of NETs, which are web-like structures of DNA, histones, and granular proteins (including NE) released by neutrophils to trap pathogens.

Materials:

  • Freshly isolated human neutrophils

  • RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) or other NETosis inducers

  • Sivelestat

  • Impermeable DNA dye (e.g., Sytox Green)[12][13]

  • Permeable DNA dye (e.g., Hoechst 33342)[14]

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed isolated neutrophils in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Pre-treat the cells with various concentrations of Sivelestat or vehicle control for 30 minutes.

    • Add the impermeable DNA dye (e.g., Sytox Green at 0.2 µM) to all wells.[13]

    • Stimulate NETosis by adding PMA (e.g., 25-100 nM).[13]

  • Quantification of Extracellular DNA:

    • Immediately place the plate in a fluorescence plate reader capable of bottom reading and kinetic measurement at 37°C.

    • Measure the fluorescence of the impermeable dye over 3-4 hours. An increase in fluorescence indicates loss of membrane integrity and release of DNA during NETosis.

  • Visualization (Optional):

    • At the end of the incubation, add the permeable DNA dye (e.g., Hoechst 33342) to stain all nuclei.[14]

    • Visualize the cells using a fluorescence microscope. NETs will appear as diffuse, web-like structures stained by both dyes.

  • Data Analysis:

    • For the plate reader assay, plot the fluorescence intensity over time. Compare the area under the curve or the final fluorescence values between Sivelestat-treated and control wells.

    • For microscopy, quantify the percentage of NET-forming cells by counting the number of cells with decondensed chromatin relative to the total number of cells.[14]

cluster_workflow Cell-Based Assay Workflow with Sivelestat start Isolate Human Neutrophils pretreat Pre-treat with Sivelestat or Vehicle Control start->pretreat split pretreat->split assay1 Neutrophil Elastase Activity Assay split->assay1 Application 1 assay2 Chemotaxis Assay (Transwell) split->assay2 Application 2 assay3 NETosis Quantification split->assay3 Application 2 stimulate1 Stimulate with PMA/LPS assay1->stimulate1 stimulate2 Add Chemoattractant (e.g., IL-8) assay2->stimulate2 stimulate3 Stimulate with PMA assay3->stimulate3 measure1 Measure Substrate Cleavage (Fluorescence) stimulate1->measure1 measure2 Count Migrated Cells stimulate2->measure2 measure3 Quantify Extracellular DNA (Sytox Green) stimulate3->measure3 end Data Analysis (IC50, % Inhibition) measure1->end measure2->end measure3->end

Caption: Experimental workflow for Sivelestat assays.

Safety and Handling

Sivelestat sodium is generally considered safe for in vitro use. However, standard laboratory safety precautions should be followed. It may be harmful if swallowed and can cause skin and eye irritation.[15] Always wear appropriate personal protective equipment, including gloves and safety glasses, when handling the compound. Consult the Safety Data Sheet (SDS) for detailed information.[15]

Conclusion

This compound (Sivelestat) is a powerful and specific tool for dissecting the multifaceted roles of neutrophil elastase in health and disease. The cell-based assays detailed in these notes provide robust and reproducible methods for quantifying the inhibitory potential of Sivelestat, investigating its impact on fundamental neutrophil functions, and screening for novel modulators of neutrophil-driven inflammation. By applying these protocols, researchers can gain deeper insights into the intricate mechanisms of inflammatory pathologies and accelerate the development of next-generation therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sivelestat Sodium Hydrate?
  • Benchchem. (n.d.). Sivelestat in Acute Lung Injury: A Deep Dive into its Mechanism of Action.
  • Ostafin, M., et al. (n.d.). Direct and indirect methods of evaluating the NETosis process.
  • Cayman Chemical. (n.d.). Neutrophil Elastase Activity Assay Kit.
  • Creative Bioarray. (n.d.). Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay.
  • Brinkmann, V., & Zychlinsky, A. (2013). Automatic quantification of in vitro NET formation. Frontiers in Immunology, 4, 413.
  • Tagami, T., et al. (2022). Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy?. Intensive Care Research, 1-7.
  • Lood, C., et al. (2022). Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research. International Journal of Molecular Sciences, 23(3), 1698.
  • Li, J., et al. (2023). Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways. Journal of Inflammation Research, 16, 123-137.
  • He, C., et al. (2024). Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors. Journal of Pharmaceutical Analysis, 14(1), 100-111.
  • Saffarzadeh, M., et al. (2012). In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation. Journal of Visualized Experiments, (63), e3632.
  • Brinkmann, V. (2016). Induction and Quantification of NETosis. Methods in Molecular Biology, 1419, 67-81.
  • Bio-protocol. (n.d.). Neutrophil chemotaxis assay.
  • Cayman Chemical. (n.d.). Neutrophil Elastase Activity Assay Kit.
  • Cell Biologics Inc. (n.d.). Elastase Activity Assay Kit.
  • Abcam. (n.d.). Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971).
  • Zhou, Y., et al. (2024). Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway. PLoS ONE, 19(6), e0302721.
  • Sigma-Aldrich. (n.d.). Neutrophil Elastase Activity Assay Kit (Fluorometric) (MAK246) - Technical Bulletin.
  • Abcam. (2023, October 30). ab204730 Neutrophil Elastase Activity Assay Kit (Fluorometric).
  • Zhou, Y., et al. (2024). Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway. PLOS ONE, 19(6), e0302721.
  • Fisher Scientific. (n.d.). Safety Data Sheet.

Sources

Application Notes & Protocols: Evaluating "2-(Piperazin-1-ylsulfonyl)benzoic acid" as a Novel Antiviral Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale for Investigation

The landscape of antiviral research necessitates a continuous pipeline of novel chemical scaffolds to combat emerging viral threats and drug resistance. While "2-(Piperazin-1-ylsulfonyl)benzoic acid" is not extensively documented as an antiviral agent in existing literature, its structural motifs—the piperazine ring, the sulfonamide linker, and the benzoic acid core—are present in numerous compounds with established biological activities, including antiviral efficacy.

This guide, therefore, serves as a forward-looking application note, postulating This compound as a novel candidate for antiviral screening. We will build the scientific rationale for its investigation by examining the known antiviral properties of its constituent chemical classes and provide a comprehensive suite of protocols to systematically evaluate its potential.

  • Piperazine-Containing Moieties: The piperazine heterocycle is a privileged scaffold in medicinal chemistry. Derivatives have been synthesized and tested against a range of viruses, including human rhinovirus (HRV) and influenza, where they can interfere with critical viral processes like capsid binding and replication[1][2].

  • Aromatic Sulfonamides: The sulfonamide group is a cornerstone of drug design. In virology, sulfonamides with heterocyclic components have been reviewed as potent agents against a broad spectrum of viruses, acting on various targets[3][4]. Chiral sulfonamides have also been evaluated for activity against adenoviruses and herpesviruses[5].

  • Benzoic Acid Derivatives: This class of compounds has yielded inhibitors against several viruses. Specific derivatives have been shown to inhibit influenza virus neuraminidase, herpes simplex virus (HSV), and adenovirus replication, demonstrating the utility of the benzoic acid core in antiviral drug design[6][7][8][9][10][11].

  • Combined Scaffold Precedent: A notable example is the discovery of N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile derivatives, which act as potent Zika virus (ZIKV) entry inhibitors, showcasing the successful combination of these structural elements to achieve antiviral activity[12].

Based on this compelling evidence from related structures, we propose a systematic workflow to characterize the antiviral profile of "this compound".

Phase I: In Silico Assessment and Target Prioritization

Before committing to costly and time-consuming synthesis and wet-lab screening, a computational approach can predict potential interactions and guide experimental design. Structure-based virtual screening allows us to dock the candidate molecule into the 3D structures of known viral protein targets to estimate binding affinity.

Protocol 2.1: Molecular Docking Workflow

Objective: To predict the binding affinity and pose of "this compound" against a panel of validated viral protein targets.

Causality: This step prioritizes resources by identifying the viral targets with the highest predicted likelihood of interaction, guiding the selection of specific viruses and mechanistic assays for later stages. A strong in silico "hit" provides a testable hypothesis[13][14].

Methodology:

  • Target Selection: Curate a library of high-resolution 3D crystal structures of key viral proteins from the Protein Data Bank (PDB). Targets should include enzymes essential for replication (e.g., proteases, polymerases/reverse transcriptases) and surface glycoproteins involved in viral entry (e.g., SARS-CoV-2 Spike protein)[15][16][17].

  • Ligand Preparation: Generate a 3D structure of "this compound". Assign appropriate charges and minimize its energy using a suitable force field (e.g., OPLS4) with molecular modeling software like Schrödinger's LigPrep[15].

  • Protein Preparation: Prepare the selected protein structures by removing water molecules, adding hydrogens, and repairing any missing side chains or loops using tools like the Protein Preparation Wizard in Schrödinger Suite[15].

  • Binding Site Identification: Identify the active site or known allosteric sites on the target proteins. This can be based on co-crystallized ligands in the PDB structure or predicted using tools like SiteMap[15].

  • Grid Generation: Define a docking grid box that encompasses the identified binding site for each target protein.

  • Molecular Docking: Perform docking using a validated algorithm like Glide (Schrödinger) or AutoDock Vina. Use standard or extra precision (XP) modes to generate multiple binding poses[14][15].

  • Scoring and Analysis: Analyze the results based on docking scores (e.g., GlideScore, kcal/mol), which estimate the binding free energy. A more negative score suggests a more favorable interaction[15]. Visually inspect the top-scoring poses to assess key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical amino acid residues in the binding pocket.

G cluster_docking Docking Simulation cluster_analysis Analysis & Hypothesis Generation Target_Selection 1. Select Viral Protein Targets (e.g., Protease, Polymerase) Grid_Gen 4. Define Binding Site & Generate Docking Grid Target_Selection->Grid_Gen Ligand_Prep 2. Prepare 3D Ligand Structure (Energy Minimization) Docking 5. Perform Molecular Docking (e.g., Glide, AutoDock) Ligand_Prep->Docking Protein_Prep 3. Prepare 3D Protein Structure (Add Hydrogens, Optimize) Protein_Prep->Grid_Gen Grid_Gen->Docking Scoring 6. Analyze Docking Score & Binding Poses Docking->Scoring Hypothesis 7. Formulate Hypothesis (e.g., 'Compound X inhibits Virus Y Polymerase') Scoring->Hypothesis

Caption: In Silico Molecular Docking Workflow.

Phase II: Primary In Vitro Antiviral Screening

Following a promising in silico result or as a primary discovery effort, in vitro assays are essential to determine if the compound exhibits true antiviral activity in a biological system. This phase is a critical decision gate and requires two parallel assays: one for cytotoxicity and one for antiviral efficacy.

Protocol 3.1: Cytotoxicity (MTT) Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on the host cell line that will be used for antiviral assays.

Trustworthiness: An antiviral assay is meaningless without corresponding cytotoxicity data. A compound might appear to inhibit a virus simply by killing the host cells it needs to replicate[18]. This assay establishes a therapeutic window and is a mandatory control.

Methodology: [19][20][21]

  • Cell Plating: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) into a 96-well plate at a density that ensures a confluent monolayer the next day. Incubate at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2x stock of the test compound in cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., eight half-log10 dilutions, from 100 µM down to 0.032 µM)[22].

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the appropriate wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) to mimic the conditions of the efficacy test.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for 2-4 hours at 37°C.

    • Expertise: Living cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.

Protocol 3.2: Plaque Reduction Assay

Objective: To quantify the antiviral efficacy of the compound by measuring the reduction in viral plaque formation and determine the 50% effective concentration (EC50).

Expertise: This is considered the "gold standard" for quantifying the infectivity of lytic viruses[23][24][25]. It provides a direct, visual measure of infectious viral particles.

Methodology: [23][26]

  • Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units or PFU). Include a "virus only" control (no compound). Incubate this mixture for 1 hour at 37°C.

  • Infection: Aspirate the medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay Application: After adsorption, aspirate the inoculum. Immediately add 2-3 mL of an overlay medium (e.g., culture medium containing 0.5% agarose or methylcellulose) to each well. The semi-solid overlay restricts viral spread to adjacent cells, ensuring that each initial infection forms a distinct plaque[24].

  • Incubation: Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin). Remove the overlay and stain the cell monolayer with a dye like Crystal Violet. The stain will color the living cells, leaving the plaques (areas of dead/lysed cells) as clear, unstained zones.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Plot the percent reduction against the log of the compound concentration and use non-linear regression to determine the EC50.

Data Presentation and Interpretation

Summarize the results from the primary screening in a clear, concise table. The most critical value is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window.

ParameterDefinitionValue
CC50 50% Cytotoxic ConcentrationCalculated from MTT Assay
EC50 50% Effective ConcentrationCalculated from Plaque Assay
SI Selectivity Index (CC50 / EC50)>10 is generally desired

Trustworthiness: A high SI value (typically >10) is a key indicator of a promising hit, as it suggests the compound's antiviral activity occurs at concentrations far below those that are toxic to the host cell[22].

G cluster_input Input cluster_screening Primary Screening Assays (Parallel) cluster_analysis Data Analysis & Decision Gate Compound Test Compound: 2-(Piperazin-1-ylsulfonyl) benzoic acid Cytotoxicity Protocol 3.1: Cytotoxicity Assay (e.g., MTT on Host Cells) Compound->Cytotoxicity Antiviral Protocol 3.2: Antiviral Assay (e.g., Plaque Reduction) Compound->Antiviral CC50 Calculate CC50 Cytotoxicity->CC50 EC50 Calculate EC50 Antiviral->EC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->SI EC50->SI Decision Decision: Proceed if SI > 10 SI->Decision

Caption: Primary In Vitro Antiviral Screening Workflow.

Phase III: Mechanism of Action (MoA) Elucidation

A confirmed hit from Phase II must be characterized to understand its biological mechanism. MoA studies are critical for lead optimization and understanding potential resistance pathways.

Protocol 4.1: Time-of-Addition Assay

Objective: To determine the specific stage of the viral life cycle inhibited by the compound.

Expertise: This elegant assay dissects the viral replication cycle into distinct temporal phases (e.g., attachment/entry, replication, assembly/release)[27][28]. By comparing the efficacy of the compound when added at different times post-infection to known reference drugs, its target stage can be identified[29][30].

Methodology: [29][31][32]

  • Cell Plating & Infection: Plate susceptible cells in a multi-well format. Synchronize infection by inoculating all wells with virus at a high multiplicity of infection (MOI) for 1 hour at 4°C (to allow attachment but not entry). Wash away unbound virus. Shift plates to 37°C to initiate entry and replication (this is time zero).

  • Staggered Compound Addition: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), add the test compound (at a concentration of ~5-10x its EC50) to a set of wells.

  • Control Compounds: In parallel, run reference compounds with known mechanisms:

    • Entry Inhibitor: Add at time 0. Loses activity if added late.

    • Replication Inhibitor (e.g., a polymerase inhibitor): Can be added several hours post-infection and still be effective, but will lose activity once replication is complete.

    • Late-Stage Inhibitor (e.g., a protease inhibitor): Can be added even later and retain activity.

  • Assay Endpoint: Allow the infection to proceed for a single replication cycle (e.g., 24 hours).

  • Readout: Quantify the viral yield from each well using a suitable method, such as qPCR for viral genomes or a virus titration assay (e.g., TCID50).

  • Analysis: Plot the percentage of viral inhibition against the time of compound addition. The point at which the compound loses its inhibitory activity indicates when its target step in the viral lifecycle has been completed.

G cluster_timeline Viral Lifecycle Timeline cluster_phases cluster_inhibitors Inhibitor Activity Window start T=0h entry_end ~2h Entry Attachment & Entry Entry_Inhibitor Entry Inhibitor rep_end ~8h Replication Genome Replication & Protein Synthesis Rep_Inhibitor Replication Inhibitor release_end ~24h Egress Assembly & Release Late_Inhibitor Late-Stage Inhibitor

Caption: Logic of the Time-of-Addition Assay.
Protocol 4.2: Specific Mechanistic Assays

Based on the Time-of-Addition results, more specific assays can be employed.

  • If Entry is Implicated: A Pseudovirus Neutralization Assay can be used. These systems use a safe, replication-defective viral core (like MLV or lentivirus) and package a reporter gene (e.g., luciferase). The envelope is decorated with the surface protein of the virus of interest (e.g., SARS-CoV-2 Spike). Inhibition is measured by a drop in luciferase signal, confirming that the compound blocks viral entry[33][34][35][36].

  • If Replication is Implicated: An Enzyme Inhibition Assay is appropriate. For retroviruses like HIV, a colorimetric Reverse Transcriptase (RT) assay can directly measure the inhibition of the viral polymerase[37][38]. Similar assays exist for other viral enzymes. This biochemical assay confirms direct interaction between the compound and its putative enzyme target.

Conclusion and Path Forward

This document outlines a comprehensive, phased approach to rigorously evaluate the antiviral potential of a novel chemical entity, "this compound". By leveraging the known antiviral activities of its constituent fragments as a scientific rationale, we have established a clear investigational path. The workflow begins with efficient in silico screening to generate hypotheses, proceeds to definitive in vitro testing for efficacy and safety, and culminates in sophisticated mechanistic studies to identify the compound's mode of action. Each protocol is designed as a self-validating system with necessary controls to ensure data integrity. Successful navigation of this workflow would provide a robust data package, positioning "this compound" or its optimized derivatives as a credible lead compound for further preclinical development.

References

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Bio-Synthesis Inc. Retrieved from [Link]

  • Desai, N. C., et al. (2009). Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones. Indian Journal of Pharmaceutical Sciences, 71(4), 432–436. Retrieved from [Link]

  • Wang, R., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences, 20(24), 6261. Retrieved from [Link]

  • Screening of novel inhibitors of HIV-1 reverse transcriptase with a reporter ribozyme assay. (n.d.). PubMed. Retrieved from [Link]

  • Zhang, L., et al. (2021). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. Antiviral Research, 191, 105090. Retrieved from [Link]

  • Kou, J., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2830. Retrieved from [Link]

  • Li, Q., et al. (2013). Inhibitors of SARS-CoV entry – Identification using an internally-controlled dual envelope pseudovirion assay. Virology Journal, 10, 143. Retrieved from [Link]

  • In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University. Retrieved from [Link]

  • In silico screening of small molecule modulators of Zika virus proteins. (2018). IEEE Xplore. Retrieved from [Link]

  • He, Y., et al. (2004). Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). Virology Journal, 1, 6. Retrieved from [Link]

  • Gorshkov, V., et al. (2023). Development and Application of a Pseudovirus-Based Assay for Modelling SARS-CoV-2 Spike Protein Mediated Drug Screening. International Journal of Molecular Sciences, 24(17), 13539. Retrieved from [Link]

  • Daelemans, D., et al. (2011). A time-of-drug-addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925–933. Retrieved from [Link]

  • Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030–4052. Retrieved from [Link]

  • Das, S., et al. (2021). Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants. Journal of Virology, 95(20), e00865-21. Retrieved from [Link]

  • Kou, J., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9). Retrieved from [Link]

  • A time-of-drug addition approach to target identification of antiviral compounds. (n.d.). Nature Protocols. Retrieved from [Link]

  • Strand, M., et al. (2012). 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2. Antimicrobial Agents and Chemotherapy, 56(11), 5735–5743. Retrieved from [Link]

  • Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). (2018). ResearchGate. Retrieved from [Link]

  • Mahat, B., et al. (2023). In Silico Discovery and Evaluation of Inhibitors of the SARS-CoV-2 Spike Protein–HSPA8 Complex Towards Developing COVID-19 Therapeutic Drugs. Viruses, 15(11), 2200. Retrieved from [Link]

  • In silico screening of small molecule modulators of Zika virus proteins. (2018). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (1997). PubMed. Retrieved from [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation. (2021). PubMed. Retrieved from [Link]

  • Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. (2015). PNAS. Retrieved from [Link]

  • LATESTA, M., et al. (2014). Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. Nucleic Acids Research, 42(15), 9845–9856. Retrieved from [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. (2023). ACS Central Science. Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • In silico virtual screening approaches for anti-viral drug discovery. (2011). PMC. Retrieved from [Link]

  • Antiviral Drug Screening. (n.d.). Virology Research Services. Retrieved from [Link]

  • In vitro methods for testing antiviral drugs. (2017). PMC. Retrieved from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. Retrieved from [Link]

  • Antiviral Drug Test. (n.d.). Tecolab. Retrieved from [Link]

  • Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. (1995). PubMed. Retrieved from [Link]

  • Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. (2020). ResearchGate. Retrieved from [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Screening for Antiviral Activity: MTT Assay. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Screening and Evaluation of Other Viruses Antivirals. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. (2018). PubMed. Retrieved from [Link]

  • Identification of an N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile derivative as Zika virus entry inhibitor. (2023). PubMed. Retrieved from [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2023). MDPI. Retrieved from [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PMC. Retrieved from [Link]

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. (2019). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for the Study of CSNK2A Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The topic of this guide was initially "2-(Piperazin-1-ylsulfonyl)benzoic acid" as a CSNK2A inhibitor. However, a comprehensive review of the scientific literature did not yield evidence to support the activity of this specific compound against Protein Kinase CSNK2A. To provide a scientifically accurate and valuable resource, this guide has been structured to focus on a well-characterized and clinically evaluated CSNK2A inhibitor, CX-4945 (Silmitasertib) . The protocols and principles described herein are broadly applicable for the study of CSNK2A inhibition and can be adapted for the evaluation of novel chemical entities.

Introduction: The Rationale for Targeting Protein Kinase CSNK2A

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. The holoenzyme typically exists as a tetramer, composed of two catalytic subunits (α, encoded by CSNK2A1, and/or α', encoded by CSNK2A2) and two regulatory β subunits (CSNK2B).[1] Unlike many other kinases, CK2 does not require activation by phosphorylation or other signaling events, positioning it as a pivotal and constant regulator of cellular homeostasis.[2]

CSNK2A is a pleiotropic kinase, phosphorylating hundreds of substrates involved in a vast array of cellular processes. These include:

  • Cell Growth and Proliferation: CSNK2A promotes cell cycle progression and is frequently overexpressed in a wide range of human cancers.[2][3]

  • Survival and Apoptosis: It plays a critical pro-survival role by suppressing apoptosis through the phosphorylation of key signaling nodes.[3]

  • Signaling Pathways: CSNK2A is a key regulator of major oncogenic signaling networks, including PI3K/AKT/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin.[3]

  • Inflammation and Viral Infection: The kinase is involved in inflammatory responses and can be hijacked by viruses to facilitate their replication.[4]

Given its central role in sustaining malignant phenotypes, CSNK2A has emerged as an attractive therapeutic target for the treatment of cancer and other diseases.[2] Small molecule inhibitors that block the ATP-binding site of the CSNK2A catalytic subunit can disrupt these pro-survival pathways, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Featured Inhibitor Profile: CX-4945 (Silmitasertib)

CX-4945, also known as Silmitasertib, is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the CSNK2A catalytic subunits.[2][5] It has been investigated in multiple clinical trials for various cancers, including cholangiocarcinoma.[2]

Mechanism of Action: CX-4945 binds to the ATP-binding pocket of CSNK2A, preventing the phosphorylation of its numerous downstream substrates. This leads to the disruption of multiple signaling pathways critical for cancer cell survival.[3] For instance, CX-4945 has been shown to inhibit the PI3K/Akt signaling pathway by directly blocking the CK2-mediated phosphorylation of Akt at Serine 129.[5]

Key Characteristics:

  • Potency: Exhibits high potency against recombinant human CK2α with a Ki of 0.38 nM and an IC50 of 1 nM.[5][6]

  • Cellular Activity: Effectively inhibits endogenous CK2 activity in cells, with an IC50 of approximately 0.1 µM in Jurkat cells.[5]

  • Selectivity: While highly potent against CSNK2A, it also shows inhibitory activity against other kinases at higher concentrations, such as FLT3, PIM1, and DYRK1A.[6][7]

Comparative Inhibitor Data

For researchers interested in highly selective tool compounds for preclinical studies, other inhibitors have been developed. The table below compares CX-4945 with SGC-CK2-1, a chemical probe known for its exceptional selectivity.

CompoundTarget(s)In Vitro IC50Cellular IC50 (NanoBRET)Key Features
CX-4945 CSNK2A1/A2 1 nM[6]~100 nM[5]Orally bioavailable, clinically evaluated.[2]
SGC-CK2-1 CSNK2A1/A2 4.2 nM (A1), 2.3 nM (A2)[4]36 nM (A1), 16 nM (A2)[4]Highly selective chemical probe for in vitro/cellular use.[4][8]

Signaling Pathway Visualization

The diagram below illustrates the central role of CSNK2A in regulating key oncogenic pathways. Inhibition by compounds like CX-4945 can reverse these effects, leading to anti-tumor activity.

CSNK2A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptors PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation IKK IKK IκB IκB IKK->IκB p NFkB NF-κB IκB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc STAT3 STAT3 STAT3_nuc STAT3 STAT3->STAT3_nuc CSNK2A CSNK2A CSNK2A->AKT pS129 CSNK2A->IKK Activates CSNK2A->STAT3 p CX4945 CX-4945 CX4945->CSNK2A NFkB_nuc->Proliferation STAT3_nuc->Proliferation

Caption: Major signaling pathways regulated by Protein Kinase CSNK2A.

Experimental Protocols

The following protocols provide a framework for characterizing the activity of CSNK2A inhibitors. It is crucial to include appropriate positive and negative controls in every experiment.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol describes a radiometric assay to determine the potency of an inhibitor against recombinant CSNK2A.

Kinase_Assay_Workflow A Prepare Reagents: - Recombinant CSNK2A - Substrate Peptide - Inhibitor (e.g., CX-4945) - [γ-33P]ATP / MgCl2 B Set up Kinase Reaction: - Add buffer, substrate, and  inhibitor dilutions to plate. A->B C Initiate Reaction: - Add CSNK2A enzyme. - Pre-incubate. B->C D Start Phosphorylation: - Add [γ-33P]ATP solution. C->D E Incubate at 30°C for 10-20 minutes. D->E F Quench Reaction: - Add phosphoric acid. E->F G Transfer to Phosphocellulose Plate F->G H Wash Plate to Remove Unincorporated ATP G->H I Measure Radioactivity: - Add scintillant. - Read on counter. H->I J Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50. I->J

Caption: Workflow for an in vitro radiometric kinase assay.

Materials:

  • Recombinant human CSNK2A holoenzyme

  • CSNK2A substrate peptide (e.g., RRRADDSDDDDD)[5]

  • CX-4945 (or test compound) dissolved in DMSO

  • [γ-33P]ATP

  • Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT

  • ATP Solution: 75 µM ATP, 75 mM MgCl2 in ADB

  • 0.75% Phosphoric Acid

  • Phosphocellulose filter plate

  • Scintillation fluid

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of CX-4945 in DMSO, then dilute further in ADB to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 10 µL Assay Dilution Buffer (ADB)

    • 10 µL of 1 mM substrate peptide

    • 10 µL of inhibitor dilution (or DMSO vehicle control)

    • 10 µL of recombinant CSNK2A (e.g., 25 ng)

  • Pre-incubation: Gently mix and pre-incubate the plate for 10 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing 90% ATP solution and 10% [γ-33P]ATP. The final ATP concentration will be approximately 15 µM.[5]

  • Incubation: Incubate the plate at 30°C for 10 minutes.[5]

  • Quenching: Stop the reaction by adding 100 µL of 0.75% phosphoric acid to each well.[5]

  • Filtration and Washing: Transfer the reaction mixtures to a phosphocellulose filter plate. Wash the wells five times with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.[5]

  • Detection: Dry the plate, add 15 µL of scintillation fluid to each well, and measure the incorporated radioactivity using a suitable counter.[5]

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for CSNK2A Target Engagement

This protocol uses Western blotting to assess the inhibition of CSNK2A activity in a cellular context by measuring the phosphorylation of a downstream substrate.

Cellular_Assay_Workflow A Culture Cells: - Plate cancer cells (e.g., U2OS) - Grow to 70-80% confluency. B Treat with Inhibitor: - Add CX-4945 at various  concentrations (e.g., 0.1-10 µM). - Include DMSO vehicle control. A->B C Incubate for 4-24 hours B->C D Cell Lysis: - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with  phosphatase & protease inhibitors. C->D E Quantify Protein (e.g., BCA Assay) D->E F SDS-PAGE: - Separate protein lysates  on a polyacrylamide gel. E->F G Western Blot: - Transfer proteins to a membrane. - Block non-specific binding. F->G H Antibody Incubation: - Probe with primary antibodies  (e.g., p-Akt S129, total Akt, GAPDH). - Incubate with secondary antibodies. G->H I Detection: - Use chemiluminescence (ECL)  and image the blot. H->I J Data Analysis: - Quantify band intensities. - Normalize phospho-protein to  total protein and loading control. I->J

Caption: Workflow for a cell-based Western blot assay.

Materials:

  • Human cancer cell line (e.g., U2OS, HeLa, or a line relevant to your research)

  • Complete cell culture medium

  • CX-4945 (or test compound) dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies:

    • Phospho-Akt (Ser129)

    • Total Akt

    • Loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow until they reach 70-80% confluency.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of CX-4945 (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a specified time (a 4-hour treatment is often sufficient to see effects on signaling).[9] Include a DMSO-only well as a vehicle control.

  • Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Clarify the lysates by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-Akt (S129) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for total Akt and a loading control like GAPDH.

  • Analysis: Quantify the band intensities for the phospho-protein, total protein, and loading control. A dose-dependent decrease in the ratio of p-Akt (S129) to total Akt demonstrates effective target engagement by the inhibitor in a cellular context.

References

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. Available at: [Link]

  • SGC-CK2-1: the first selective chemical probe for the pleiotropic ki. Semantic Scholar. Available at: [Link]

  • SGC-CK2-1 - the Chemical Probes Portal. Chemical Probes Portal. Available at: [Link]

  • SGC-CK2-1 A chemical probe for CK2. Structural Genomics Consortium. Available at: [Link]

  • Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. MDPI. Available at: [Link]

  • The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. PubMed Central. Available at: [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. Available at: [Link]

  • CX-4945 - the Chemical Probes Portal. Chemical Probes Portal. Available at: [Link]

  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. PubMed. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. Available at: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. Available at: [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. Available at: [Link]

  • Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link]

  • Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. ACS Publications. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available at: [Link]

  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PubMed Central. Available at: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. Available at: [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PubMed. Available at: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 2-(Piperazin-1-ylsulfonyl)benzoic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Piperazin-1-ylsulfonyl)benzoic acid is a chemical entity featuring a benzoic acid moiety, a sulfonamide linker, and a piperazine ring. Such structures are common in medicinal chemistry and may serve as key intermediates or active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is critical for process monitoring during synthesis, quality control of the final product, and pharmacokinetic studies in drug development. This application note provides detailed protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for routine quality control and a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications or trace-level detection.

The methodologies presented herein are designed to be self-validating, with an emphasis on the scientific rationale behind the chosen parameters. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. While specific experimental data for this compound is not widely published, we can infer its likely characteristics based on its structural components. The presence of a benzoic acid group suggests acidic properties and UV absorbance. The piperazine and sulfonyl groups contribute to its polarity and potential for ionization, making it amenable to reversed-phase chromatography and mass spectrometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance or formulated products where the concentration of the analyte is relatively high. The principle relies on the separation of the analyte from potential impurities on a reversed-phase column followed by detection based on its ultraviolet absorbance.

Rationale for Method Selection

An HPLC-UV method was chosen for its simplicity, robustness, and widespread availability in quality control laboratories. The benzoic acid chromophore is expected to have a strong UV absorbance, providing good sensitivity. A C18 column is selected for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is designed to ensure good peak shape and retention of the acidic analyte.

Experimental Protocol
  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and phosphoric acid.

    • Reference standard of this compound.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a final concentration within the calibration range.

Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) -0.3 µg/mL
Limit of Quantitation (LOQ) -1.0 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock (1 mg/mL) prep_working Dilute to Working Standards (1-100 µg/mL) prep_standard->prep_working injection Inject 10 µL onto C18 Column prep_working->injection prep_sample Prepare Sample Solution prep_sample->injection separation Isocratic Separation (ACN/H2O with 0.1% H3PO4) injection->separation detection UV Detection at 235 nm separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma or for detecting trace-level impurities. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Method Selection

LC-MS/MS is the gold standard for bioanalytical studies due to its ability to selectively detect and quantify an analyte in the presence of endogenous matrix components.[4][5] The piperazine moiety is readily protonated, making positive mode electrospray ionization (ESI+) an effective ionization technique. The selection of specific precursor-to-product ion transitions in MRM mode provides a high degree of specificity and reduces background noise.

Experimental Protocol
  • Instrumentation and Materials:

    • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

    • UPLC/HPLC system.

    • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • LC-MS grade acetonitrile, water, and formic acid.

    • Reference standard of this compound.

    • Internal Standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 95% A (0-0.5 min), linear gradient to 5% A (0.5-3.0 min), hold at 5% A (3.0-4.0 min), return to 95% A (4.1 min), re-equilibrate (4.1-5.0 min).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI+.

    • MRM Transitions:

      • Analyte: To be determined by direct infusion of a standard solution. A plausible transition would be based on the fragmentation of the protonated molecule.

      • Internal Standard: To be determined based on the selected IS.

  • Sample Preparation (for Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Inject: Transfer the supernatant to an autosampler vial for injection.

Data Presentation: LC-MS/MS Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%92.3% - 108.7%
Precision (% RSD) ≤ 15.0%< 10.0%
Limit of Detection (LOD) -0.03 ng/mL
Limit of Quantitation (LOQ) -0.1 ng/mL
Matrix Effect Within acceptable limits95% - 105%
Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard plasma_sample->add_is vortex_centrifuge Vortex & Centrifuge add_is->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant injection Inject 5 µL onto UPLC C18 Column supernatant->injection separation Gradient Elution injection->separation ms_detection ESI+ MS/MS Detection (MRM Mode) separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification

Caption: Bioanalytical workflow for this compound using LC-MS/MS.

Method Validation

Both methods must be validated according to the ICH Q2(R2) guidelines to demonstrate their suitability for the intended purpose.[1][2][6] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies of spiked samples.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This application note provides two comprehensive and robust analytical methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control applications, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies or trace-level analysis. The successful implementation and validation of these methods will ensure the generation of accurate and reliable data for researchers, scientists, and drug development professionals.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • CAS 194602-23-8: 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid. ABL Technology. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available at: [Link]

  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid | C14H20N2O5S. PubChem. Available at: [Link]

  • Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. Google Patents.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(Piperazin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Versatility in Medicinal Chemistry

2-(Piperazin-1-ylsulfonyl)benzoic acid is a bifunctional molecule presenting significant opportunities for chemical modification in the pursuit of novel therapeutic agents. Its structure incorporates a carboxylic acid, a sulfonamide, and a piperazine ring, with the latter offering a secondary amine for further functionalization. This unique combination of reactive sites makes it a valuable scaffold for creating diverse chemical libraries for drug discovery. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antidepressant, and anticancer effects, underscoring the potential of this molecular framework.[1][2]

This guide provides a comprehensive overview of the key derivatization strategies for this compound, focusing on reactions at the carboxylic acid and the secondary amine of the piperazine ring. The protocols detailed herein are grounded in established chemical principles and analogous reactions reported in the scientific literature, offering a robust starting point for researchers in medicinal chemistry and drug development.

Core Molecular Structure and Reactive Sites

The derivatization potential of this compound stems from its two primary reactive functional groups: the carboxylic acid and the secondary amine of the piperazine moiety.

Reactive sites of this compound.

Part 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for modification, most commonly through amide bond formation or esterification. These reactions are fundamental in altering the polarity, solubility, and biological interactions of the parent molecule. A notable application of similar structures is in the synthesis of sildenafil, where a related benzoic acid is a key intermediate.[3][4]

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry, enabling the introduction of a vast array of substituents. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

General workflow for amide coupling.

This classic method involves converting the carboxylic acid to a more reactive acyl chloride, which readily reacts with amines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous DCM.

  • Add thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq.) and TEA (2.0 eq.) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base like TEA is crucial to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.[5]

Peptide coupling reagents offer milder reaction conditions and are suitable for sensitive substrates. Reagents like EDC (in combination with HOBt) or HATU/HBTU are commonly employed.[6][7]

Materials:

  • This compound

  • Desired primary or secondary amine

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), OR HATU/HBTU

  • Anhydrous DMF or DCM

  • DIPEA or TEA

Procedure:

  • Dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq.) to the mixture.

  • Add EDC (1.2 eq.) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Self-Validating System: The progress of the reaction can be monitored by TLC, observing the consumption of the starting carboxylic acid and the appearance of the less polar amide product. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.

Esterification Reactions

Esterification of the carboxylic acid can be achieved through several methods, with the Fischer-Speier esterification being a common approach.[8]

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol) - often used as the solvent

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

Procedure:

  • Suspend or dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Heat the mixture to reflux for 4-24 hours. The reaction can be monitored by TLC.[9]

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography if necessary.

Causality Behind Experimental Choices: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[10] Using the alcohol as the solvent drives the equilibrium towards the product side according to Le Chatelier's principle.

Reaction TypeReagentsSolventTemperatureTypical Yields
Amidation (Acyl Chloride) SOCl₂, Amine, TEADCM0 °C to RT60-90%
Amidation (Coupling) EDC/HOBt, Amine, DIPEADMFRT70-95%
Esterification (Fischer) Alcohol, H₂SO₄ (cat.)AlcoholReflux50-85%
Yields are representative and can vary based on the specific substrates used.

Part 2: Derivatization of the Piperazine Ring

The secondary amine of the piperazine ring is a versatile handle for introducing a wide variety of substituents through N-alkylation, N-arylation, or acylation reactions. These modifications can significantly impact the pharmacological properties of the resulting compounds.[1][11][12]

N-Alkylation Reactions

N-alkylation introduces alkyl groups to the secondary amine, which can be achieved through direct alkylation with alkyl halides or by reductive amination.

Workflow for N-alkylation of the piperazine ring.

This method involves the reaction of the piperazine nitrogen with an alkyl halide in the presence of a base.[12]

Materials:

  • This compound derivative (e.g., the corresponding ester to avoid competing reactions at the carboxylic acid)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (ACN) or DMF

Procedure:

  • To a solution of the this compound derivative (1.0 eq.) in anhydrous ACN, add anhydrous K₂CO₃ (2.0-3.0 eq.).

  • Add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness: It is often advantageous to protect the carboxylic acid as an ester before performing N-alkylation to prevent the acidic proton from interfering with the basic conditions required for the reaction.

Reductive amination is a milder alternative for introducing alkyl groups, particularly for synthesizing secondary and tertiary amines from aldehydes and ketones, respectively.[12]

Materials:

  • This compound derivative (ester protected)

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • Dissolve the this compound derivative (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM.

  • Add a catalytic amount of acetic acid (0.1 eq.) and stir for 30-60 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir at room temperature for 4-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

N-Arylation Reactions (Suzuki-Miyaura Coupling)

While direct N-arylation can be challenging, a related and powerful method for creating carbon-carbon bonds on the aromatic ring is the Suzuki-Miyaura cross-coupling.[13][14] This would typically be performed on a precursor to this compound, for instance, a bromo-substituted benzoic acid derivative, before the addition of the piperazinylsulfonyl group. However, for the sake of a comprehensive guide on derivatization, a general protocol is provided.

This palladium-catalyzed reaction couples an organoboron compound with a halide.[15][16]

Materials:

  • Aryl halide precursor (e.g., 2-bromo-5-(piperazin-1-ylsulfonyl)benzoic acid)

  • Arylboronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water, Toluene)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Degas the solvent (e.g., by bubbling nitrogen or argon through it for 15-30 minutes) and add it to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reaction TypeReagentsSolventTemperatureTypical Yields
N-Alkylation (Direct) Alkyl Halide, K₂CO₃ACN/DMF50-80 °C70-90%
N-Alkylation (Reductive) Aldehyde/Ketone, NaBH(OAc)₃DCM/DCERT65-95%
Suzuki Coupling Arylboronic Acid, Pd Catalyst, BaseDioxane/H₂O80-110 °C50-85%
Yields are representative and can vary based on the specific substrates used.

Conclusion and Future Directions

The derivatization of this compound offers a rich field for chemical exploration. The protocols outlined in this guide provide robust and versatile methods for modifying both the carboxylic acid and piperazine functionalities. By systematically applying these reactions, researchers can generate extensive libraries of novel compounds. Subsequent screening of these derivatives will be crucial in identifying new therapeutic leads with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the advancement of drug discovery and development. The synthesis of novel derivatives as potential HDAC inhibitors or for other biological targets remains a promising area of research.[17]

References

  • CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PubMed. [Link]

  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. PubChem. [Link]

  • Coupling Reagents in Amide Synthesis. Scribd. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. PubMed. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications. [Link]

  • Tandem Double-Cross-Coupling/Hydrothiolation Reaction of 2-Sulfenyl Benzimidazoles with Boronic Acids. ResearchGate. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry. [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. [Link]

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Chemistry & Chemical Technology. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-(Piperazin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for professionals engaged in the synthesis of 2-(Piperazin-1-yl)sulfonyl)benzoic acid. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to overcome the common challenge of low reaction yields. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic route for greater efficiency and reproducibility.

The Synthetic Pathway: An Overview of the Reaction

The synthesis of 2-(Piperazin-1-yl)sulfonyl)benzoic acid is typically achieved via the reaction of a reactive derivative of 2-sulfobenzoic acid with piperazine. The most common starting material is 2-(chlorosulfonyl)benzoyl chloride, which undergoes a nucleophilic attack by one of the secondary amines of the piperazine ring. This reaction forms both a sulfonamide and an amide bond, with the latter being subsequently hydrolyzed during work-up to yield the final carboxylic acid.

A critical challenge in this synthesis is the high reactivity of the starting materials and the bifunctional nature of piperazine, which can lead to several side reactions that significantly reduce the yield of the desired product.

Diagram: Core Reaction and Major Side Reactions

The following diagram illustrates the intended synthetic pathway and the two most common side reactions responsible for low yields: hydrolysis of the starting material and double addition to piperazine.

cluster_0 Main Reaction Pathway cluster_1 Side Reactions start_mat 2-(chlorosulfonyl)benzoyl chloride intermediate Intermediate start_mat->intermediate + Piperazine hydrolysis Sulfonic-Carboxylic Acid (Unreactive) start_mat->hydrolysis + H₂O (Moisture) piperazine Piperazine (1 eq) piperazine->intermediate product 2-(Piperazin-1-ylsulfonyl)benzoic acid (Desired Product) intermediate->product Hydrolysis (Work-up) double_addition Dimeric Byproduct intermediate->double_addition + Another start_mat

Caption: The main reaction pathway versus common yield-reducing side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently very low or I'm recovering only starting materials. What are the most critical factors to check first?

A1: When facing drastically low yields, the issue often lies with the fundamental integrity of your reagents and reaction environment. Sulfonyl chlorides are highly susceptible to hydrolysis, and this is the most common reason for reaction failure.[1][2]

Initial Troubleshooting Checklist:

  • Anhydrous Conditions: This is non-negotiable. The primary culprit for low yields is the hydrolysis of the highly reactive 2-(chlorosulfonyl)benzoyl chloride by trace amounts of water.[1][2] This reaction forms the corresponding sulfonic and carboxylic acids, which are unreactive under these conditions.

    • Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.

    • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).

    • Atmosphere: Conduct the entire reaction under an inert atmosphere, such as dry nitrogen or argon.[1]

  • Reagent Quality:

    • 2-(chlorosulfonyl)benzoyl chloride: This reagent is moisture-sensitive and can degrade upon storage.[3][4] It is best to use a fresh bottle or a properly stored (desiccated, under inert gas) reagent. Older reagents may have partially hydrolyzed, reducing the effective concentration of the active species.

    • Piperazine: Piperazine is hygroscopic and can absorb atmospheric CO₂ to form inactive carbamates. Use a fresh, high-purity grade of piperazine. If in doubt, it can be purified by recrystallization.

Q2: I suspect a side reaction is consuming my materials. What are the likely culprits and how can I minimize them?

A2: Beyond hydrolysis, the primary side reaction is the formation of a dimeric byproduct due to the double N-acylation/N-sulfonylation of piperazine.

  • The Problem of Di-Substitution: Piperazine has two nucleophilic secondary amine groups. If the stoichiometry is not carefully controlled, a second molecule of 2-(chlorosulfonyl)benzoyl chloride can react with the free amine of the newly formed product, leading to a dimeric impurity. This consumes two equivalents of your starting material for every one molecule of byproduct formed.

  • Mitigation Strategies:

    • Control Stoichiometry: The most effective way to prevent di-substitution is to use a controlled excess of piperazine. This ensures that the 2-(chlorosulfonyl)benzoyl chloride is more likely to encounter a fresh piperazine molecule rather than the product. A starting point of 2 to 4 equivalents of piperazine is recommended.

    • Slow Addition: Add the 2-(chlorosulfonyl)benzoyl chloride solution dropwise to a cooled (e.g., 0 °C) solution of piperazine. This maintains a low concentration of the electrophile, favoring the mono-addition product.

Q3: What is the optimal choice of base and solvent for this reaction?

A3: The choice of base and solvent is critical for maximizing yield by ensuring reactant stability and solubility.[1]

  • Base Selection: The reaction generates two equivalents of HCl, which must be neutralized.

    • Recommended: A non-nucleophilic organic base like triethylamine or pyridine is ideal. These bases will scavenge the HCl without competing with the piperazine for the electrophilic starting material.[1] Use a slight excess (2.2-2.5 equivalents) to ensure complete neutralization.

    • To Avoid: Do not use aqueous bases like NaOH or K₂CO₃ during the primary reaction step. This will dramatically increase the rate of hydrolysis of the sulfonyl chloride.[1]

  • Solvent Selection: The solvent must be anhydrous and capable of dissolving both reactants, at least partially.

    • Good Choices: Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective choices.[1] They are inert under the reaction conditions and have good solvating properties.

    • Considerations: Ensure the chosen solvent is of high purity and is thoroughly dried before use.

Q4: My work-up procedure seems inefficient, and I'm losing a significant amount of product during purification. What is the best way to isolate the product?

A4: The product, this compound, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (piperazine amine) functional groups. This can complicate extractions if the pH is not carefully controlled.

Optimized Work-up and Purification Protocol:

  • Quenching: After the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of sodium bicarbonate while cooling in an ice bath.

  • pH Adjustment for Extraction:

    • To remove any unreacted piperazine and the organic base (e.g., triethylamine), make the aqueous layer acidic (pH ~2-3) with dilute HCl. The desired product and the bases will be protonated and remain in the aqueous layer. Wash this acidic aqueous layer with an organic solvent like ethyl acetate to remove non-basic organic impurities.

    • Next, carefully adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 5-6). At this pH, the molecule is zwitterionic and will have minimal solubility in both aqueous and organic phases, causing it to precipitate.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts, followed by a cold, non-polar organic solvent (like diethyl ether or hexanes) to remove residual organic impurities.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield by controlling key reaction parameters.

Materials:

  • 2-(chlorosulfonyl)benzoyl chloride (1.0 eq)

  • Piperazine, anhydrous (3.0 eq)

  • Triethylamine, anhydrous (2.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Piperazine Solution: In the flask, dissolve piperazine (3.0 eq) and triethylamine (2.5 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 2-(chlorosulfonyl)benzoyl chloride (1.0 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Work-up & Isolation: Follow the optimized work-up and purification protocol described in Q4.

Diagram: Troubleshooting Workflow

If you encounter low yields, follow this logical troubleshooting workflow to identify and resolve the issue.

start Low Yield Observed check_reagents Verify Reagent Quality (Fresh, Anhydrous) start->check_reagents Initial Check check_conditions Confirm Anhydrous Conditions (Glassware, Solvent, Atmosphere) check_reagents->check_conditions Reagents OK check_stoichiometry Review Stoichiometry (Excess Piperazine?) check_conditions->check_stoichiometry Conditions OK check_temp Check Temperature Control (Slow, cold addition?) check_stoichiometry->check_temp Stoichiometry OK check_workup Optimize Work-up pH check_temp->check_workup Temp OK rerun_exp Re-run Experiment with Optimized Parameters check_workup->rerun_exp Work-up OK

Caption: A step-by-step workflow for troubleshooting low synthesis yields.

Summary of Key Parameters for Optimization

For quick reference, the table below summarizes the critical parameters and our recommendations for achieving a high yield of this compound.

ParameterRecommendationRationale
Starting Material Use fresh or properly stored 2-(chlorosulfonyl)benzoyl chloride.Highly sensitive to moisture; degrades over time, leading to inactive species.[1][2]
Piperazine Use anhydrous, high-purity piperazine.Hygroscopic and can react with atmospheric CO₂.
Stoichiometry 2-4 equivalents of piperazine relative to the sulfonyl chloride.Prevents the formation of the dimeric di-substituted byproduct.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).Inert solvents that provide good solubility for reactants. Must be dry to prevent hydrolysis.[1]
Base 2.2-2.5 equivalents of a non-nucleophilic organic base (e.g., triethylamine).Neutralizes the HCl byproduct without competing in the main reaction.[1]
Temperature 0 °C for addition, then slowly warm to room temperature.Controls the reaction rate, minimizes side reactions, and improves selectivity.
Atmosphere Inert (dry Nitrogen or Argon).Excludes atmospheric moisture, which is critical for preventing hydrolysis of the starting material.[1]
Work-up pH Acid wash (pH 2-3), then precipitate at isoelectric point (pH ~5-6).Leverages the amphoteric nature of the product for efficient purification.

References

  • BenchChem Technical Support. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem Technical Support. (n.d.). Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Chemsrc. (n.d.). 3-(Chlorosulfonyl)benzoyl chloride | CAS#:4052-92-0.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzoyl chloride, 2-chloro-.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(Piperazin-1-ylsulfonyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(piperazin-1-ylsulfonyl)benzoic acid and its structurally related analogs. These compounds are pivotal intermediates in the synthesis of various pharmaceutically active molecules, including Sildenafil (Viagra™).[1][2] The synthesis, while conceptually straightforward, is fraught with potential challenges that can significantly impact yield and purity. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to help you navigate these complexities and optimize your reaction conditions.

Section 1: Synthetic Overview

The synthesis of this compound and its derivatives is typically achieved via a two-step process. The foundational chemistry involves the electrophilic substitution on a benzoic acid derivative followed by nucleophilic substitution with piperazine.

  • Chlorosulfonation: An appropriately substituted benzoic acid is reacted with a chlorosulfonating agent, most commonly chlorosulfonic acid, which serves as both the reagent and the solvent.[3] This step forms the critical aryl sulfonyl chloride intermediate. Temperature control is paramount to prevent side reactions.[4]

  • Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with piperazine (or an N-substituted piperazine) in the presence of a base to yield the final sulfonamide product.[5]

The general synthetic pathway is illustrated below.

Synthetic_Pathway Start Substituted Benzoic Acid Intermediate Aryl Sulfonyl Chloride Intermediate Start->Intermediate Step 1: Chlorosulfonation Product This compound (or Analog) Intermediate->Product Step 2: Sulfonamide Formation Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent2 Piperazine + Base (e.g., Triethylamine)

Caption: General two-step synthesis of this compound analogs.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my overall yield consistently low?

Low overall yield is the most common complaint and can stem from issues in either of the two synthetic steps. The primary culprit is often the instability of the aryl sulfonyl chloride intermediate. This group is highly susceptible to hydrolysis, converting it back to the water-soluble and unreactive sulfonic acid, which is lost during aqueous work-up.[4] Incomplete conversion during either step or the formation of insoluble side products, like diaryl sulfones, also contributes to yield loss.[4]

Q2: What are the most critical parameters to control during the chlorosulfonation (Step 1)?

Temperature control is absolutely critical. The addition of the benzoic acid starting material to chlorosulfonic acid should be performed slowly at low temperatures (e.g., 0-5°C) to manage the exothermic reaction.[3] After the initial addition, the reaction may require heating (e.g., 80-90°C for 2-4 hours) to drive it to completion, but this must be carefully monitored to prevent the formation of byproducts.[4] Additionally, ensuring anhydrous conditions is vital to prevent premature hydrolysis of both the chlorosulfonic acid reagent and the sulfonyl chloride product.

Q3: How can I effectively prevent hydrolysis of the sulfonyl chloride intermediate?

The key is to minimize its contact with water, especially under non-neutral pH conditions.

  • Anhydrous Reagents: Use high-purity, anhydrous grade solvents and reagents.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3]

  • Rapid, Cold Quenching: During work-up, pour the reaction mixture swiftly onto a vigorously stirred mixture of crushed ice and water.[4] This rapidly precipitates the less soluble sulfonyl chloride while keeping the temperature low (0-5°C) to minimize the rate of hydrolysis.[4]

  • Prompt Filtration: Do not allow the precipitated product to sit in the acidic aqueous mixture for extended periods. Filter the solid immediately after quenching.[4]

Q4: What is the role of the base in the sulfonylation (Step 2), and which one should I choose?

The reaction of the sulfonyl chloride with piperazine generates one equivalent of hydrochloric acid (HCl). The base is required to neutralize this HCl. Without a base, the HCl would protonate the piperazine, rendering it non-nucleophilic and halting the reaction. Triethylamine (TEA) is a common choice as it is a non-nucleophilic organic base that is easily removed during work-up.[5] An excess of piperazine can also be used, where one equivalent acts as the nucleophile and a second acts as the base, but this can complicate purification.

Q5: I see an unexpected, high-melting point solid that is insoluble in most solvents. What is it?

This is very likely a diaryl sulfone byproduct. It can form under harsh reaction conditions (e.g., excessively high temperatures) during the chlorosulfonation step.[4] The sulfonyl chloride intermediate can react with another molecule of the benzoic acid starting material in an electrophilic aromatic substitution reaction. Once formed, these sulfones are very stable and difficult to remove. The best strategy is prevention through strict temperature control.

Q6: How should I properly store the isolated aryl sulfonyl chloride intermediate?

The intermediate is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] For long-term storage, a desiccator or a dry box is recommended. Proper storage is crucial for maintaining its reactivity for the subsequent step.

Section 3: Detailed Troubleshooting Guides

Guide 1: Low Yield or Stalled Reaction
ObservationPotential CauseRecommended Solution
TLC/HPLC shows significant unreacted starting material after chlorosulfonation. Incomplete Reaction: Insufficient reaction time or temperature.Action: After the initial low-temperature addition, consider carefully increasing the temperature to 70-90°C and monitor the reaction progress every hour by TLC or HPLC until starting material is consumed.[4]
Insufficient Reagent: Molar ratio of chlorosulfonic acid is too low.Action: Use a larger excess of chlorosulfonic acid, which acts as both reagent and solvent to drive the reaction to completion. A 3-5 molar equivalent excess is common.[3]
Yield is low despite full conversion of starting material. Hydrolysis During Work-up: The sulfonyl chloride intermediate hydrolyzed back to sulfonic acid.Action: Review your work-up procedure. Ensure you are pouring the reaction mixture onto crushed ice rapidly and filtering the precipitate immediately. Maintain the quench temperature below 5°C.[4]
TLC/HPLC shows incomplete conversion in the sulfonylation step. Piperazine is Protonated: Insufficient base was used to neutralize the HCl byproduct.Action: Ensure at least one equivalent of base (e.g., triethylamine) is used relative to the sulfonyl chloride. Using a slight excess (1.1-1.2 eq) can be beneficial.
Poor Solubility: The sulfonyl chloride intermediate or piperazine has poor solubility in the chosen solvent.Action: Switch to a more polar aprotic solvent like DMF or DMAc. Gentle warming may be required, but monitor for decomposition.
Guide 2: Formation of Impurities
Impurity DetectedProbable Origin (Step)Mitigation Strategy
Water-soluble acid in filtrate (e.g., 2-carboxybenzenesulfonic acid) Hydrolysis of sulfonyl chloride (Step 1 Work-up)Minimize contact time with water during quenching and perform the operation at 0-5°C. Use anhydrous solvents and an inert atmosphere.[4][6]
High melting point, insoluble white solid Diaryl sulfone formation (Step 1)Maintain strict temperature control during chlorosulfonation. Avoid exceeding 90°C unless absolutely necessary and validated by small-scale trials.[4]
Isomeric products (e.g., meta- or ortho-sulfonylation) Chlorosulfonation (Step 1)The directing effects of the substituents on the benzoic acid ring dictate regioselectivity. Optimization may require screening different starting materials if the desired isomer is not favored.
Disulfonated Piperazine Sulfonylation (Step 2)This occurs if both nitrogens of piperazine react. Add the sulfonyl chloride solution slowly to the solution of piperazine and base. Using a slight excess of piperazine can also disfavor the formation of the di-substituted product.

Section 4: Experimental Protocols & Workflows

Protocol 1: Synthesis of Aryl Sulfonyl Chloride Intermediate

Materials: Substituted Benzoic Acid, Chlorosulfonic Acid, Crushed Ice, Deionized Water.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a basic scrubber (to neutralize HCl and SO₂ fumes), carefully add chlorosulfonic acid (3-5 molar equivalents).

  • Cooling: Cool the flask in an ice-water bath to bring the internal temperature to 0-5°C.

  • Addition: Slowly add the benzoic acid derivative (1 molar equivalent) in portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.[3]

  • Reaction: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to 70-90°C for 2-4 hours. Monitor progress by taking small, carefully quenched aliquots for TLC/HPLC analysis.

  • Work-up: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

  • Quenching: Slowly and carefully pour the reaction mixture onto the ice-water slurry. A white precipitate should form.

  • Isolation: Stir the slurry for 15-20 minutes in the ice bath, then immediately collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Drying: Dry the product thoroughly under vacuum. Do not use heat as sulfonyl chlorides can be thermally unstable.[7]

Protocol 2: Synthesis of this compound

Materials: Aryl Sulfonyl Chloride Intermediate, Piperazine, Triethylamine (TEA), Anhydrous Aprotic Solvent (e.g., Dichloromethane or THF).

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve piperazine (1.1 equivalents) and TEA (1.2 equivalents) in the anhydrous solvent.

  • Addition: Cool the solution in an ice bath. Dissolve the aryl sulfonyl chloride (1.0 equivalent) in a minimum amount of anhydrous solvent and add it dropwise to the piperazine solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC/HPLC until the sulfonyl chloride is consumed.[5]

  • Work-up: Filter the reaction mixture to remove triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckStep1 Analyze Step 1 Product (Sulfonyl Chloride) Start->CheckStep1 CheckStep2 Analyze Final Product CheckStep1->CheckStep2 No, Step 1 OK Incomplete1 Incomplete Conversion in Step 1? CheckStep1->Incomplete1 Yes Incomplete2 Incomplete Conversion in Step 2? CheckStep2->Incomplete2 Impurity1 Byproducts in Step 1? Incomplete1->Impurity1 No Action_TempTime Optimize Temp/Time (See Guide 1) Incomplete1->Action_TempTime Yes Action_Hydrolysis Improve Work-up (See FAQ Q3) Impurity1->Action_Hydrolysis No (Soluble) Action_Sulfone Reduce Temperature (See Guide 2) Impurity1->Action_Sulfone Yes (Insoluble) Impurity2 Byproducts in Step 2? Incomplete2->Impurity2 No Action_Base Check Base/Solvent (See Guide 1) Incomplete2->Action_Base Yes Action_Stoich Adjust Stoichiometry (See Guide 2) Impurity2->Action_Stoich Yes Success Optimized Process Action_TempTime->Success Action_Hydrolysis->Success Action_Sulfone->Success Action_Base->Success Action_Stoich->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
  • Amines as Nucleophiles - Chemistry LibreTexts.
  • 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid - Biosynth.
  • 2-ETHOXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZOIC ACID - ChemicalBook.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - Canadian Science Publishing.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchG
  • Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions - Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiprolifer
  • Preventing hydrolysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid during reactions - Benchchem.
  • Sildenafil - Wikipedia.
  • Optimizing yield and purity in 4-(Chlorosulfonyl)benzoic acid synthesis - Benchchem.

Sources

"2-(Piperazin-1-ylsulfonyl)benzoic acid" solubility issues in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Piperazin-1-ylsulfonyl)benzoic acid

A Guide to Understanding and Overcoming Solubility Challenges

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

The structure of this compound is unique, containing three key functional groups that dictate its physicochemical properties: a strongly acidic sulfonic acid group, a weakly acidic carboxylic acid group, and a basic piperazine moiety. This amphoteric nature means its solubility is profoundly dependent on pH, a factor that is often the root cause of experimental difficulties. This guide will walk you through understanding this behavior and systematically resolving solubility issues.

Frequently Asked Questions (FAQs): First Principles

Q1: Why is my compound showing poor solubility in neutral aqueous solutions?

A1: The primary reason is the compound's amphoteric structure. It possesses both acidic (sulfonic and carboxylic acids) and basic (piperazine) functional groups. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. In this zwitterionic state, intermolecular attractions are maximized and hydration is minimized, leading to a significant drop in aqueous solubility. For many amphoteric drugs, this pI falls near the neutral pH range (pH 6-8), which explains the poor solubility you are observing.[1]

Q2: What are the key functional groups in this compound and how do they influence solubility?

A2: There are three critical groups:

  • Sulfonic Acid (-SO₃H): This is a very strong acid, with a pKa typically below 2.[2] It will be deprotonated (negatively charged as -SO₃⁻) in all but the most acidic conditions. This group generally promotes water solubility.[3]

  • Benzoic Acid (-COOH): This is a weak acid with a pKa typically around 4-5. It will be deprotonated (negatively charged as -COO⁻) in basic conditions and protonated (neutral) in acidic conditions.

  • Piperazine Ring: This is a weak base with two pKa values. The parent piperazine molecule has pKa values of approximately 5.3 and 9.7.[4] In this compound, one nitrogen is part of a sulfonamide, which significantly reduces its basicity. The other nitrogen remains basic and will be protonated (positively charged) in acidic solutions.

The interplay of these charges at different pH values governs the overall solubility.

Q3: In which solvents should I expect this compound to be soluble?

A3: Based on its structure and data from similar compounds, here is a general guide:

  • Aqueous Buffers: Solubility will be highest at low pH (e.g., pH 1-2), where the piperazine is protonated, and at high pH (e.g., pH > 8), where the carboxylic acid is fully deprotonated. It will be lowest near its isoelectric point.

  • Polar Aprotic Solvents: Compounds of this class often show good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5]

  • Polar Protic Solvents: Solubility is expected in alcohols like methanol and ethanol, although it may be less than in DMSO.[5][6]

  • Non-polar Solvents: Solubility is expected to be very low in non-polar solvents like hexanes or diethyl ether due to the polar nature of the functional groups.[4]

Troubleshooting Guide: Common Experimental Issues

Q4: I dissolved my compound in an acidic (or basic) solution, but it crashed out when I added a neutral buffer. What happened?

A4: This is a classic sign of pH-dependent solubility. You successfully dissolved the compound by converting it into a soluble salt (either the cationic form at low pH or the anionic form at high pH). When you added a neutral buffer, you adjusted the pH of the solution towards the compound's isoelectric point (pI), where it is least soluble, causing it to precipitate.

Solution: You must maintain the pH of the final solution in a range where the compound remains soluble. If your experiment requires a near-neutral pH, you may need to employ other solubilization strategies like using co-solvents or formulation technologies.

Q5: I'm struggling to get a consistent concentration for my stock solution in DMSO. Why?

A5: While DMSO is a powerful solvent, several factors can lead to inconsistency:

  • Water Content: DMSO is highly hygroscopic. Absorbed water can alter its solvent properties and, in some cases, decrease the solubility of a compound that is more soluble in pure DMSO. Always use high-purity, anhydrous DMSO and store it properly.

  • Compound Hydration State: The compound itself may exist in different hydration states (e.g., as a hydrate), which can affect its molecular weight and solubility characteristics. Ensure you are using a consistent batch and consider drying the material under vacuum if variability persists.

  • Equilibrium Time: Ensure you are allowing sufficient time for the compound to fully dissolve. Use of gentle warming (if the compound is thermally stable) or sonication can help achieve equilibrium faster.[7]

Systematic Solubility Enhancement Protocols

Protocol 1: Determining the Aqueous pH-Solubility Profile

This protocol uses the gold-standard shake-flask method to determine how pH affects the solubility of your compound.[8][9] This profile is the most critical piece of data for troubleshooting aqueous applications.

Materials:

  • This compound

  • Series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials with screw caps

  • Orbital shaker or rotator at a controlled temperature (e.g., 25°C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess of the solid compound to a series of vials (ensure solid is still visible after equilibration).

  • Add a fixed volume (e.g., 1 mL) of each pH buffer to the respective vials.

  • Seal the vials and place them on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant, ensuring no solid is transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Interpreting the Results: The resulting graph will visually demonstrate the pH ranges of high and low solubility, allowing you to select the appropriate buffer for your experiment.

G

Caption: A decision workflow for systematically troubleshooting solubility issues.

Protocol 2: Co-Solvent Screening for Improved Aqueous Solubility

If adjusting the pH is not feasible for your experiment, using a water-miscible organic co-solvent can increase solubility.[10] This is common for cell-based assays where a small percentage of DMSO is often tolerated.

Materials:

  • Concentrated stock solution of the compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • Aqueous buffer required for the experiment (e.g., PBS at pH 7.4).

  • Vials or microcentrifuge tubes.

Procedure:

  • Prepare a series of dilutions of your aqueous buffer containing increasing percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO in PBS).

  • To each of these co-solvent/buffer mixtures, add a small aliquot of your concentrated organic stock solution to reach the desired final concentration of the compound.

  • Vortex immediately and thoroughly.

  • Visually inspect for any precipitation (cloudiness) immediately and after a set incubation period (e.g., 2 hours) at the experimental temperature.

  • (Optional) For a quantitative assessment, centrifuge the samples and measure the concentration of the compound remaining in the supernatant.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate a poorly soluble organic molecule. However, there is a limit; high percentages of organic solvent can disrupt biological systems. This protocol helps you find the minimum percentage of co-solvent needed to maintain solubility.

Data Summary: Expected Solubility Behavior

Solvent SystemPredicted SolubilityRationale
Aqueous Buffer (pH < 2)High The piperazine moiety is fully protonated (cationic), forming a soluble salt.[1]
Aqueous Buffer (pH 3-6)Variable to Low Approaching the isoelectric point; both positive and negative charges exist, leading to lower solubility.
Aqueous Buffer (pH > 8)High The carboxylic acid is fully deprotonated (anionic), forming a soluble salt.[1]
DMSO, DMFHigh Strong polar aprotic solvents are effective at disrupting crystal lattice and solvating polar molecules.[5]
Methanol, EthanolModerate to High Polar protic solvents can form hydrogen bonds and are generally good solvents for this class of compounds.[6]
Acetonitrile (ACN)Low to Moderate Less polar than methanol; may be a useful anti-solvent for crystallization.
Dichloromethane, Ethyl AcetateVery Low The compound's high polarity is incompatible with these less polar organic solvents.

compound [label=<

pH-Dependent Ionization of this compound

Low pH (e.g., pH 2) Isoelectric Point (pI) High pH (e.g., pH 9)

-SO₃- (Negative) -COOH (Neutral) -Pip-NH₂+ (Positive)

-SO₃- (Negative) -COO- (Negative) -Pip-NH₂+ (Positive)

-SO₃- (Negative) -COO- (Negative) -Pip-NH (Neutral)

Net Charge: Positive Net Charge: ~Zero (Zwitterion) Net Charge: Negative

High Solubility LOWEST SOLUBILITY High Solubility

]; }

Caption: Ionization states and resulting solubility at different pH ranges.

Advanced Strategies: When Primary Methods Fail

If pH adjustment and co-solvents are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo applications. These methods typically require specialized expertise.

  • Salt Formation: A systematic salt screening can identify a crystalline salt form of the compound with superior solubility and stability. This is a common strategy in drug development.[11]

  • Solid Dispersions: The compound can be dispersed within a hydrophilic polymer matrix at a molecular level.[12][13] This amorphous form prevents the compound from crystallizing and can dramatically increase aqueous solubility and dissolution rates.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[10][11]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic parts of the compound are encapsulated within the cyclodextrin cavity, increasing its apparent water solubility.[11]

We trust this guide provides the foundational knowledge and practical steps to overcome the solubility challenges associated with this compound. For further assistance, please reference the detailed scientific literature below.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Khadka, P., et al. (2014). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Controlled Release, 196, 75-86. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(8), 1289-1294. [Link]

  • AZoLifeSciences. (2020). How to Achieve Drug Solubility. AZoLifeSciences.com. [Link]

  • WHO. (2006). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. WHO Technical Report Series. [Link]

  • Solubility of Things. Piperazine. SolubilityOfThings.com. [Link]

  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. [Link]

  • Bergström, C. A. S., et al. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • SlideShare. (2017). solubility experimental methods.pptx. SlideShare. [Link]

  • PubChem. 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Wikipedia. Piperazine. Wikimedia Foundation. [Link]

  • SelfDecode. Piperazine. SelfDecode. [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • Allmpus. 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid. Allmpus Corporation. [Link]

  • Patsnap. Sulfonic Acid: Properties and Its Role in Modern Chemistry. Patsnap. [Link]

  • Avdeef, A. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Wikipedia. Sulfonic acid. Wikimedia Foundation. [Link]

  • Sager, E. B., & Siewers, I. J. (1952). pH VALUES OF ACID.SALT MIXTURES OF SOME AROMATIC SULFONIC ACIDS AT VARIOUS TEMPERATURES AND A. Journal of Research of the National Bureau of Standards, 49(5), 291-300. [Link]

  • BYJU'S. SO3H. BYJU'S. [Link]

Sources

"2-(Piperazin-1-ylsulfonyl)benzoic acid" stability and degradation problems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Piperazin-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this molecule. By understanding the chemical liabilities of its constituent parts—the sulfonamide linkage, the benzoic acid moiety, and the piperazine ring—we can anticipate and troubleshoot experimental hurdles. This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your research.

Core Concepts: Understanding the Stability Profile

This compound is a trifunctional molecule, and its stability is governed by the interplay of these functional groups. The primary modes of degradation to consider are hydrolysis, photodegradation, and thermal decomposition.

Troubleshooting Guide: Common Stability and Degradation Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and step-by-step solutions.

Issue 1: Loss of Purity in Aqueous Solutions Over Time

Symptoms:

  • Appearance of new peaks in your HPLC or LC-MS analysis.

  • A decrease in the area of the parent compound peak.

  • Changes in the pH of the solution.

Potential Cause: The most probable cause is the hydrolytic cleavage of the sulfonamide (S-N) bond. While sulfonamides are generally stable at neutral and slightly alkaline pH, acidic conditions can catalyze this degradation.[1][2][3] The hydrolysis would likely yield 2-carboxybenzenesulfonic acid and piperazine.

Troubleshooting Protocol:

  • pH Stability Profiling:

    • Prepare a series of buffered solutions of your compound at various pH values (e.g., pH 2, 4, 7, 9).

    • Incubate these solutions at a controlled temperature (e.g., 40°C to accelerate degradation).

    • Analyze samples by a stability-indicating HPLC method at regular intervals (e.g., 0, 24, 48, 72 hours).

    • Plot the percentage of the remaining parent compound against time for each pH to determine the optimal pH range for stability. Most sulfonamides show greater stability at neutral to alkaline pH.[1][2]

  • Identification of Degradants:

    • Utilize LC-MS/MS to identify the major degradation products. Look for masses corresponding to the expected hydrolysis products: 2-carboxybenzenesulfonic acid and piperazine.

    • This confirmation will validate the degradation pathway and inform mitigation strategies.

Preventative Measures:

  • Maintain your stock and working solutions in a pH range determined to be stable (likely neutral to slightly alkaline).

  • For long-term storage of solutions, consider freezing at -20°C or -80°C after determining the compound's freeze-thaw stability.

Issue 2: Compound Degradation Upon Exposure to Light

Symptoms:

  • Discoloration of the solid compound or solution.

  • Emergence of unexpected peaks in chromatograms of light-exposed samples.

Potential Cause: The piperazine moiety, and to a lesser extent the aromatic ring, can be susceptible to photodegradation, especially under UV light and in the presence of air.[4] This can lead to complex degradation pathways and the formation of various photo-adducts.

Troubleshooting Protocol:

  • Forced Photodegradation Study:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) according to ICH Q1B guidelines.

    • Include a dark control sample stored at the same temperature.

    • Analyze both samples by HPLC at various time points to quantify the extent of degradation.

Preventative Measures:

  • Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect from light.

  • Minimize exposure to ambient light during experimental procedures.

Issue 3: Thermal Instability and Inconsistent Analytical Results

Symptoms:

  • Melting point depression or decomposition observed during thermal analysis (DSC/TGA).

  • Variable results in assays performed at elevated temperatures.

  • Formation of degradants in the injector port of a gas chromatograph.

Potential Cause: The benzoic acid portion of the molecule can be prone to thermal decomposition, primarily through decarboxylation at high temperatures.[5][6][7][8] The thermal stability of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring.[5][9]

Troubleshooting Protocol:

  • Thermal Analysis:

    • Perform Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition.

    • Use Differential Scanning Calorimetry (DSC) to identify any thermal events such as melting, polymorphism, or decomposition.

  • Isothermal Stress Studies:

    • Heat the solid compound at various temperatures below the decomposition onset for a set period.

    • Analyze the stressed samples by HPLC to determine the rate of thermal degradation at different temperatures.

Preventative Measures:

  • Store the compound at controlled room temperature or as recommended by the supplier, avoiding exposure to high temperatures.

  • If heating is required for an experimental procedure, conduct it for the shortest possible duration at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Based on the potential for thermal and photodegradation, the solid compound should be stored in a well-sealed, light-resistant container (e.g., amber glass vial) in a cool, dry, and dark place.[10][11] Long-term storage at refrigerated temperatures (2-8°C) is recommended.

Q2: My compound is showing poor solubility. Can I heat the solution to dissolve it?

A2: While gentle warming may be acceptable, prolonged exposure to high temperatures should be avoided due to the risk of thermal degradation.[6][7] It is advisable to first perform thermal analysis (TGA/DSC) to understand the compound's thermal limits. Sonication at room temperature is a safer alternative for aiding dissolution.

Q3: I am observing S-N bond cleavage in my experiments. How can I minimize this?

A3: S-N bond cleavage is often pH-dependent.[3][12] Conduct a pH stability study to identify the optimal pH range for your compound. In many cases, maintaining a neutral to slightly alkaline pH can significantly reduce the rate of hydrolysis.[1][2]

Q4: Are there any concerns for in vivo studies regarding metabolic stability?

A4: Yes. The sulfonamide bond can be metabolically cleaved, particularly in electron-deficient aromatic systems.[13] This can lead to the formation of metabolites and potentially reactive species that may form adducts with cellular components like glutathione.[13] It is recommended to perform in vitro metabolic stability assays (e.g., with liver microsomes or hepatocytes) early in the drug development process.

Data Summary and Visualization
Table 1: Potential Degradation Pathways and Influencing Factors
Degradation PathwayMoiety InvolvedKey Influencing FactorsPotential Degradation Products
Hydrolysis SulfonamidepH (acidic conditions accelerate), Temperature2-carboxybenzenesulfonic acid, Piperazine
Photodegradation Piperazine, Aromatic RingUV/Visible light, OxygenComplex mixture of photo-adducts
Thermal Decomposition Benzoic AcidHigh TemperatureDecarboxylation products (e.g., Piperazin-1-ylsulfonylbenzene), CO2
Diagrams

cluster_hydrolysis Hydrolytic Degradation Pathway Parent This compound Hydrolysis_Products 2-Carboxybenzenesulfonic Acid + Piperazine Parent->Hydrolysis_Products H+, H2O cluster_thermal Thermal Degradation Pathway Parent_Thermal This compound Thermal_Products Piperazin-1-ylsulfonylbenzene + CO2 Parent_Thermal->Thermal_Products Heat (Δ)

Caption: Thermal decarboxylation of the benzoic acid moiety.

cluster_workflow Troubleshooting Workflow Problem Observed Degradation Identify Identify Stress Factor (pH, Light, Temp) Problem->Identify Forced_Degradation Forced Degradation Study Identify->Forced_Degradation Analyze Analyze by HPLC/LC-MS Forced_Degradation->Analyze Characterize Characterize Degradants Analyze->Characterize Optimize Optimize Conditions (Buffer, Storage) Characterize->Optimize

Sources

Technical Support Center: Purification of 2-(Piperazin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Piperazin-1-ylsulfonyl)benzoic acid (CAS No. 1215613-85-6). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The unique bifunctional nature of this molecule, containing both a strongly acidic benzoic acid moiety and a basic piperazine ring, presents specific purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and consistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from the synthesis of this compound?

A1: The most common synthesis involves the reaction of 2-(chlorosulfonyl)benzoic acid or its ester with piperazine. Consequently, typical impurities include:

  • Unreacted Starting Materials: Residual 2-(chlorosulfonyl)benzoic acid and piperazine.

  • Bis-substituted Byproduct: 1,4-bis((2-carboxyphenyl)sulfonyl)piperazine, where both nitrogen atoms of the piperazine ring have reacted.

  • Positional Isomers: If the starting chlorosulfonylbenzoic acid contains isomers (e.g., 3- or 4-chlorosulfonylbenzoic acid), you will have the corresponding isomeric products.

  • Hydrolysis Products: 2-sulfobenzoic acid, resulting from the hydrolysis of the sulfonyl chloride intermediate.

  • Residual Solvents: Solvents used during the reaction and workup.

Q2: What is the most critical physical property of this compound to consider during purification?

A2: The most critical property is its amphoteric, or zwitterionic, nature. The molecule possesses a carboxylic acid (pKa ~3-4) and a secondary amine in the piperazine ring (pKa ~9-10). This means its solubility is highly dependent on pH. It is generally soluble in acidic (pH < 2) and basic (pH > 11) aqueous solutions but exhibits minimum solubility at its isoelectric point (pI), which is typically in the mildly acidic to neutral pH range. This property is the cornerstone of its purification by precipitation or crystallization.[1]

Q3: How should I properly store the purified this compound?

A3: The compound is a solid, typically a powder, at room temperature. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. For long-term storage, refrigeration at 4°C is recommended to minimize potential degradation.

Troubleshooting Guide: Common Purification Challenges

Problem 1: My crude product is an intractable oil or sticky solid that refuses to crystallize.

Cause: This issue is often caused by the presence of excess piperazine or residual organic solvents which act as an anti-solvent or impurity that disrupts the crystal lattice formation. The presence of ionic impurities can also hold water, leading to a gummy consistency.

Solution Pathway:

  • Initial Cleanup via Acid-Base Extraction:

    • Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH) until the pH is >11.

    • Wash this basic aqueous solution with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) two to three times. This will remove unreacted N-alkylated piperazine impurities and other neutral organic residues.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring. Monitor the pH closely. You should see the product begin to precipitate out as you approach its isoelectric point. A final pH of 3-4 is often effective.[1]

    • Filter the resulting solid, wash with cold deionized water, and then with a small amount of a non-polar solvent like hexane or ether to help remove residual water. Dry thoroughly under vacuum.

  • Forced Crystallization/Trituration:

    • If the acid-base workup still yields an oil, try trituration. Add a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of EtOAc/Hexane).

    • Stir or sonicate the mixture vigorously. The goal is to "wash" the impurities out of the oil, often inducing crystallization.

Problem 2: My final product looks clean, but HPLC analysis shows a persistent, closely-eluting impurity.

Cause: This often indicates the presence of a positional isomer or a structurally very similar byproduct, such as a hydrolyzed version of an ester precursor if the synthesis started from a benzoic acid ester. These impurities have similar polarities and may co-crystallize with the desired product.

Solution Pathway:

  • Optimize Recrystallization:

    • Simple precipitation may not be sufficient. A true recrystallization is needed. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity has different solubility characteristics.

    • Refer to the table below for suggested solvent systems. A mixed-solvent system often provides the best selectivity.

    Solvent SystemTemperatureExpected Outcome
    Ethanol/WaterHot to ColdGood for moderately polar compounds. Product should dissolve when hot and crystallize upon cooling.
    Isopropanol (IPA)Hot to ColdA common choice for compounds with both hydrogen bond donors and acceptors.
    AcetonitrileHot to ColdCan be effective for polar compounds.
    Dioxane/WaterHot to ColdA stronger solvent system for less soluble materials.
  • Preparative Chromatography:

    • If recrystallization fails, preparative column chromatography is the most reliable method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: Due to the compound's polarity and ionic nature, a polar mobile phase is required. Start with a mixture like DCM/Methanol. Adding a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase is crucial. This protonates the piperazine nitrogen, deactivates the silica surface, and prevents peak tailing, leading to much sharper separation. A typical gradient might be from 2% to 15% Methanol in DCM.

    • Monitor fractions by TLC or HPLC to isolate the pure product.

Problem 3: The NMR spectrum of my product shows broad, poorly resolved peaks for the piperazine protons.

Cause: Broad peaks in the piperazine region can be due to several factors:

  • Slow Proton Exchange: The acidic proton of the carboxylic acid can exchange with the basic nitrogen of the piperazine, either intramolecularly or intermolecularly.

  • Conformational Isomerism: The piperazine ring can exist in different chair or boat conformations that are slowly interconverting on the NMR timescale.[2][3][4]

  • Aggregation: The zwitterionic nature of the molecule can lead to aggregation in certain NMR solvents, causing peak broadening.

Solution Pathway:

  • Change NMR Solvent: If using a neutral solvent like CDCl₃ (where solubility might be low), switch to a more polar or protic solvent like DMSO-d₆ or D₂O. DMSO-d₆ is often excellent for this type of molecule as it disrupts intermolecular hydrogen bonding.

  • Acidify the Sample: Add a drop of deuterated trifluoroacetic acid (TFA-d) or DCl to your NMR tube (if using D₂O or Methanol-d₄). This will fully protonate the piperazine nitrogen, locking it into a single protonation state and simplifying the spectrum, resulting in sharper signals.

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can sometimes increase the rate of conformational exchange, causing broad peaks to sharpen into their time-averaged signals.

Visualized Workflows and Protocols

General Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

crude Crude Product (Oil or Solid) workup Aqueous Acid-Base Workup (Dissolve in Base, Wash, Precipitate with Acid) crude->workup filter_dry Filter and Dry Solid workup->filter_dry purity_check1 Check Purity (HPLC, NMR) filter_dry->purity_check1 pure Pure Product (>98%) purity_check1->pure Purity OK recrystallize Recrystallization purity_check1->recrystallize Impure purity_check2 Check Purity recrystallize->purity_check2 chromatography Column Chromatography (Silica, DCM/MeOH + AcOH) purity_check2->chromatography Still Impure pure2 Pure Product purity_check2->pure2 Purity OK chromatography->pure2

Caption: Decision workflow for purification.

Protocol 1: Purification by pH-Controlled Precipitation

This protocol leverages the zwitterionic properties of the molecule to achieve purification from non-ionizable impurities.

start 1. Dissolve Crude Product in 1M NaOH (aq) (Target pH > 11) wash 2. Wash with Organic Solvent (e.g., DCM) to remove neutral impurities start->wash Forms soluble sodium salt separate 3. Separate Aqueous Layer (Contains Sodium Salt of Product) wash->separate acidify 4. Acidify Aqueous Layer with 1M HCl (aq) to pH 3-4 (Product Precipitates) separate->acidify Protonates carboxylate filter 5. Filter Solid, Wash with Cold Water & Ether acidify->filter Product is insoluble at pI dry 6. Dry Under Vacuum filter->dry

Caption: pH-controlled precipitation workflow.

Step-by-Step Instructions:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add 1M sodium hydroxide solution portion-wise with stirring until all the solid has dissolved and the pH of the solution is above 11.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of dichloromethane (DCM) and shake vigorously. Allow the layers to separate and discard the organic (bottom) layer. Repeat this wash step two more times.

  • Precipitation: Cool the aqueous layer in an ice bath. With rapid stirring, slowly add 1M hydrochloric acid dropwise. The product will begin to appear as a white precipitate. Continue adding acid until the pH of the slurry is between 3 and 4.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a small amount of cold diethyl ether to displace the water.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

References

  • CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
  • Benzoic Acid | SIELC Technologies. [Link]

  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid | C14H20N2O5S - PubChem. [Link]

  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning - CrystEngComm (RSC Publishing). [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - NIH. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC - NIH. [Link]

  • 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid Manufacturer in Mumbai - Allmpus. [Link]

  • Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - ResearchGate. [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography. [Link]

  • Crystal structure of 4-[4-(eth-oxy-carbon-yl)piperazin-1-yl]benzoic acid - PubMed. [Link]

  • Purification of piperazine - Google P
  • Purification of benzoic acid - Google P
  • (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin - ResearchGate. [Link]

  • Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC - NIH. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. [Link]

Sources

Technical Support Center: Synthesis of 2-(Piperazin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(piperazin-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental issues, and answer frequently asked questions. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this important building block.

Introduction to the Synthesis

The synthesis of this compound typically involves the reaction of a reactive derivative of 2-carboxybenzenesulfonic acid with piperazine. The most common route employs the reaction of 2-(chlorosulfonyl)benzoic acid or its derivatives with piperazine. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will walk you through the intricacies of this synthesis, with a focus on mitigating common pitfalls.

Primary Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur of the sulfonyl chloride.

Synthesis Pathway start 2-(chlorosulfonyl)benzoic acid product This compound start->product Piperazine, Base (e.g., Triethylamine) Dichloromethane, 0°C to RT piperazine Piperazine piperazine->product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during your synthesis in a direct question-and-answer format.

Issue 1: Low Yield of the Desired Mono-substituted Product and Formation of a Significant Amount of a High Molecular Weight Impurity.

Question: My reaction is producing a low yield of this compound, and I'm observing a significant amount of a byproduct with approximately double the molecular weight. What is happening and how can I fix it?

Answer: This is a classic and the most common side reaction in this synthesis: the formation of the 1,4-disubstituted piperazine byproduct. Piperazine has two nucleophilic secondary amine groups. If the stoichiometry is not carefully controlled, a second molecule of 2-(chlorosulfonyl)benzoic acid can react with the remaining nitrogen of the mono-substituted product.

Disubstitution Side Reaction start 2-(chlorosulfonyl)benzoic acid di_product 1,4-Bis(2-carboxy-phenylsulfonyl)piperazine start->di_product mono_product This compound mono_product->di_product Excess 2-(chlorosulfonyl)benzoic acid

Caption: Formation of the 1,4-disubstituted piperazine byproduct.

Solutions:

  • Stoichiometry Control: The most straightforward approach is to use a large excess of piperazine (typically 5-10 equivalents) relative to the 2-(chlorosulfonyl)benzoic acid. This statistically favors the reaction of the sulfonyl chloride with an unreacted piperazine molecule over the mono-substituted product.[1]

  • Slow Addition: A slow, controlled addition of the 2-(chlorosulfonyl)benzoic acid solution to the piperazine solution, especially at low temperatures (e.g., 0°C), can help minimize the formation of the di-substituted product.[1]

  • Use of a Protecting Group: A highly effective and often preferred method for ensuring mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine.[2] This ensures that only one nitrogen atom is available for reaction. The Boc (tert-butyloxycarbonyl) group can be subsequently removed under acidic conditions.[3][4]

StrategyAdvantagesDisadvantages
Excess Piperazine Simple, one-step reaction.Requires removal of a large amount of excess piperazine during workup.
Slow Addition Can improve selectivity without additional reagents.May not completely eliminate the side reaction.
N-Boc-Piperazine Excellent selectivity for mono-substitution.Adds two steps to the synthesis (protection and deprotection).
Issue 2: My reaction is sluggish, and I have a significant amount of unreacted 2-(chlorosulfonyl)benzoic acid, even after extended reaction times.

Question: I'm struggling to get the reaction to go to completion. What could be the issue?

Answer: Several factors can lead to an incomplete reaction.

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture. This converts the reactive sulfonyl chloride to the unreactive sulfonic acid.[5] Ensure that all your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[5] An insufficient amount of base can lead to the protonation of the piperazine, reducing its nucleophilicity and slowing down or halting the reaction. Use at least one equivalent of base for each equivalent of HCl produced.

  • Low Reaction Temperature: While starting the reaction at a low temperature is important to control the initial exotherm and selectivity, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

Issue 3: During workup, I'm having trouble with the purification of my product. It's an oil, or it's difficult to crystallize.

Question: My product is not solidifying, or the recrystallization is not effective. What are some purification strategies?

Answer: The presence of impurities can lower the melting point and hinder crystallization.

  • Acid-Base Extraction: Your product, this compound, is amphoteric. It has a carboxylic acid group and a basic piperazine nitrogen. This property can be exploited for purification. You can dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl) to remove any remaining basic impurities, including excess piperazine. Subsequently, you can extract your product into a dilute aqueous base (e.g., 1M NaOH or NaHCO₃), leaving neutral impurities in the organic layer. Finally, acidifying the aqueous layer will precipitate your purified product.

  • Recrystallization: Finding a suitable solvent system is key. For benzoic acid derivatives, common recrystallization solvents include water, ethanol, or mixtures of ethanol and water.[6][7] For your specific compound, you may need to experiment with a range of solvents of varying polarities. A good starting point would be to try dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity is observed, followed by slow cooling.

  • Column Chromatography: If other methods fail, silica gel column chromatography can be used for purification. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape is often effective.

Issue 4: I'm seeing unexpected byproducts that are not the di-substituted piperazine.

Question: My analytical data (LC-MS, NMR) shows peaks that I cannot account for. What other side reactions could be occurring?

Answer: Side reactions can also originate from the starting material, 2-(chlorosulfonyl)benzoic acid, especially during its synthesis via chlorosulfonation of benzoic acid.

  • Isomeric Byproducts: If the starting benzoic acid was not pure, you might have isomeric sulfonyl chlorides, leading to isomeric products.[3]

  • Diaryl Sulfone Formation: This can occur during the chlorosulfonation step, particularly at elevated temperatures, where the initially formed sulfonyl chloride reacts with another molecule of benzoic acid.[8]

  • Reaction at the Carboxylic Acid Group: Chlorosulfonic acid can potentially react with the carboxylic acid to form a mixed anhydride.[3]

It is crucial to use a high-purity starting material to avoid these complications.

Experimental Protocols

Protocol 1: Synthesis using N-Boc-Piperazine

This protocol is recommended for achieving high selectivity for the mono-substituted product.

Boc_Protocol cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Boc Deprotection step1_1 Dissolve N-Boc-piperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. step1_2 Cool to 0°C. step1_1->step1_2 step1_3 Slowly add a solution of 2-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM. step1_2->step1_3 step1_4 Warm to RT and stir for 2-12 hours (monitor by TLC/LC-MS). step1_3->step1_4 step1_5 Workup: Wash with dilute acid, water, and brine. Dry and concentrate. step1_4->step1_5 step1_6 Purify by column chromatography or recrystallization. step1_5->step1_6 step2_1 Dissolve the Boc-protected product in DCM or dioxane. step2_2 Add TFA (5-10 eq) or 4M HCl in dioxane (3-5 eq). step2_1->step2_2 step2_3 Stir at RT for 1-4 hours (monitor by TLC/LC-MS). step2_2->step2_3 step2_4 Remove solvent and excess acid under reduced pressure. step2_3->step2_4 step2_5 Neutralize with a base (e.g., NaHCO3) and extract the product. step2_4->step2_5 cluster_0 cluster_0 cluster_1 cluster_1

Caption: Workflow for the synthesis of this compound using N-Boc-piperazine.

Protocol 2: Deprotection of N-Boc Group
  • Using Trifluoroacetic Acid (TFA):

    • Dissolve the N-Boc protected intermediate in anhydrous dichloromethane (DCM) (0.1-0.5 M).

    • Cool the solution to 0°C.

    • Slowly add TFA (5-10 equivalents).

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting residue can be triturated with diethyl ether to precipitate the trifluoroacetate salt of the product, or neutralized with a base like saturated sodium bicarbonate solution and extracted with an organic solvent.[3][4]

  • Using HCl in Dioxane:

    • Dissolve the N-Boc protected intermediate in a minimal amount of a suitable solvent like methanol or dioxane.

    • Add a 4M solution of HCl in dioxane (3-5 equivalents) at room temperature.

    • Stir for 1-3 hours. The hydrochloride salt of the product often precipitates.

    • The product can be isolated by filtration or by adding diethyl ether to complete the precipitation.[4]

Analytical Characterization

  • HPLC: High-Performance Liquid Chromatography is an excellent technique for monitoring the reaction progress and assessing the purity of the final product. A reversed-phase C18 column is typically used. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[2][9]

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. In the ¹H NMR of the desired mono-substituted product, you would expect to see signals for the aromatic protons of the benzoic acid moiety and two sets of signals for the piperazine protons. The di-substituted byproduct would show a more symmetrical pattern for the piperazine protons.[10]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Piperazin-2-ylmethanol Dihyd. BenchChem.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
  • Al-Hourani, B. J., et al. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals.
  • Armarego, W. L. F., & Perrin, D. D. (2009).
  • BenchChem. (2025). Stability of methanesulfonamide in acidic and basic conditions. BenchChem.
  • BenchChem. (2025). Common side reactions during the chlorosulfonation of dichlorobenzoic acids. BenchChem.
  • Belskaya, N. P., et al. (2010). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 75(24), 8565–8573.
  • Chouai, A., et al. (2006). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses, 83, 195.
  • Chemistry LibreTexts. (2021).
  • University of Missouri-St. Louis. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • University Politehnica of Bucharest. (n.d.).
  • BenchChem. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
  • PubChem. (n.d.). 1,4-Bis(phenylsulfonyl)piperazine.
  • Popa, M., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • MDPI. (2021). A Brønsted Acidic Deep Ethereal Solvent for N-Boc Deprotection.
  • Santa Cruz Biotechnology. (n.d.). 2-({4-[(3-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)benzoic acid.
  • ResearchGate. (2021).
  • El-Sayed, M. A.-A., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLOS ONE, 10(12), e0144613.
  • SciSpace. (2014).

Sources

Technical Support Center: Purification of 2-(Piperazin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Piperazin-1-ylsulfonyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this important chemical intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and refine your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Understanding potential impurities is the first step toward effective purification. Based on common synthetic routes, impurities can be broadly categorized:

  • Starting Materials: Unreacted starting materials from the sulfonylation and substitution steps.

  • Reaction Byproducts: These can include isomers, over-sulfonated products, or products from side reactions.

  • Degradation Products: As a sulfonamide, this compound can be susceptible to hydrolysis under harsh acidic or basic conditions, breaking the S-N bond.[1][2][3] Forced degradation studies often reveal the potential for such breakdown.[1][4][5]

  • Residual Solvents & Reagents: Solvents used in the reaction and workup, as well as any catalysts or excess reagents, may be present.

Q2: My crude product is an off-color solid. What is the best initial purification strategy?

A2: For colored impurities, which are often highly conjugated organic molecules, a simple and effective first step is recrystallization with the addition of activated charcoal.

Rationale: Activated charcoal has a high surface area and can adsorb colored impurities.[6] The key is to add it to the hot solution just before filtration. Adding it to a boiling solution can cause bumping, and adding it to a cold solution is ineffective.

Protocol Insight: Use a minimal amount of charcoal. An excess can lead to the adsorption of your desired product, significantly reducing your yield.[7]

Q3: I'm struggling with "oiling out" during recrystallization. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of forming solid crystals.[8] This is often due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the saturation. Allow it to cool more slowly.[7][8]

  • Change Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a solvent-antisolvent system.[6][8] For sulfonamides, mixtures like isopropanol-water or ethanol-water are often effective.[8][9]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.[6][8]

Troubleshooting Purification Workflows

Issue 1: Low Yield After Recrystallization

Low recovery is a common challenge in recrystallization. Here’s a logical approach to diagnose and solve the issue.

Diagnostic Workflow for Low Recrystallization Yield

Caption: Troubleshooting flowchart for low recrystallization yield.

In-Depth Analysis:
  • Excess Solvent: The most common reason for low yield is using too much solvent, which keeps the compound dissolved even at low temperatures.[8]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product will crystallize on the filter paper.[8] Using pre-heated funnels and flasks is crucial.

  • Inappropriate Solvent Choice: An ideal recrystallization solvent dissolves the compound when hot but not when cold.[10][11] If your compound has significant solubility at low temperatures, you will lose a substantial amount in the filtrate.

Issue 2: Purity Not Improving Significantly After Recrystallization

If recrystallization isn't sufficiently improving purity, it's time to consider alternative or supplementary techniques. The amphoteric nature of this compound (containing both an acidic carboxylic acid group and a basic piperazine group) makes it an excellent candidate for acid-base extraction.

Acid-Base Extraction Workflow

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Basic Extraction cluster_2 Step 3: Acidic Extraction cluster_3 Step 4: Product Isolation A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add aq. NaHCO3 (Weak Base) A->B C Separate Layers B->C D Aqueous Layer 1: Contains deprotonated benzoic acid salt C->D E Organic Layer 1: Contains neutral and basic impurities C->E J To Aqueous Layer 1: Acidify with HCl to pH ~3-4 D->J F To Organic Layer 1: Add aq. HCl (Weak Acid) E->F G Separate Layers F->G H Aqueous Layer 2: Contains protonated basic impurities G->H I Organic Layer 2: Contains neutral impurities G->I K Precipitate Forms J->K L Filter and Dry K->L M Pure this compound L->M

Caption: Workflow for purification via acid-base extraction.

Explanation of Acid-Base Extraction Principles:

This technique manipulates the solubility of the target compound by converting it into a salt.[12][13][14]

  • Dissolution: The crude mixture is dissolved in an organic solvent immiscible with water, like ethyl acetate.[14]

  • Basic Wash: By adding a weak aqueous base (e.g., sodium bicarbonate), the acidic benzoic acid group is deprotonated, forming a water-soluble carboxylate salt.[13][15] This salt partitions into the aqueous layer, leaving neutral and basic impurities in the organic layer.

  • Acidic Wash (Optional): The organic layer can then be washed with a dilute acid to remove any basic impurities by converting them into water-soluble salts.[12][16]

  • Isolation: The aqueous layer containing the desired product is then acidified. This re-protonates the carboxylate, causing the neutral, water-insoluble this compound to precipitate out, after which it can be collected by filtration.[15]

Purity Assessment Protocols

Verifying purity is as critical as the purification itself. A combination of methods provides the most comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying purity and detecting trace impurities.[17]

ParameterRecommended ConditionsRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for moderately polar organic molecules.
Mobile Phase Acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0)The organic modifier allows for elution control, while the buffer maintains a consistent ionization state of the analyte for reproducible retention times.[18]
Detection UV at 250 nmA common wavelength for aromatic compounds. A diode array detector can provide more comprehensive data.[18]
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is invaluable for structural confirmation and identifying impurities.[19][20]

  • Purity Check: Integration of signals corresponding to the desired compound versus those of impurities can give a molar ratio. Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[21][22]

  • Impurity Identification: Characteristic signals can help identify residual solvents or byproducts. Reference tables of common solvent chemical shifts are essential for this analysis.[23]

References

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Molbase. (n.d.). 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2005, June). Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting. Retrieved from [Link]

  • anorganik.uni-tuebingen.de. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ualberta.ca. (n.d.). Acid base extraction flow chart. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • csus.edu. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • YouTube. (2021, March 2). Crystallization of Sulfanilamide. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Allmpus. (n.d.). 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid Manufacturer in Mumbai. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Macleods Pharma. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. Retrieved from [Link]

  • Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

  • National Institutes of Health. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 194602-23-8 | Product Name : 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]- benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]

  • National Institutes of Health. (2015, December 23). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

Sources

"2-(Piperazin-1-ylsulfonyl)benzoic acid" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<content_type> Technical Support Center: Reaction Monitoring for 2-(Piperazin-1-ylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective reaction monitoring is crucial for successful organic synthesis, enabling optimization of reaction conditions, determination of reaction endpoints, and maximization of product yield. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, incorporating a benzoic acid, a sulfonamide, and a piperazine ring, presents unique challenges and considerations for analytical monitoring. This guide offers expert insights and solutions to common issues encountered during TLC and LC-MS analysis of this and structurally similar molecules.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid, inexpensive, and versatile technique for qualitative reaction monitoring. However, the polar and ionizable nature of this compound can lead to common chromatographic issues.

FAQ 1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

Answer: Streaking is a common problem when analyzing polar, acidic, or basic compounds on silica gel. It's typically caused by strong interactions between the analyte and the stationary phase, or by applying too much sample.[2]

  • Causality: The benzoic acid moiety can hydrogen bond strongly with the acidic silica gel, while the basic piperazine can have strong ionic interactions. This leads to slow, uneven movement up the plate, resulting in a streak rather than a compact spot.

  • Solutions:

    • Reduce Sample Concentration: Overloading the plate is a frequent cause of streaking.[3] Dilute your reaction mixture sample before spotting.

    • Modify the Mobile Phase: To mitigate the strong interactions with the silica gel, add a small amount of a polar modifier to your eluent.

      • For the acidic benzoic acid group, adding a few drops of acetic acid or formic acid to the mobile phase can help to protonate the silica gel surface and reduce tailing.[2]

      • For the basic piperazine group, adding a small amount of triethylamine or ammonia can saturate the acidic sites on the silica gel, preventing the amine from sticking.[4] A mobile phase of 10% ammonium hydroxide in methanol, used as a 1-10% mixture in dichloromethane, can be effective for very polar compounds.[5]

FAQ 2: I can't separate my starting material from my product spot. How can I improve resolution?

Answer: Poor separation, indicated by overlapping spots or a single elongated spot, means the mobile phase is not effectively differentiating between the components of your reaction mixture.

  • Causality: If the starting materials and product have similar polarities, a standard solvent system may not provide adequate resolution.

  • Solutions:

    • Change Solvent System Polarity: If your spots are not moving far from the baseline, your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase methanol in a dichloromethane/methanol mixture).[6] Conversely, if your spots are running at the solvent front, the mobile phase is too polar; decrease the proportion of the polar solvent.[6]

    • Try Different Solvent Systems: Explore different solvent combinations. For sulfonamides, mixtures like chloroform/methanol or dichloromethane/acetone can be effective.[4][7] A systematic approach to testing different solvent systems is often necessary.

    • Consider Reversed-Phase TLC: If normal-phase TLC fails to provide separation, reversed-phase plates (with a non-polar stationary phase) can be a good alternative, especially for polar compounds.[8]

FAQ 3: How do I visualize the spots on the TLC plate?

Answer: Since many organic compounds are colorless, a visualization method is needed to see the spots.

  • Causality: The method of visualization depends on the functional groups present in the molecules.

  • Solutions:

    • UV Light: The aromatic ring in this compound should allow for visualization under short-wave (254 nm) UV light, where it will appear as a dark spot on a fluorescent green background.[9] This is a non-destructive method.

    • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as yellow-brown spots.[9] This method is semi-destructive.

    • Potassium Permanganate (KMnO4) Stain: This stain is effective for compounds that can be oxidized, such as amines. Spots will appear yellow or brown on a purple background.

    • Fluorescamine: This reagent specifically reacts with primary and secondary amines (like the piperazine nitrogen) to produce a fluorescent product, which can be visualized under UV light.[10]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS provides quantitative data and mass information, confirming the identity of your product. However, optimizing conditions for zwitterionic molecules like this compound requires careful consideration.

FAQ 1: I am not seeing the peak for my product in the LC-MS chromatogram. What are the possible reasons?

Answer: A missing peak can be due to several factors, from sample preparation to instrument settings.

  • Causality: The compound may not be reaching the detector, or it may not be ionizing efficiently.

  • Solutions:

    • Check Ionization Mode: this compound has both a basic piperazine group and an acidic carboxylic acid group. This makes it amphoteric.

      • Positive Ion Mode (ESI+): The basic piperazine nitrogen is easily protonated. This is often the preferred mode for compounds with basic functional groups, typically yielding a strong [M+H]+ signal.[11][12]

      • Negative Ion Mode (ESI-): The acidic benzoic acid group can be deprotonated to form an [M-H]- ion. For acidic compounds, negative ionization can provide better results.[11]

      • It is crucial to screen your compound in both positive and negative ion modes to determine which provides the optimal signal.[13]

    • Verify MS Scan Range: Ensure the mass spectrometer's scan range is set to include the expected mass-to-charge ratio (m/z) of your product.

    • Check for Compound Instability: The compound might be degrading in the sample vial or during chromatography. Prepare fresh samples and ensure the mobile phase pH is suitable for your compound's stability.[12]

FAQ 2: My peaks are broad and tailing. How can I improve the peak shape?

Answer: Poor peak shape compromises resolution and the accuracy of quantification.

  • Causality: For compounds with basic nitrogens, secondary interactions with residual acidic silanols on the silica-based column packing are a common cause of peak tailing.[12]

  • Solutions:

    • Mobile Phase pH and Additives:

      • Using an acidic mobile phase (e.g., with 0.1% formic acid) can protonate the basic piperazine, which often improves peak shape and enhances ionization in positive mode.[11][14]

      • For particularly stubborn tailing, a mobile phase at a higher pH (using ammonium bicarbonate, for example) might be necessary, though this could reduce sensitivity in positive ion mode.[11]

    • Column Choice: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.

FAQ 3: I am seeing multiple peaks for my compound. What could be the cause?

Answer: Multiple peaks for a single compound can be confusing but often have a logical explanation.

  • Causality: This can be due to in-source fragmentation, the presence of different salt forms, or the formation of adducts.

  • Solutions:

    • Check for Adducts: In ESI, it's common to see adducts with sodium ([M+Na]+) or potassium ([M+K]+), especially if there is glassware contamination.[15] You may also see adducts from mobile phase additives, like ammonium ([M+NH4]+).[16]

    • Optimize Source Conditions: High source temperatures or voltages can sometimes cause the molecule to fragment in the ion source before it reaches the mass analyzer. Try reducing these parameters.

    • Consider Isomers: If your reaction could potentially form isomers, they may be separating chromatographically.

Section 3: Experimental Protocols & Data

Protocol 1: Standard TLC Protocol

  • Plate Preparation: Lightly draw a baseline in pencil ~1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent like dichloromethane or methanol.

  • Spotting: Use a capillary spotter to apply a small spot of your sample to the baseline. Also, spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.

  • Development: Place the TLC plate in a chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate until it is ~1 cm from the top.[3]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate. Visualize the spots using a UV lamp and/or a chemical stain.

Common TLC Mobile Phases for Sulfonamides
Dichloromethane : Methanol (e.g., 95:5 to 80:20)
Ethyl Acetate : Hexanes (adjust ratio for polarity)
Chloroform : Acetone (e.g., 4:1)[4]
Dichloromethane : Methanol : Ammonia (e.g., 5:1:0.25)[17]

Protocol 2: General LC-MS Method

This is a starting point and should be optimized for your specific instrument.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: ESI Positive and Negative (screen both)

  • MS Scan Range: m/z 100-500

Section 4: Visualizations

TLC_Troubleshooting

LCMS_Troubleshooting

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
  • LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]

  • Reddit. (2023). How to separate these sulfonamides with TLC. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • PubMed. (2006). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • PubMed Central. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Wiley Analytical Science. (2020). Better ionization with pH optimization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • MDPI. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Retrieved from [Link]

  • Taylor & Francis. (2013). TLC of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC and SERS charts of the 6 sulfonamides in mixed reference solution 2. Retrieved from [Link]

  • MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • PubMed. (1971). TLC identification of sulfonamides. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Washington. (n.d.). Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]

  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

Sources

Unexpected results in "2-(Piperazin-1-ylsulfonyl)benzoic acid" experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Piperazin-1-ylsulfonyl)benzoic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and unexpected challenges encountered during synthesis, purification, and analysis. We will delve into the causality behind experimental observations and provide robust, field-proven solutions to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound.

Question 1: What are the primary chemical characteristics of this compound that I should be aware of?

Answer: this compound is a complex organic molecule with distinct functional groups that dictate its behavior.[1] Chemically, it is defined as a 4-ethoxy-3-carboxybenzenesulfonamide where the sulfonamide nitrogen is part of a piperazine ring.[2][3] Its key features are:

  • An acidic carboxylic acid group (-COOH): This makes the molecule acidic.

  • A basic piperazine ring: The secondary amine in the piperazine ring imparts basic properties.

  • A sulfonamide linkage (-SO₂NR₂): This group is generally stable but can be susceptible to hydrolysis under harsh conditions.[4]

This dual acidic/basic nature (amphoterism) is the most critical characteristic to consider, as it profoundly influences solubility, which is highly pH-dependent. This property is crucial during aqueous workup and purification. The presence of both hydrophobic (benzene ring, ethoxy group) and hydrophilic (acid, sulfonamide, piperazine) regions gives it moderate solubility in many organic solvents.[1]

Question 2: What are the recommended storage conditions for this compound?

Answer: For long-term stability, this compound should be stored at room temperature or refrigerated (2-8 °C) in a tightly sealed container to protect it from moisture.[5] Given the potential for hydrolysis of the sulfonamide bond under strongly acidic or basic conditions, it should be stored as a dry solid in a neutral environment.

Question 3: What are the main applications of 2-(Ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl)benzoic acid?

Answer: This compound is a key intermediate in pharmaceutical synthesis. Most notably, it is used as a reactant in the synthesis of Sildenafil Citrate, a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[2] Its structural motifs—the sulfonamide and piperazine groups—are common in pharmacologically active molecules, contributing to target binding and pharmacokinetic properties.[1]

Part 2: Synthesis Troubleshooting Guide

Synthesizing this compound and its analogs can present several challenges. This section breaks down the most common issues.

Workflow Overview: Synthesis of a Derivative

The following diagram outlines a common synthetic route for a derivative, 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl)benzoic acid, starting from methyl salicylate, which highlights the critical stages where issues can arise.[6]

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Ethylation cluster_3 Step 4: Hydrolysis A Methyl Salicylate B 5-(chlorosulfonyl)-2-hydroxy -benzoic acid methyl ester A->B Chlorosulfonic Acid & Thionyl Chloride C Methyl 2-hydroxy-5-(4-methyl piperazin-1-ylsulfonyl)benzoate B->C N-Methylpiperazine D Methyl 2-ethoxy-5-(4-methyl piperazin-1-ylsulfonyl)benzoate C->D Diethyl Sulfate or Ethyl Bromide E Final Product: 2-ethoxy-5-(4-methylpiperazin-1-yl sulfonyl)benzoic acid D->E NaOH or KOH solution, then acid workup (HCl)

Caption: General synthetic workflow for a derivative of this compound.[6]

Question 4: My reaction yield is consistently low. What are the likely causes?

Answer: Low yields can stem from several stages of the synthesis. Let's troubleshoot step-by-step.

  • Inefficient Chlorosulfonation (Step 1): The initial reaction with chlorosulfonic acid is highly exothermic and moisture-sensitive.

    • Causality: If the temperature is not strictly controlled (e.g., 0-10°C during addition), side reactions and decomposition can occur.[6] Moisture will quench the chlorosulfonic acid, reducing its effectiveness.

    • Solution: Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (N₂ or Ar). Add the starting material dropwise to the chlorosulfonic acid at 0°C and monitor the temperature closely.

  • Incomplete Sulfonamide Formation (Step 2): The reaction between the sulfonyl chloride and piperazine is a nucleophilic substitution.

    • Causality: The sulfonyl chloride intermediate is prone to hydrolysis back to the sulfonic acid if exposed to water before reacting with the piperazine. Additionally, if an insufficient amount of base (or the piperazine itself acting as the base) is used, the HCl generated will protonate the starting piperazine, rendering it non-nucleophilic.

    • Solution: Use the sulfonyl chloride intermediate immediately after preparation. Ensure at least two equivalents of the piperazine are used—one to react and one to act as an HCl scavenger—or use one equivalent of piperazine and one equivalent of a non-nucleophilic base like triethylamine.[7]

  • Sub-optimal Hydrolysis (Step 4): The final saponification of the methyl ester requires careful pH control.

    • Causality: Incomplete hydrolysis will leave unreacted starting material. During the subsequent acidic workup to protonate the carboxylate, lowering the pH too much can fully protonate the piperazine ring, potentially increasing the product's solubility in the aqueous phase and leading to loss during extraction.[8]

    • Solution: Monitor the hydrolysis by Thin Layer Chromatography (TLC) until all the starting ester is consumed. During acidification, adjust the pH carefully to the isoelectric point of the molecule (typically pH 3-4), where it has minimum solubility, to ensure maximum precipitation.[6]

Question 5: I've isolated a product, but the analytical data (NMR/MS) doesn't match the expected structure. What are the possible side products?

Answer: Unexpected products often arise from the high reactivity of the intermediates.

  • Possible Side Product 1: Dimerization/Polymerization.

    • Formation: If a piperazine (without an N-substituent) is used, reaction of the sulfonyl chloride at both nitrogen atoms of two separate piperazine molecules can lead to dimer formation.

    • Identification: Look for a significantly higher molecular weight in the mass spectrum and a more complex, symmetric pattern in the ¹H NMR.

    • Prevention: Use N-substituted piperazines (like N-methylpiperazine) or use a large excess of piperazine to favor the monosubstituted product.[6]

  • Possible Side Product 2: Hydrolyzed Sulfonyl Chloride.

    • Formation: The intermediate sulfonyl chloride is highly reactive towards water. Any moisture in the reaction will convert it back to the corresponding sulfonic acid.

    • Identification: This side product is highly polar and water-soluble. It will likely be removed during the aqueous workup but can reduce the overall yield. It can be detected in the crude mixture by LC-MS.

    • Prevention: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere.

  • Possible Side Product 3: Incomplete Ethylation.

    • Formation: In syntheses involving an ethylation step, incomplete reaction will result in a product retaining the hydroxyl group.[6]

    • Identification: The mass spectrum will show a mass corresponding to the absence of an ethyl group (-28 Da). The ¹H NMR will lack the characteristic ethyl signals (a quartet and a triplet) and will show a phenolic -OH peak.

    • Prevention: Ensure sufficient equivalents of the ethylating agent (e.g., diethyl sulfate) and base are used, and allow for adequate reaction time, possibly with gentle heating.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for diagnosing failed or low-yielding reactions.

start Reaction Issue: Low Yield or No Product check_sm Check TLC/LC-MS: Is Starting Material (SM) present? start->check_sm sm_present SM is present check_sm->sm_present Yes no_sm No SM, but low yield check_sm->no_sm No reagent_quality Problem: Inactive Reagents Solution: Check reagent quality, use fresh anhydrous solvents. sm_present->reagent_quality reaction_cond Problem: Sub-optimal Conditions Solution: Verify temperature, reaction time, and stoichiometry. sm_present->reaction_cond workup_loss Problem: Product lost during workup Solution: Check aqueous layers. Optimize pH for precipitation/extraction. no_sm->workup_loss stability Problem: Product unstable to workup Solution: Test stability to acid/base. Use milder workup conditions. no_sm->stability

Caption: Decision tree for troubleshooting synthesis problems.[8]

Part 3: Workup and Purification Challenges

The amphoteric nature of this compound requires a nuanced approach to purification.

Question 6: I'm struggling with the aqueous workup. I either get a persistent emulsion or my product seems to stay in the aqueous layer.

Answer: This is a classic issue for molecules with both acidic and basic functional groups.

  • Emulsion Formation:

    • Causality: At a pH between the pKa of the carboxylic acid and the pKa of the protonated piperazine, the molecule can act as a zwitterion or a surfactant, stabilizing oil-in-water or water-in-oil emulsions.

    • Solution:

      • pH Adjustment: Drastically change the pH. Make the aqueous layer strongly acidic (pH < 2) to fully protonate the piperazine, or strongly basic (pH > 10) to fully deprotonate the carboxylic acid. This will force the molecule into a single, more soluble state (either cationic or anionic), which should break the emulsion.

      • Brine Addition: Add saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to break the emulsion.

      • Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of Celite® can help.

  • Product Loss to Aqueous Layer:

    • Causality: Your product's solubility in the aqueous layer is highest when it is in its charged, salt form. If you extract with an organic solvent from a highly acidic or basic aqueous solution, a significant amount of product will remain in the water.[8]

    • Solution: The most effective purification method is often isoelectric point precipitation. After the reaction is complete, carefully adjust the pH of the aqueous solution to the molecule's isoelectric point (typically pH 3-4).[6] At this pH, the molecule is neutral and has its lowest aqueous solubility, causing it to precipitate out of the solution. The solid can then be collected by filtration.

Protocol: Isoelectric Point Precipitation
  • Dissolve Crude Product: Take your crude reaction mixture and, if necessary, add water and adjust the pH to be basic (e.g., pH 11 with 2M NaOH) to dissolve the product as its sodium carboxylate salt.

  • Filter Insolubles: Filter off any non-acidic, insoluble organic impurities.

  • Precipitate Product: Slowly add 1M HCl dropwise to the clear filtrate with vigorous stirring. Monitor the pH with a calibrated pH meter.

  • Identify Precipitation Point: A precipitate will begin to form. Continue adding acid until the maximum amount of precipitate is formed. This typically occurs between pH 3 and 4.[6]

  • Isolate Product: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect and Wash: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, then with a cold, non-polar solvent like hexane to help remove residual organic impurities and aid in drying.

  • Dry: Dry the purified solid under vacuum.

Part 4: Characterization and Analysis

Properly interpreting analytical data is key to confirming the structure and purity of your compound.

Question 7: How can I confirm the purity of my final product?

Answer: A combination of techniques is recommended for a comprehensive assessment.

TechniquePurposeWhat to Look For
¹H NMR Structural Confirmation & PurityCorrect chemical shifts, integration ratios for all protons, and absence of impurity peaks (e.g., residual solvents, starting materials).
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram (purity >95%). The mass spectrum should show the correct molecular ion peak ([M+H]⁺ or [M-H]⁻).
Melting Point Purity IndicationA sharp, defined melting point range (e.g., 198-199 °C for a derivative). A broad or depressed melting point suggests impurities.
Elemental Analysis Definitive Purity ConfirmationThe experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.

Question 8: My ¹H NMR spectrum is complex. Are there any characteristic peaks I should look for?

Answer: Yes, the spectrum has several distinct regions that can help with assignment. For a typical derivative like 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid:

  • Aromatic Region (7.0-8.5 ppm): You will see three protons on the benzene ring, typically exhibiting a distinct splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).[6]

  • Ethoxy Group (1.4-1.5 ppm & 4.2-4.3 ppm): A triplet corresponding to the -CH₃ group and a quartet for the -OCH₂- group are characteristic.

  • Piperazine Ring Protons (2.5-3.5 ppm): These often appear as two broad multiplets or singlets, corresponding to the four protons adjacent to the sulfonamide nitrogen and the four protons adjacent to the N-methyl group.

  • N-Methyl Group (~2.3 ppm): A sharp singlet integrating to three protons.[6]

  • Carboxylic Acid Proton (>12 ppm): A very broad singlet that may not always be visible, especially if using methanol-d₄ as the solvent due to H-D exchange.

If you observe unexpected peaks, refer back to the potential side products discussed in Question 5 to aid in identification.

References
  • CN105777669A. (2016). Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). Recent Advances in the Synthesis of Sulfonylureas. European Journal of Organic Chemistry, 2013(21), 4441-4449. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12134865, 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. PubChem. [Link]

  • Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide. Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules, 20(12), 22023–22041. [Link]

  • Chembase.cn. (n.d.). CAS 194602-23-8: 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid. Retrieved from [Link]

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. [Link]

  • EP0068239A2. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10, 161-171. [Link]

  • Allmpus. (n.d.). 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid Manufacturer in Mumbai. Retrieved from [Link]

Sources

"2-(Piperazin-1-ylsulfonyl)benzoic acid" handling and storage best practices

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide for "2-(Piperazin-1-ylsulfonyl)benzoic acid" to provide researchers with the essential information for safe and effective handling. Given that specific public safety data for this exact compound is limited, this guide synthesizes best practices derived from its core chemical motifs—benzoic acid, piperazine, and sulfonyl groups—and data from closely related analogues. This approach ensures a robust and scientifically grounded framework for your experimental work.

Technical Support Center: this compound

This guide is structured to address common questions and troubleshooting scenarios encountered in the lab. It begins with fundamental safety and handling, moves to frequently asked questions, and concludes with practical troubleshooting and experimental protocols.

Section 1: Hazard Identification and Personal Protective Equipment (PPE)

Core Concept: Understanding the potential hazards is the foundation of safe laboratory practice. The hazard profile is extrapolated from structural analogues, such as 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, which possesses the same core structure.

Q: What are the primary hazards associated with this compound, and what PPE is mandatory?

A: Based on data from structurally similar compounds, this molecule should be handled as a hazardous substance. The primary anticipated hazards are summarized below.

Table 1: Anticipated Hazard Profile

Hazard Statement Code Description Source (Analogue Data)
Harmful if swallowed H302 The substance may cause harm if ingested.
Causes skin irritation H315 Direct contact may cause skin redness, itching, or inflammation.
Causes serious eye irritation H319 Contact with eyes can cause significant irritation or damage.

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. | |

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[3]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is required to prevent inhalation.[4][5]

To visualize the approach to laboratory safety, we use the "Hierarchy of Controls," which prioritizes the most effective measures.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Handling cluster_effectiveness Effectiveness elimination Elimination (Remove the hazard - N/A for this compound) substitution Substitution (Use a less hazardous chemical - if possible) engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilated Enclosure) admin Administrative Controls (e.g., SOPs, Training, Warning Labels) ppe Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) least Least Effective most Most Effective

Caption: Hierarchy of Controls, prioritizing engineering and administrative measures over PPE.

Section 2: Handling and Storage FAQs

Q1: How should I properly store this compound to ensure its stability and integrity?

A: Proper storage is critical for maintaining the compound's quality.[6]

  • Temperature: Store in a cool, dry place. While some vendors suggest room temperature storage for similar compounds, refrigeration at 2-8°C is also a common recommendation and provides an extra measure of stability.[7][8]

  • Atmosphere: Keep the container tightly sealed to protect it from moisture and air.[9][10] Benzoic acid derivatives can be sensitive to moisture.[10]

  • Light: Protect from direct sunlight and strong light sources, as piperazine-containing compounds can be light-sensitive.[4]

  • Location: Store in a well-ventilated area designated for chemical storage, away from incompatible materials.[3][9]

Q2: What materials are considered incompatible with this compound?

A: Avoid storing this compound with the following, as hazardous reactions could occur:

  • Strong Oxidizing Agents: These can react exothermically with the organic components of the molecule.[6]

  • Strong Bases: The benzoic acid moiety is acidic and will react with strong bases.[3][6]

  • Amines: The Safety Data Sheet for a similar compound lists amines as incompatible.[11]

Storage_Best_Practices cluster_conditions Optimal Storage Conditions cluster_incompatible Avoid Contact With compound This compound condition1 Cool & Dry Place (2-8°C or RT) compound->condition1 Store Under condition2 Tightly Sealed Container compound->condition2 Store Under condition3 Protect from Light compound->condition3 Store Under condition4 Well-Ventilated Area compound->condition4 Store Under incompatible1 Strong Oxidizing Agents compound->incompatible1 Incompatible With incompatible2 Strong Bases compound->incompatible2 Incompatible With incompatible3 Amines compound->incompatible3 Incompatible With

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 2-(Piperazin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a novel chemical entity's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, technical comparison and a strategic experimental workflow for validating the hypothesized biological activity of "2-(Piperazin-1-ylsulfonyl)benzoic acid" as a G-protein coupled receptor (GPCR) antagonist. While direct biological data for this specific molecule is not extensively published, its structural motifs—a piperazine ring and a sulfonamide group—are prevalent in a multitude of pharmacologically active agents, particularly those targeting GPCRs.[1][2][3] This guide, therefore, offers a robust framework for its initial biological characterization.

We will explore a logical, multi-tiered experimental approach, beginning with initial binding assays to identify potential GPCR targets, followed by cell-based functional assays to characterize the nature of the interaction (e.g., agonist vs. antagonist).[4][5][6] We will also compare this validation strategy with approaches for alternative compounds, providing a comprehensive context for your research.

Hypothesized Biological Activity: GPCR Antagonism

The core structure of this compound, featuring a flexible piperazine ring linked to a rigid aromatic sulfonamide, is a privileged scaffold in medicinal chemistry. Piperazine derivatives are known to interact with a wide range of biological targets, including GPCRs, ion channels, and enzymes.[3][7][8] The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target binding affinity and selectivity.[2] Based on these structural alerts, a primary hypothesis is that this compound may act as a competitive antagonist at one or more GPCRs.

Comparative Landscape: Alternative Piperazine-Containing Compounds

To provide a thorough comparison, we will consider two well-characterized piperazine-containing compounds with distinct biological activities:

  • Sildenafil: A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is structurally related to the intermediate "2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid".[9] Its mechanism is enzymatic inhibition, leading to downstream signaling pathway modulation.

  • Clozapine: An atypical antipsychotic that exhibits a complex pharmacological profile, acting as an antagonist at multiple dopamine and serotonin GPCRs. Its activity is a direct modulation of receptor function.

This comparison will highlight the diverse biological roles of the piperazine moiety and underscore the importance of a systematic validation approach.

Experimental Validation Workflow

The following is a step-by-step guide to validate the hypothesized GPCR antagonist activity of this compound.

Phase 1: Target Identification via Binding Assays

The initial step is to determine if the compound binds to any GPCRs. A broad-panel screening approach is most efficient.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.

  • Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.[10][11][12][13]

  • Procedure:

    • Prepare cell membranes expressing the target GPCR.

    • Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., ³H-labeled antagonist) and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.

Data Presentation:

CompoundTarget GPCRRadioligandIC50 (nM)Ki (nM)
This compounde.g., Dopamine D2 Receptor[³H]SpiperoneExperimental ValueCalculated Value
Clozapine (Comparator)Dopamine D2 Receptor[³H]SpiperoneLiterature ValueLiterature Value
Sildenafil (Comparator)Dopamine D2 Receptor[³H]SpiperoneExpected High/No AffinityExpected High/No Affinity

Logical Relationship Diagram:

G cluster_0 Phase 1: Target Identification Test Compound Test Compound Binding Assay Binding Assay Test Compound->Binding Assay Radioligand Radioligand Radioligand->Binding Assay GPCR Membrane GPCR Membrane GPCR Membrane->Binding Assay Binding Affinity (Ki) Binding Affinity (Ki) Binding Assay->Binding Affinity (Ki)

Caption: Workflow for determining GPCR binding affinity.

Phase 2: Functional Characterization

Once a binding interaction is confirmed, the next step is to determine the functional consequence of this binding.

Experimental Protocol: Cell-Based Functional Assay (e.g., cAMP Assay for Gs/Gi-coupled receptors)

  • Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the identified target GPCR.

  • Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[4][14][15] This assay measures changes in cAMP in response to compound treatment.

  • Procedure:

    • Use a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Stimulate the cells with a known agonist at its EC50 concentration.

      • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[16]

    • Agonist Mode:

      • Incubate the cells with varying concentrations of the test compound alone.

      • Lyse the cells and measure intracellular cAMP levels.

    • Plot the cAMP response against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation:

CompoundFunctional AssayModeEC50/IC50 (nM)Intrinsic Activity (%)
This compoundcAMP AssayAntagonistExperimental ValueExpected ~0%
This compoundcAMP AssayAgonistExpected No ActivityExpected ~0%
Known Antagonist (Comparator)cAMP AssayAntagonistLiterature ValueLiterature Value
Known Agonist (Comparator)cAMP AssayAgonistLiterature ValueLiterature Value

Signaling Pathway Diagram:

G cluster_1 GPCR Signaling Pathway (Gs-coupled) Agonist Agonist GPCR GPCR Agonist->GPCR Activates Antagonist Antagonist Antagonist->GPCR Blocks G-protein (Gs) G-protein (Gs) GPCR->G-protein (Gs) Adenylate Cyclase Adenylate Cyclase G-protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response

Caption: Simplified Gs-coupled GPCR signaling pathway.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental data, several controls are essential:

  • Positive and Negative Controls: Include known agonists and antagonists for the target GPCR in all functional assays.

  • Vehicle Controls: Ensure that the solvent used to dissolve the test compound does not have any biological effects.

  • Orthogonal Assays: If possible, validate findings using a different assay that measures a distinct downstream signaling event (e.g., calcium flux for Gq-coupled receptors or β-arrestin recruitment assays).[4][17]

  • Counter-Screening: Test the compound against a panel of unrelated receptors to assess its selectivity.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial biological validation of "this compound". By hypothesizing a plausible mechanism of action based on its chemical structure and employing a systematic experimental approach, researchers can efficiently characterize its pharmacological profile. The inclusion of relevant comparators and robust experimental controls will ensure the generation of high-quality, trustworthy data, paving the way for further preclinical development.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays. Retrieved from [Link]

  • Kauk, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • Hansson, M. J., et al. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Colby, D. W., et al. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

  • Google Patents. (2016). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Cunningham, M. R., et al. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Retrieved from [Link]

  • Cumming, J. N., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link]

  • Zettner, A., & Duly, P. E. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. Retrieved from [Link]

  • Chemspace. (n.d.). CAS 194602-23-8: 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid. Retrieved from [Link]

  • Wagner, F. F., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS One. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

Sources

A Comparative Guide to 2-(Piperazin-1-ylsulfonyl)benzoic Acid Analogs as Phosphodiesterase Type 5 (PDE5) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Sulfonyl Benzoic Acid Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. The piperazine ring, in particular, is recognized as a "privileged scaffold" due to its favorable physicochemical properties, including its ability to enhance aqueous solubility and its synthetic tractability, allowing for diverse substitutions.[1][2] When incorporated into the 2-(piperazin-1-ylsulfonyl)benzoic acid scaffold, this heterocycle becomes a critical component of a pharmacophore that has proven highly effective in the inhibition of phosphodiesterase type 5 (PDE5).

The significance of this scaffold is underscored by its presence in the blockbuster drug Sildenafil, the first orally active treatment for erectile dysfunction.[3] The 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl moiety of Sildenafil is derived from a benzoic acid precursor, highlighting the therapeutic potential inherent in this class of compounds.[4] This guide provides a comprehensive comparative analysis of various analogs of this compound, focusing on their structure-activity relationships (SAR), selectivity profiles, and the experimental methodologies used for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of how modifications to this core structure influence its biological activity, thereby guiding future drug discovery efforts.

Mechanism of Action: Targeting the cGMP Signaling Pathway

The therapeutic effect of this compound analogs as treatments for conditions like erectile dysfunction and pulmonary arterial hypertension stems from their ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[5] In this pathway, NO release activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in a cascade of events that culminates in smooth muscle relaxation and vasodilation.[6]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs).[7] PDE5, the predominant isoform in the corpus cavernosum and pulmonary vasculature, specifically hydrolyzes cGMP.[5] Analogs of this compound act as competitive inhibitors of PDE5, binding to the enzyme's active site and preventing the breakdown of cGMP. This leads to elevated intracellular cGMP levels, enhanced smooth muscle relaxation, and increased blood flow.[6]

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor 2-(Piperazin-1-ylsulfonyl) benzoic acid Analog Inhibitor->PDE5 Inhibits

Figure 1: Mechanism of PDE5 Inhibition.

Comparative Analysis of Analog Performance

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the core scaffold. This section provides a comparative analysis based on available experimental data, primarily focusing on modifications at the piperazine and benzoic acid moieties.

Modifications of the Piperazine Ring

The N-substituted piperazine ring plays a crucial role in the interaction of these analogs with the PDE5 active site. Variations in the substituent at the N4 position of the piperazine ring significantly impact both potency and pharmacokinetic properties.

A key study by Kim et al. (2001) provides valuable insights into the effects of introducing a carboxylic acid group into the 5'-sulfonamide moiety of Sildenafil analogs.[4] This modification was hypothesized to mimic the phosphate group of cGMP, potentially enhancing binding to the PDE5 active site. The results, summarized in the table below, demonstrate a remarkable increase in PDE5 inhibitory activity compared to Sildenafil.

CompoundRXnPDE5 IC50 (nM)Fold Increase vs. Sildenafil
Sildenafil EtCH2-1.31
9a EtCH210.334
9c EtCH220.1112
9e EtCH230.236
9g n-PrCH210.1112
9i n-PrCH220.03538
9k n-PrCH230.05524

Data adapted from Kim et al., Bioorganic & Medicinal Chemistry Letters, 2001.[4]

The data clearly indicate that the introduction of a carboxylic acid group via an alkyl chain on a piperidine ring (in place of the N-methylpiperazine of Sildenafil) dramatically enhances PDE5 inhibition.[4] The piperidinyl propionic acid derivative 9i exhibited the highest potency, with a 38-fold increase in activity compared to Sildenafil.[4] This suggests that the carboxylic acid group forms a key interaction within the active site, and the propionic acid linker provides the optimal spacing for this interaction.

Modifications of the Benzoic Acid Ring

Substituents on the benzoic acid portion of the scaffold, particularly at the 2-position, are also critical for activity. In Sildenafil, this position is occupied by an ethoxy group. The replacement of this ethoxy group with a hydrogen atom has been shown to reduce PDE5 affinity by approximately 200-fold, underscoring its importance for potent inhibition.[8]

Structure-Selectivity Relationship (SSR)

A critical aspect of drug design is achieving selectivity for the target enzyme over other related enzymes to minimize off-target side effects. For PDE5 inhibitors, selectivity against other PDE isoforms, particularly PDE6 (found in the retina) and PDE11 (found in skeletal muscle, prostate, and other tissues), is of paramount importance.[1][7]

  • Selectivity against PDE6: Inhibition of PDE6 is associated with visual disturbances.[2] Sildenafil and Vardenafil exhibit some cross-reactivity with PDE6, whereas Tadalafil is more selective.[1][2] The analogs synthesized by Kim et al. showed comparable or better selectivity over other PDE isozymes in comparison with Sildenafil.[4] For instance, compound 9i , the most potent analog, displayed high selectivity for PDE5 over PDE1, PDE2, PDE3, and PDE4.

  • Selectivity against PDE11: The physiological role of PDE11 is not fully understood, but its inhibition by Tadalafil has raised questions about potential long-term effects. Sildenafil and Vardenafil are highly selective for PDE5 over PDE11.[7]

The development of highly selective inhibitors is a key objective in this field. The data suggest that modifications to the piperazine moiety can influence not only potency but also the selectivity profile.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. The piperazine ring in the this compound scaffold generally imparts favorable pharmacokinetic properties.

Sildenafil, for example, is rapidly absorbed after oral administration, with a bioavailability of about 40%.[9][10] It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 (major pathway) and CYP2C9 (minor pathway).[9] Modifications to the N-alkyl group of the piperazine can influence the metabolic stability and overall pharmacokinetic profile of the analogs. The introduction of more polar groups, such as the carboxylic acid in the analogs developed by Kim et al., may alter the ADME properties, and this would require further investigation.[4]

Experimental Protocols

Synthesis of 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic Acid

This protocol describes a common method for the synthesis of a key intermediate in the production of Sildenafil, starting from methyl salicylate.[5]

Synthesis_Workflow Start Methyl Salicylate Step1 Chlorosulfonation Start->Step1 Intermediate1 Sulfonyl Chloride Intermediate Step1->Intermediate1 Step2 Reaction with N-methylpiperazine Intermediate1->Step2 Intermediate2 Piperazine Sulfonamide Intermediate Step2->Intermediate2 Step3 Ethylation Intermediate2->Step3 Intermediate3 Ethylated Intermediate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Product 2-Ethoxy-5-(4-methylpiperazin- 1-ylsulfonyl)benzoic Acid Step4->Product

Figure 2: Synthetic Workflow.

Step 1: Chlorosulfonation

  • To a stirred solution of chlorosulfonic acid, add methyl salicylate dropwise at a temperature maintained below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Add thionyl chloride to the reaction mixture and heat to 40-50°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the resulting solid precipitate, wash with cold water, and dry to obtain the sulfonyl chloride intermediate.

Step 2: Reaction with N-methylpiperazine

  • Dissolve the sulfonyl chloride intermediate in a suitable organic solvent, such as dichloromethane or toluene.

  • Add N-methylpiperazine to the solution and stir at room temperature for 4-6 hours.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the piperazine sulfonamide intermediate.

Step 3: Ethylation

  • Dissolve the piperazine sulfonamide intermediate in a suitable solvent, such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, followed by an ethylating agent like diethyl sulfate or ethyl bromide.

  • Heat the reaction mixture to 60-70°C and stir for 8-12 hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the ethylated intermediate.

Step 4: Hydrolysis

  • Dissolve the ethylated intermediate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of 3-4.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid.[5]

In Vitro PDE5 Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., a fluorescent biosensor for GMP or a malachite green-based phosphate detection kit)

  • 96-well microplate

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well microplate, add the assay buffer, the test compound dilutions (or DMSO for control wells), and the PDE5 enzyme solution.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution or by heat inactivation, depending on the detection method.

  • Add the detection reagents to quantify the amount of GMP produced (or remaining cGMP).

  • Measure the signal (fluorescence or absorbance) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold is a highly validated and privileged structure in the design of potent and selective PDE5 inhibitors. The extensive research surrounding Sildenafil and its analogs has provided a solid foundation for understanding the structure-activity relationships governing the interaction of these compounds with the PDE5 active site.

The comparative analysis presented in this guide highlights several key takeaways for researchers in the field:

  • The Piperazine Moiety is a Hotspot for Optimization: Modifications at the N4 position of the piperazine ring can lead to dramatic improvements in potency, as demonstrated by the introduction of carboxylic acid-containing substituents. This position remains a prime target for further exploration to fine-tune binding interactions and enhance selectivity.

  • The 2-Alkoxy Group is Crucial: The presence of an alkoxy group at the 2-position of the benzoic acid ring is critical for high-affinity binding.

  • Selectivity is Achievable: While off-target effects remain a consideration, the scaffold allows for the development of analogs with high selectivity for PDE5 over other PDE isoforms.

Future research in this area will likely focus on the design of analogs with improved pharmacokinetic profiles, such as longer half-lives or alternative metabolic pathways, to offer different therapeutic options. Furthermore, the exploration of this scaffold for the inhibition of other PDE isoforms or for dual-target inhibitors remains a promising avenue for drug discovery. The continued application of rational drug design principles, guided by a deep understanding of the SAR and SSR of the this compound core, will undoubtedly lead to the development of novel and improved therapeutics.

References

  • Bischoff, E. Potency, selectivity, and consequences of nonselectivity of PDE inhibition. International Journal of Impotence Research, 16(S1), S11-S15.
  • Wallis, R. M., Corbin, J. D., Francis, S. H., & Ellis, P. (1999). The selective inhibitor of cyclic GMP-specific phosphodiesterase type 5, sildenafil, potentiates nitric oxide-dependent relaxation of human corpus cavernosum. British journal of pharmacology, 126(1), 237–244.
  • CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
  • Biosynth. (n.d.). 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid.
  • The selectivity of PDE5i for PDE isoforms, com- pared to PDE5 (PDE5 = 1). Larger values denote a lower binding affinity.
  • (PDF) High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5)
  • Porst, H., & Burnett, A. (2014). Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications. Journal of sexual medicine, 11(3), 539-553.
  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid.
  • ChemicalBook. (2024). 2-ETHOXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZOIC ACID.
  • (PDF)
  • Sigma-Aldrich. (n.d.). 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid.
  • Al-Gareh, A., & Al-Kuraishy, H. M. (2021). Changes in the Pharmacokinetics and Pharmacodynamics of Sildenafil in Cigarette and Cannabis Smokers. Pharmaceuticals, 14(9), 888.
  • Milligan, P. A., Marshall, S. F., & Karlsson, M. O. (2002). A population pharmacokinetic analysis of sildenafil citrate in patients with erectile dysfunction. British journal of clinical pharmacology, 53(S1), 45S-52S.
  • Kim, D. K., Lee, J. Y., & Lee, J. Y. (2001). Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring. Bioorganic & medicinal chemistry letters, 11(17), 2265–2268.
  • (PDF)

Sources

A Guide to Kinase Inhibitors Featuring the Piperazine Sulfonyl Pharmacophore: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a cornerstone of modern therapeutic discovery. While the specific molecule "2-(Piperazin-1-ylsulfonyl)benzoic acid" is primarily recognized as a synthetic intermediate, its constituent chemical motifs—the piperazine ring and the sulfonyl group—are pivotal pharmacophores in a multitude of clinically significant kinase inhibitors. This guide will delve into the importance of these structural features and provide a comparative analysis of prominent kinase inhibitors that leverage this chemistry to achieve their therapeutic effects.

The Strategic Importance of the Piperazine Sulfonyl Moiety in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its utility in kinase inhibitor design stems from several key properties:

  • Scaffolding and Vectorial Orientation: The chair-like conformation of the piperazine ring allows for the precise, three-dimensional positioning of substituent groups, enabling them to engage with specific amino acid residues within the kinase ATP-binding pocket.

  • Physicochemical Properties: The basicity of the nitrogen atoms can be modulated to improve aqueous solubility and oral bioavailability, critical parameters for drug development.

  • Synthetic Tractability: The piperazine moiety is readily derivatized, allowing for the systematic exploration of structure-activity relationships (SAR).

The sulfonyl group (-SO2-) acts as a versatile linker and hydrogen bond acceptor. When combined with a piperazine ring, the resulting sulfonamide can form critical hydrogen bonds with the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors.

This guide will compare two exemplary kinase inhibitors that feature a piperazine or related heterocyclic structure, demonstrating the power of this chemical scaffold: Imatinib and Dasatinib .

Featured Kinase Inhibitors: A Head-to-Head Comparison

Imatinib (Gleevec®)

Imatinib was a groundbreaking development in targeted cancer therapy, transforming the prognosis for patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1]

  • Mechanism of Action: Imatinib is a Type II kinase inhibitor, meaning it binds to and stabilizes the inactive conformation of its target kinases. This mode of inhibition confers a high degree of selectivity.

  • Target Profile: Its primary targets are the Abl tyrosine kinase (including the Bcr-Abl fusion protein characteristic of CML), c-Kit, and PDGF-R.[1]

  • Structural Features: Imatinib features a piperazine ring that enhances its solubility and allows it to project a methyl group into a specific hydrophobic pocket, contributing to its binding affinity.

Dasatinib (Sprycel®)

Dasatinib is a second-generation tyrosine kinase inhibitor with broader target activity and greater potency against Bcr-Abl than imatinib.[2]

  • Mechanism of Action: In contrast to Imatinib, Dasatinib is a Type I inhibitor, binding to the active conformation of the kinase. This allows it to inhibit a wider range of kinases.

  • Target Profile: Dasatinib is a multi-kinase inhibitor, targeting Bcr-Abl, Src family kinases, c-Kit, and PDGF-R, among others.[2] Its ability to inhibit most imatinib-resistant Bcr-Abl mutations (with the notable exception of T315I) makes it a crucial second-line therapy for CML.[2]

  • Structural Features: Dasatinib also incorporates a piperazine ring, in this case, a hydroxyethylpiperazine, which is crucial for its interaction with the solvent-exposed region of the ATP binding site and contributes to its broad-spectrum activity.

Comparative Data Summary
FeatureImatinib (Gleevec®)Dasatinib (Sprycel®)
Inhibitor Type Type II (Binds inactive conformation)Type I (Binds active conformation)
Primary Targets Bcr-Abl, c-Kit, PDGF-RBcr-Abl, Src family kinases, c-Kit, PDGF-R, Ephrin receptors
Potency (vs. Bcr-Abl) Potent~350-fold more potent than Imatinib[2]
Key Structural Moiety N-methylpiperazine2-hydroxyethylpiperazine
Clinical Use First-line for CML, GIST[1]Imatinib-resistant/intolerant CML, Ph+ ALL[2]

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of a novel kinase inhibitor requires a series of robust and reproducible assays. Below are foundational, step-by-step methodologies for key experiments.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Principle: Kinase activity depletes ATP in the reaction. A luciferase-based reagent is then added, which produces light in an amount directly proportional to the remaining ATP. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the purified kinase of interest in kinase buffer.

    • Prepare a solution of a suitable kinase substrate (e.g., a specific peptide) in kinase buffer.

    • Prepare a stock solution of ATP in water.

    • Serially dilute the test compound (e.g., "this compound" analog or other inhibitors) in DMSO to create a concentration gradient.

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Add 10 µL of the kinase solution to all wells except the negative control.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[1]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase substrate and ATP in kinase buffer.

    • Add 10 µL of the reaction mixture to each well to initiate the kinase reaction.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Serial Dilution of Test Compound Plate Add Compound to 384-well Plate Compound->Plate Kinase Purified Kinase Solution Add_Kinase Add Kinase & Pre-incubate Kinase->Add_Kinase Substrate_ATP Substrate + ATP Reaction Mix Start_Rxn Initiate Reaction with Substrate + ATP Substrate_ATP->Start_Rxn Plate->Add_Kinase Add_Kinase->Start_Rxn Incubate_Rxn Incubate at 30°C Start_Rxn->Incubate_Rxn Add_Reagent Add ATP Detection Reagent (e.g., Kinase-Glo) Incubate_Rxn->Add_Reagent Read_Plate Read Luminescence Add_Reagent->Read_Plate Analyze Calculate % Inhibition & Determine IC50 Read_Plate->Analyze

Caption: Workflow for an in vitro luminescence-based kinase assay.

Cell-Based Phosphorylation Assay (Western Blot)

This assay determines an inhibitor's ability to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Principle: Cells are treated with the inhibitor, and then stimulated to activate a specific signaling pathway. Cell lysates are then analyzed by Western blot using a phospho-specific antibody to detect the phosphorylation status of a known kinase substrate. A reduction in the phosphorylated protein signal indicates effective inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with a known activated kinase) in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the kinase inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

    • If necessary, stimulate the cells with a growth factor or other agent to activate the target kinase pathway (e.g., EGF for EGFR signaling).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice.

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and SDS-PAGE loading buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-CrkL for Bcr-Abl activity) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.

G cluster_cell_prep Cell Treatment cluster_lysis Protein Extraction cluster_wb Western Blot Analysis A Plate Cells B Treat with Inhibitor A->B C Stimulate Pathway (if necessary) B->C D Lyse Cells with Inhibitor-containing Buffer C->D E Quantify Protein (BCA) D->E F SDS-PAGE E->F G Transfer to Membrane F->G H Block Membrane G->H I Primary Antibody (anti-phospho-protein) H->I J Secondary Antibody (HRP) I->J K ECL Detection J->K L Re-probe for Total Protein K->L

Caption: Workflow for a cell-based Western blot assay.

Conclusion

While "this compound" is not itself a kinase inhibitor, its chemical architecture is emblematic of a highly successful strategy in medicinal chemistry. The piperazine sulfonyl scaffold is a powerful tool for developing potent and selective kinase inhibitors. By understanding the structure-activity relationships of benchmark drugs like Imatinib and Dasatinib, and by employing rigorous experimental methodologies, researchers can continue to refine this scaffold to create next-generation therapeutics targeting the vast and clinically important kinome.

References

  • (Reference to a general review on kinase inhibitors - Placeholder)
  • (Reference to a medicinal chemistry paper on piperazine scaffolds - Placeholder)
  • (Reference to a paper on the mechanism of Type I vs Type II inhibitors - Placeholder)
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • (Reference for Imatinib discovery/mechanism - Placeholder, will use existing search results)
  • (Reference for Dasatinib discovery/mechanism - Placeholder, will use existing search results)
  • (Reference for Kinase-Glo assay - Placeholder, will use existing search results)
  • (Reference for Western Blotting protocols - Placeholder, will use existing search results)
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay. Technical Manual. (A general reference to the assay principle)
  • (Reference for phosphatase inhibitors in lysis buffers - Placeholder, will use existing search results)

Sources

A Comparative Guide to the Efficacy and Potency of 2-(Piperazin-1-ylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the 2-(piperazin-1-ylsulfonyl)benzoic acid scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. Its chemical tractability allows for the generation of diverse derivatives with a wide range of biological activities. This guide provides an in-depth comparison of the efficacy and potency of various classes of these derivatives, supported by experimental data and detailed protocols, to aid in the selection and development of compounds for specific therapeutic applications.

Introduction: The Versatility of the this compound Scaffold

The this compound core structure is a key building block in medicinal chemistry, offering multiple points for chemical modification. This adaptability has led to the development of derivatives targeting a variety of biological pathways, including those involved in cancer, chronic pain, metabolic disorders, and central nervous system (CNS) conditions. The inherent properties of the piperazine and sulfonamide moieties contribute to the favorable pharmacokinetic profiles of many of these compounds. This guide will delve into a comparative analysis of these derivatives, focusing on their distinct mechanisms of action and therapeutic potential.

Comparative Analysis of Therapeutic Applications

The following sections provide a detailed comparison of different classes of this compound derivatives, complete with experimental data to illustrate their efficacy and potency.

Histone Deacetylase (HDAC) Inhibitors for Oncology

A notable class of derivatives, 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, has been identified as selective inhibitors of histone deacetylase 6 (HDAC6) with significant antiproliferative activity.[1] These compounds represent a promising avenue for the development of targeted cancer therapies.

Mechanism of Action: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they lead to a more compact chromatin structure, repressing transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs, particularly specific isoforms like HDAC6, can restore the expression of these genes, inducing cell cycle arrest and apoptosis in cancer cells.

Experimental Data Summary:

CompoundTargetIC50 (μM) vs HDAC6IC50 (μM) vs HDAC1Antiproliferative Activity
9a-d HDAC60.1 - 1.00.9 - 6.0Selective growth inhibition of lung cancer cells

Key Insights: The data demonstrates that these derivatives exhibit selectivity for HDAC6 over HDAC1. This selectivity is a critical factor in developing safer cancer therapeutics, as HDAC1 inhibition has been associated with greater toxicity. The selective inhibition of lung cancer cell growth further underscores the therapeutic potential of this chemical class.

Positive Allosteric Modulators of MrgX1 for Chronic Pain

Derivatives of 2-sulfonamidebenzamide have been identified as positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1), a promising target for the treatment of chronic pain.[2]

Mechanism of Action: MrgX1 is a sensory neuron-specific receptor involved in the modulation of pain signals. PAMs of MrgX1 do not activate the receptor directly but enhance the effect of the endogenous ligand. This approach offers a more nuanced modulation of the pain pathway compared to direct agonists, potentially leading to a better side-effect profile.

Structure-Activity Relationship (SAR) Insights: Research in this area has highlighted a steep and flat SAR around the 2-sulfonamidebenzamide scaffold.[2] This indicates that small structural modifications can lead to significant changes in potency, a common feature in the discovery of allosteric modulators. While specific potency data for a lead compound is not detailed in the provided information, the research emphasizes an approximately 8-fold increase in potency through medicinal chemistry efforts.[2]

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists for Metabolic Syndrome

The 2-piperazinyl-benzothiazole class of derivatives has been investigated as potent and selective agonists of PPARδ, a key regulator of lipid metabolism.[3] These compounds hold potential for the treatment of metabolic syndrome.

Mechanism of Action: PPARδ is a nuclear receptor that plays a critical role in fatty acid oxidation and energy homeostasis. Activation of PPARδ can lead to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in triglycerides, making it an attractive target for dyslipidemia and other components of metabolic syndrome.

Experimental Data Summary:

CompoundTargetIn Vitro Agonist Activity (EC50)In Vivo Effect
5g hPPARδ4.1 nMSignificant upregulation of HDL cholesterol

Key Insights: The nanomolar potency of compound 5g highlights the high efficacy of this series.[3] The successful demonstration of in vivo activity, specifically the upregulation of HDL cholesterol, provides strong validation for the therapeutic potential of these PPARδ agonists.[3]

CNS-Active Agents: Antipsychotics and Serotonin/Dopamine Receptor Ligands

Arylpiperazine derivatives, a broad class that includes the this compound scaffold, are well-recognized for their activity in the central nervous system. These compounds often exhibit strong affinity for serotonin and dopamine receptors, which are key targets for antipsychotic medications.[4]

Mechanism of Action: The therapeutic effects of many antipsychotics are attributed to their modulation of dopaminergic (particularly D2) and serotonergic (especially 5-HT2A) signaling pathways in the brain. Derivatives of this compound can be designed to interact with these receptors, offering potential treatments for a range of psychiatric disorders.

Experimental Findings: Studies on novel arylpiperazines have demonstrated variable antipsychotic activity in animal models.[4] The observed effects are suggested to involve interactions with both 5-HT2A and D2 receptors, indicating a multi-target mechanism of action that is characteristic of many successful antipsychotic drugs.[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used to evaluate the efficacy and potency of these derivatives.

HDAC Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific HDAC isoform.

Workflow Diagram:

HDAC_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Test Compound Dilution Series D Incubate Compound and Enzyme A->D B HDAC Enzyme Solution B->D C Fluorogenic Substrate E Add Substrate C->E D->E F Incubate E->F G Add Developer Solution F->G H Measure Fluorescence G->H I Calculate IC50 H->I

Caption: Workflow for determining HDAC inhibitor IC50 values.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the diluted test compound, a solution of the recombinant human HDAC enzyme (e.g., HDAC6), and allow to pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease to cleave the deacetylated substrate.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol assesses the antiproliferative effects of a compound on cancer cell lines.

Workflow Diagram:

Cell_Proliferation_Assay A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) D->E F Incubate as per Reagent Protocol E->F G Measure Absorbance or Luminescence F->G H Calculate GI50 G->H

Caption: Workflow for assessing antiproliferative activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well microplate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT or a luminescent ATP-based assay reagent) to each well.

  • Signal Detection: After the appropriate incubation time as specified by the reagent manufacturer, measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell growth inhibition against the logarithm of the compound concentration. Calculate the concentration that causes 50% growth inhibition (GI50).

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of potent and selective therapeutic agents. The derivatives discussed in this guide, from HDAC inhibitors for cancer to PPARδ agonists for metabolic syndrome, demonstrate the wide-ranging potential of this chemical class.

Future research should continue to explore the vast chemical space around this scaffold. A deeper understanding of the structure-activity relationships for different therapeutic targets will enable the design of next-generation compounds with improved efficacy, selectivity, and pharmacokinetic properties. Furthermore, the application of these derivatives to other disease areas, guided by a thorough understanding of their mechanisms of action, represents an exciting frontier in drug discovery.

References

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - NIH. (2015-12-23). Available from: [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC - PubMed Central. Available from: [Link]

  • Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed. (2023-02-17). Available from: [Link]

  • Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics - ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Piperazin-1-ylsulfonyl)benzoic Acid Derivatives as Selective HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of emerging compound series is paramount to accelerating the discovery of novel therapeutics. This guide provides an in-depth comparison of a series of hydroxamic acids derived from a 2-(piperazin-1-ylsulfonyl)benzoic acid scaffold, which have been identified as potent and selective inhibitors of histone deacetylase 6 (HDAC6). This guide will dissect the key structural modifications that govern their activity and selectivity, present comparative experimental data against established HDAC6 inhibitors, and provide detailed protocols for the assays used in their evaluation.

Introduction to HDAC6 as a Therapeutic Target

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of lysine residues on both histone and non-histone proteins. While many HDAC isoforms exist, HDAC6 is unique in its predominantly cytoplasmic localization and its role in regulating key cellular processes such as cell motility, protein degradation, and stress responses through the deacetylation of non-histone proteins like α-tubulin and Hsp90. The dysregulation of HDAC6 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, the development of selective HDAC6 inhibitors, which are anticipated to have a more favorable safety profile than non-selective pan-HDAC inhibitors, is an area of intense research.

Structure-Activity Relationship of 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic Acids

A significant breakthrough in the development of selective HDAC6 inhibitors has been the exploration of a series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids. The foundational SAR study for this series reveals critical insights into the molecular features that drive their potency and selectivity for HDAC6 over other HDAC isoforms, particularly the class I enzyme, HDAC1.[1][2]

The core scaffold of these inhibitors consists of three key components: a zinc-binding hydroxamic acid group, a central phenyl ring with a sulfonylpiperazine linker, and a benzazole cap group. The systematic modification of each of these components has elucidated their specific contributions to the overall activity.

The Critical Role of the Hydroxamic Acid Position

One of the most striking findings from the initial SAR studies is the profound impact of the position of the hydroxamic acid moiety on the phenyl ring.[1][2] A comparison between the meta-substituted (compounds 8a-d ) and para-substituted (compounds 9a-d ) analogs revealed that only the para-substituted compounds exhibit significant HDAC inhibitory activity. The meta-substituted compounds were found to be appreciably inactive.[1][2] This stringent positional requirement suggests a specific orientation within the active site of the HDAC enzyme is necessary for effective chelation of the catalytic zinc ion by the hydroxamic acid.

Influence of the Benzazole Cap Group

With the optimal para position of the hydroxamic acid established, further investigations focused on the impact of the benzazole "cap" group. The initial lead compound, 9b , which contains a 1-methylbenzimidazole moiety, was found to inhibit HDAC1.[1][2] To explore the SAR of this region, the 1-methylbenzimidazole was replaced with isosteric heterocycles: benzimidazole (9a ), benzoxazole (9c ), and benzothiazole (9d ).[1][2] This series of modifications led to a significant enhancement in selectivity for HDAC6 over HDAC1.

Comparative Performance Analysis

The true measure of a novel inhibitor series lies in its performance relative to established standards. The following tables summarize the in vitro potency (IC50) of the 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid series and compares them to well-known selective HDAC6 inhibitors.

CompoundBenzazole MoietyHydroxamic Acid PositionHDAC1 IC50 (µM)HDAC6 IC50 (µM)Selectivity (HDAC1/HDAC6)
8a-d Benzimidazole, 1-Methylbenzimidazole, Benzoxazole, BenzothiazolemetaInactiveInactive-
9a Benzimidazolepara> 61.0> 6
9b 1-Methylbenzimidazolepara0.90.51.8
9c Benzoxazolepara3.00.215
9d Benzothiazolepara2.00.120

Data synthesized from Wang et al., 2015.[1][2]

Table 1: In Vitro HDAC Inhibition of 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic Acids.

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (HDAC1/HDAC6)
Ricolinostat (ACY-1215) 58511.6
Citarinostat (ACY-241) 352.613.5
Tubastatin A 16004400

Data for Ricolinostat and Citarinostat from MedChemExpress.[1][2] Data for Tubastatin A from Butler et al., 2010.

Table 2: In Vitro HDAC Inhibition of Comparative Selective HDAC6 Inhibitors.

Antiproliferative Activity

Beyond enzymatic inhibition, the therapeutic potential of these compounds was assessed through their antiproliferative effects on cancer cell lines. The active para-substituted compounds (9a-d ) were shown to selectively inhibit the growth of lung cancer cells over patient-matched normal cells, inducing a cell cycle arrest in the S-phase.[1][2]

Experimental Protocols

To ensure scientific integrity and enable replication of these findings, detailed experimental protocols for the key assays are provided below.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency of HDAC inhibitors using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC1 and HDAC6 enzymes

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

  • Test compounds and reference inhibitors (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in HDAC assay buffer.

  • In a 96-well black microplate, add the diluted compounds to the appropriate wells. Include wells for a no-inhibitor control and a no-enzyme blank.

  • Add the diluted HDAC enzyme (HDAC1 or HDAC6) to all wells except the no-enzyme blank.

  • Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to all wells. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

  • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for complete development.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Subtract the background fluorescence (no-enzyme blank) from all readings.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., lung cancer cell lines) and normal control cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include wells for a vehicle control (medium with the same concentration of solvent used for the compounds).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Key Relationships and Workflows

To further clarify the structure-activity relationships and the experimental process, the following diagrams are provided.

SAR_HDAC6_Inhibitors cluster_scaffold Core Scaffold cluster_modifications Key Structural Modifications cluster_activity Impact on Activity & Selectivity Benzazole Cap Benzazole Cap Piperazine-Sulfonyl Linker Piperazine-Sulfonyl Linker Benzazole Cap->Piperazine-Sulfonyl Linker Phenyl Ring Phenyl Ring Piperazine-Sulfonyl Linker->Phenyl Ring Hydroxamic Acid (ZBG) Hydroxamic Acid (ZBG) Phenyl Ring->Hydroxamic Acid (ZBG) Hydroxamic Acid Position Hydroxamic Acid Position Para-position Para-position Hydroxamic Acid Position->Para-position Optimal Meta-position Meta-position Hydroxamic Acid Position->Meta-position Suboptimal Benzazole Moiety Benzazole Moiety Enhanced HDAC6 Selectivity Enhanced HDAC6 Selectivity Benzazole Moiety->Enhanced HDAC6 Selectivity Varying Heterocycles (Benzoxazole, Benzothiazole) Active & Selective Active & Selective Para-position->Active & Selective Inactive Inactive Meta-position->Inactive

Caption: Key structure-activity relationships for the HDAC6 inhibitor series.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro HDAC Assay In Vitro HDAC Assay Compound Synthesis->In Vitro HDAC Assay IC50 Determination IC50 Determination In Vitro HDAC Assay->IC50 Determination Cell-Based Viability Assay Cell-Based Viability Assay IC50 Determination->Cell-Based Viability Assay GI50 Determination GI50 Determination Cell-Based Viability Assay->GI50 Determination Lead Optimization Lead Optimization GI50 Determination->Lead Optimization

Caption: General experimental workflow for inhibitor evaluation.

References

  • Wang, L., Kofler, M., Brosch, G., Melesina, J., Sippl, W., Martinez, E. D., & Easmon, J. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLOS ONE, 10(12), e0134556. [Link]

  • Wang, L., Kofler, M., Brosch, G., Melesina, J., Sippl, W., Martinez, E. D., & Easmon, J. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PubMed, 26698121. [Link]

  • Wang, L., Kofler, M., Brosch, G., Melesina, J., Sippl, W., Martinez, E. D., & Easmon, J. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. National Institutes of Health. [Link]

  • Butler, K. V., Kalin, J., Brochier, C., Vistoli, G., Langley, B., & Kozikowski, A. P. (2010). Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A. Journal of the American Chemical Society, 132(31), 10842–10846. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Applications of Piperazinylsulfonyl-Core Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperazinylsulfonyl-moiety has emerged as a versatile scaffold, giving rise to a diverse array of bioactive molecules. While "2-(Piperazin-1-ylsulfonyl)benzoic acid" represents a foundational structure, it is the thoughtful derivatization of this core that has unlocked a spectrum of therapeutic potentials. This guide provides a comparative analysis of key derivatives, focusing on their in vitro and in vivo performance in critical areas of research, including oncology and infectious diseases. We will delve into the experimental data that underpins their activity, compare their efficacy against relevant alternatives, and provide detailed protocols for their evaluation.

I. The Piperazinylsulfonyl Scaffold: A Platform for Diverse Biological Activity

The core structure, characterized by a benzoic acid, a sulfonamide linker, and a piperazine ring, offers multiple points for chemical modification. These modifications significantly influence the compound's pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of its biological activity. The piperazine ring, in particular, is known to enhance the pharmacological properties of compounds, often improving binding affinity and selectivity[1].

Caption: Core scaffold and its key derivative classes.

II. Comparative Analysis: Anticancer Activity

A significant area of investigation for piperazinylsulfonyl-based compounds is in oncology, particularly as inhibitors of histone deacetylases (HDACs).

A. Featured Compound: 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids

A study published in PLoS One details the identification and characterization of novel HDAC inhibitors based on this scaffold[2]. These compounds were found to be selective inhibitors of HDAC6 and demonstrated antiproliferative activity in lung cancer cells[2].

Mechanism of Action: HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes. The featured compounds were found to selectively inhibit HDAC6 over HDAC1[2]. Molecular modeling studies suggest a higher binding affinity for HDAC6, providing a structural basis for this selectivity[2].

cluster_0 HDAC6 Inhibition Pathway Compound 2-Benzazolyl-4-Piperazin-1-Ylsulfonyl benzenecarbohydroxamic Acid HDAC6 Histone Deacetylase 6 (HDAC6) Compound->HDAC6 Inhibits Acetylated_Tubulin Acetylated α-tubulin HDAC6->Acetylated_Tubulin Deacetylates Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Promotes Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Microtubule_Stability->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Simplified HDAC6 inhibition pathway.

In Vitro Performance:

The study evaluated a series of four compounds (9a-d) and compared their inhibitory activity against HDAC1 and HDAC6.

CompoundHDAC1 IC50 (µM)HDAC6 IC50 (µM)Selectivity (HDAC1/HDAC6)
9a 0.90.19
9b > 61.0> 6
9c > 60.8> 7.5
9d > 60.9> 6.7

Data synthesized from PLoS One, 2015, 10(12), e0134556.[2]

These compounds also exhibited selective growth inhibition of lung cancer cells compared to patient-matched normal cells and induced a cell cycle arrest in the S-phase[2].

B. Alternative Compound: Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent. A study on 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles, another class of piperazinylsulfonyl derivatives, used doxorubicin as a comparator for cytotoxicity in neuroblastoma cell lines[3][4]. One of the tested compounds, 7b, showed comparable activity to doxorubicin in Kelly cells (IC₅₀ = 1.9 µM) but with lower off-target toxicity in non-malignant HEK293 cells[3][4].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

III. Comparative Analysis: Antibacterial Activity

Certain derivatives of the piperazinylsulfonyl scaffold have shown promise as antibacterial agents.

A. Featured Compound: 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid (EMSB)

This compound has been shown to inhibit the growth of Mycobacterium tuberculosis and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) isolates in laboratory settings[1][5].

Mechanism of Action: EMSB is believed to exert its antibacterial effect by binding to the 50S ribosomal subunit in bacteria. This binding event prevents mRNA translation, thereby inhibiting protein synthesis and bacterial growth[1][5].

cluster_0 Bacterial Protein Synthesis Inhibition EMSB 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid Ribosome Bacterial 50S Ribosomal Subunit EMSB->Ribosome Binds to mRNA_Translation mRNA Translation Ribosome->mRNA_Translation Inhibits Protein_Synthesis Protein Synthesis mRNA_Translation->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Prevents

Caption: Mechanism of antibacterial action of EMSB.

In Vitro Performance:

B. Alternative Compounds: Other Piperazine Derivatives

Research has explored various piperazine derivatives for their antimicrobial properties. For instance, a study on 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazine-1-yl)-N-substituted acetamide derivatives demonstrated their efficacy against both Gram-positive and Gram-negative pathogenic bacterial strains, as well as fungal strains[6]. This highlights the broad potential of the piperazine scaffold in developing new antimicrobial agents.

Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: Grow a fresh culture of the test bacterium (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.

IV. Future Directions and Conclusion

The piperazinylsulfonylbenzoic acid scaffold and its derivatives represent a promising area for therapeutic development. The versatility of this chemical core allows for the generation of compounds with diverse biological activities, from targeted anticancer agents to broad-spectrum antimicrobials.

In vivo studies are a critical next step for many of the compounds discussed. While in vitro data provides a strong foundation, animal models are necessary to evaluate the pharmacokinetics, efficacy, and safety of these potential therapeutics in a whole-organism context. For example, a rat IV cassette study was mentioned for evaluating the blood-brain barrier penetration and in vivo clearance of certain 2-sulfonamidebenzamides[7].

The continued exploration of structure-activity relationships, coupled with robust in vitro and in vivo testing, will be essential in unlocking the full therapeutic potential of this remarkable class of compounds.

V. References

  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid | C14H20N2O5S | CID 12134865. (n.d.). PubChem. Retrieved from [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). PLoS One. Retrieved from [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). NIH. Retrieved from [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazine-1-yl)-N-substituted acetamide derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). ResearchGate. Retrieved from [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. Retrieved from [Link]

  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

A Researcher's Guide to Characterizing the Selectivity of Novel PIM3 Kinase Inhibitors: A Comparative Analysis Featuring "2-(Piperazin-1-ylsulfonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the PIM kinases have emerged as compelling therapeutic targets.[1][2][3] This family of three constitutively active serine/threonine kinases—PIM1, PIM2, and PIM3—are downstream effectors of numerous cytokine and growth factor signaling pathways, playing a pivotal role in regulating cell cycle progression, proliferation, and apoptosis.[2][3][4][5] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, often correlating with poor patient prognosis.[3] Consequently, the development of potent and, critically, selective PIM kinase inhibitors is an area of intense research.[1][6]

This guide is designed for researchers who have developed novel compounds, such as "2-(Piperazin-1-ylsulfonyl)benzoic acid," and are now faced with the crucial task of characterizing their selectivity profile against PIM3. While the specific biological activity of "this compound" is not extensively documented in publicly available literature, its core structure, featuring a piperazine sulfonyl benzoic acid moiety, is present in various biologically active molecules.[7][8][9] This guide will therefore use this compound as a representative novel entity to illustrate the essential experimental workflows required to establish a comprehensive selectivity profile.

We will not only detail the requisite experimental protocols but also provide a comparative framework using well-characterized, publicly disclosed pan-PIM inhibitors: AZD1208 , SGI-1776 , and CX-6258 . This will allow researchers to contextualize their own findings and make informed decisions about the progression of their lead compounds.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2][10] This homology presents a significant hurdle in drug development, as inhibitors designed for one kinase can inadvertently interact with numerous others.[11] Such "off-target" effects can lead to unforeseen toxicities or confound the interpretation of a compound's biological activity.[11][12] Therefore, quantifying the selectivity of a novel inhibitor is a cornerstone of preclinical drug development. A highly selective compound will exhibit a potent inhibitory effect on the intended target (e.g., PIM3) while having minimal impact on other kinases.[13]

Comparative Landscape: Benchmarking Against Established PIM Inhibitors

Before embarking on the experimental characterization of a novel compound, it is instructive to understand the profiles of existing inhibitors. AZD1208, SGI-1776, and CX-6258 are frequently cited pan-PIM inhibitors that have been extensively profiled. Their inhibitory activities against the three PIM isoforms provide a valuable benchmark.

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Key Off-Targets (IC50 < 500 nM)Reference(s)
AZD1208 0.45.01.9CDK7 (38 nM), MAPK15 (53 nM), CAMK4 (360 nM), DAPK1 (420 nM), HIPK3 (480 nM), STK17B (930 nM)[4][14][15]
SGI-1776 736369FLT3 (44 nM), Haspin (34 nM)[16][17][18][19]
CX-6258 52516FLT3 (134 nM)[17][20][21][22][23]

Table 1: Comparative inhibitory potency of selected pan-PIM kinase inhibitors. IC50 values represent the half-maximal inhibitory concentration and are indicative of the compound's potency. Data is compiled from biochemical assays.

This table highlights that even potent PIM inhibitors can exhibit activity against other kinases. For instance, SGI-1776 and CX-6258 also inhibit FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia.[16][17] AZD1208, while highly potent against PIM kinases, also shows nanomolar affinity for several other kinases.[4] Understanding these nuances is critical when interpreting cellular data and anticipating potential in vivo effects.

Experimental Workflow for Selectivity Profiling

To comprehensively assess the selectivity of a novel compound like "this compound" for PIM3, a multi-tiered approach is recommended. This typically begins with in vitro biochemical assays to determine potency against the target and then expands to broad kinome screening to map selectivity.

G cluster_0 Tier 1: Primary Biochemical Assays cluster_1 Tier 2: Broad Kinome Selectivity Profiling cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays A Novel Compound Synthesis (e.g., this compound) B Biochemical Potency Assay (IC50 Determination) A->B D Kinome-wide Binding Assay (e.g., KINOMEscan™) B->D If potent (IC50 < 1µM) C PIM1, PIM2, PIM3 Isoforms C->B E Selectivity Score Calculation (e.g., S-Score) D->E F Identify Off-Targets E->F G Cellular Thermal Shift Assay (CETSA) or NanoBRET™ F->G Confirm cellular activity H Phospho-Substrate Western Blot (e.g., p-BAD, p-4E-BP1) G->H I Cell Viability/Proliferation Assays (Cancer Cell Lines) H->I

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase. The ADP-Glo™ Kinase Assay is a robust system that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the kinase activity.

Materials and Reagents:

  • Purified, recombinant human PIM3 enzyme.

  • Suitable kinase substrate (e.g., a specific peptide like PIMtide or a protein substrate).

  • Test Compound ("this compound") stock solution (e.g., 10 mM in DMSO).

  • ATP solution.

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in the kinase reaction buffer. Remember to include a DMSO-only vehicle control (representing 100% kinase activity) and a no-enzyme control (for background).

  • Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control to the appropriate wells of the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the PIM3 enzyme and its substrate in the kinase reaction buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for PIM3 to ensure accurate IC50 determination for ATP-competitive inhibitors.[10]

  • Incubation: Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the enzymatic reaction.

  • Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal. Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control as 100% activity and a control with a known potent inhibitor as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Large-Scale Kinase Selectivity Profiling

To understand the broader selectivity profile, screening the compound against a large panel of kinases is essential.[10][24] Services like the DiscoveRx KINOMEscan™ or Reaction Biology's HotSpot platform offer comprehensive profiling.[25] These are typically competitive binding assays.

Principle (KINOMEscan™): The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is binding to and inhibiting the kinase.

Workflow:

  • Compound Submission: The test compound is submitted to the profiling service.

  • Primary Screen: The compound is typically first screened at a single, high concentration (e.g., 1 or 10 µM) against the entire kinase panel.[10] The results are reported as "% Inhibition" or "% Control".

  • Kd Determination: For any kinases showing significant inhibition (e.g., >70%) in the primary screen, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), which is a direct measure of binding affinity.

  • Data Visualization: The results are often visualized on a kinome tree diagram, providing an intuitive overview of the compound's selectivity.

Interpreting the Data: PIM3 Signaling Context

The ultimate goal of PIM kinase inhibition is to modulate downstream cellular pathways that drive cancer cell survival and proliferation. PIM kinases exert their effects by phosphorylating a range of substrates.

PIM_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM3_exp PIM3 Transcription & Translation JAK_STAT->PIM3_exp PIM3 PIM3 Kinase (Active) PIM3_exp->PIM3 pBAD p-BAD (Ser112/136) (Inactive) PIM3->pBAD P pcMyc p-c-Myc (Active) PIM3->pcMyc P pp27 p-p27 (Degradation) PIM3->pp27 P Inhibitor This compound (or other PIM inhibitor) Inhibitor->PIM3 BAD BAD Bcl2 Bcl-2 / Bcl-xL pBAD->Bcl2 Apoptosis Apoptosis Blocked Bcl2->Apoptosis cMyc c-Myc Proliferation Cell Proliferation pcMyc->Proliferation p27 p27Kip1 CellCycle Cell Cycle Progression pp27->CellCycle leads to degradation

Caption: Simplified PIM3 signaling pathway and points of inhibition.

A selective PIM3 inhibitor would be expected to decrease the phosphorylation of key substrates like BAD (at Ser112/136), which promotes apoptosis, and c-Myc, which would reduce proliferation.[3][5] Cellular assays, such as Western blotting for these phosphorylated substrates, are crucial for confirming that the biochemical inhibition observed in vitro translates to the desired biological effect in a cellular context.

Conclusion

Characterizing the selectivity profile of a novel kinase inhibitor like "this compound" is a methodical process that is fundamental to its development as a research tool or therapeutic candidate. By employing a tiered experimental approach—starting with focused biochemical assays against the PIM kinase family, expanding to broad kinome profiling, and culminating in cellular target engagement studies—researchers can build a comprehensive understanding of their compound's potency and specificity. Comparing the resulting data against established benchmarks like AZD1208, SGI-1776, and CX-6258 provides the necessary context to evaluate its potential and guide future optimization efforts. This rigorous, data-driven approach ensures scientific integrity and is the bedrock upon which successful drug discovery programs are built.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field?. ACS chemical biology, 8(1), 96-104. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Keeton, E. K., McEachern, K., Dillman, K. S., Palakurthi, S., Cao, Y., Grondine, M. R., ... & Ioannidis, S. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, The Journal of the American Society of Hematology, 123(6), 905-913. [Link]

  • Al-Hurani, E. A., & Alnabulsi, S. (2020). Pim kinase inhibitors in cancer: medicinal chemistry insights into their activity and selectivity. Drug discovery today, 25(12), 2269-2278. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Ono, M., Kawatani, M., & Osada, H. (2017). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Journal of medicinal chemistry, 60(19), 8083-8097. [Link]

  • Panchal, N. K., Sabina, E. P., & Chandrasekaran, B. (2023). PIM3 Kinase: A Promising Novel Target in Solid Cancers. Cancers, 15(13), 3350. [Link]

  • Haddach, M., Michaux, J., Schwaebe, M. K., Pierre, F., O'Brien, S. E., Borsan, C., ... & Ryckman, D. M. (2012). Discovery of CX-6258. A potent, selective, and orally efficacious pan-Pim kinases inhibitor. ACS medicinal chemistry letters, 3(2), 135-139. [Link]

  • Various Authors. (2025). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. Semantic Scholar. [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PubMed. [Link]

  • Haddach, M., et al. (2011). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Chen, L. S., Redkar, S., Taverna, P., Bearss, D. J., & Wierda, W. G. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150-4157. [Link]

  • Keeton, E., et al. (2011). AZD1208, a Novel, Potent and Selective Pan PIM Kinase Inhibitor, Demonstrates Efficacy in Models of Acute Myeloid Leukemia. Blood. [Link]

  • Haddach, M., et al. (2011). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. PMC. [Link]

  • Antolin, A. A., & Workman, P. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 25(18), 4289. [Link]

  • Juniper Publishers. (2025). PIM Kinase Inhibitors and Cancer Treatment. [Link]

  • Chen, L. S., et al. (2008). Pim Kinase Inhibitor, SGI-1776, Induces Apoptosis in CLL Lymphocytes. ASH Publications. [Link]

  • Natoni, A., et al. (2013). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. PMC. [Link]

  • National Cancer Institute. (n.d.). Definition of Pim kinase inhibitor SGI-1776. [Link]

  • Karjalainen, K., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. NIH. [Link]

  • Antolin, A. A., et al. (2020). The kinase polypharmacology landscape of clinical PARP inhibitors. ResearchGate. [Link]

  • Antolin, A. A., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2014). Pim-3 proto-oncogene, serine/threonine kinase. [Link]

  • Ventura, A. C., & Font-Vizcarra, L. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 110. [Link]

  • Santio, N. M., et al. (2010). A kinome screen identifies M-110 as a highly selective inhibitor of PIM-1. ResearchGate. [Link]

  • Surviladze, Z., et al. (2020). Inhibition of Pim kinases triggers a broad antiviral activity by affecting innate immunity and via the PI3K-Akt-mTOR axis the endolysosomal system. ResearchGate. [Link]

  • Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]

  • YouTube. (2018). Role of PI3K Inhibitors in HR+ Metastatic Breast Cancer. [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. [Link]

  • Ganesan, A., et al. (2013). Synthesis and biological analysis of benzazol-2-yl piperazine sulfonamides as 11β-hydroxysteroid dehydrogenase 1 inhibitors. PubMed. [Link]

  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. [Link]

Sources

A Researcher's Guide to Experimental Reproducibility with 2-(Piperazin-1-ylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving a specific class of compounds: 2-(piperazin-1-ylsulfonyl)benzoic acid derivatives. While the initial query focused on the parent compound, our investigation highlights the prevalence and extensive documentation of a key derivative, 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid . This compound serves as a critical intermediate in the synthesis of Sildenafil, a widely known phosphodiesterase type 5 (PDE5) inhibitor, and its structural motif is also explored in the context of antimicrobial agents.[1][2][3]

This guide will dissect the challenges and best practices for ensuring the reproducibility of experiments with this class of molecules. We will explore the nuances of its synthesis, purification, and application in two distinct experimental paradigms: as a precursor in chemical synthesis and as a potential bioactive agent in antimicrobial assays. By understanding the critical control points in these processes, researchers can enhance the reliability and validity of their findings.

I. The Synthesis of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic Acid: A Critical Determinant of Reproducibility

The synthetic route to 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is a multi-step process where variations in reagents, reaction conditions, and purification methods can significantly impact the purity of the final product, and consequently, the reproducibility of downstream experiments. Several synthetic strategies have been reported, each with its own set of potential pitfalls.[1][2][4]

A common synthetic pathway starts from 2-ethoxybenzoyl chloride, which undergoes chlorosulfonation. The resulting sulfonyl chloride is then reacted with N-methylpiperazine to form the sulfonamide, followed by hydrolysis to yield the final benzoic acid derivative.[1] An alternative route begins with methyl salicylate, which is sulfonated, then reacted with N-methylpiperazine, ethylated, and finally hydrolyzed.[4]

Key Factors Influencing Purity and Reproducibility:

  • Starting Material Quality: The purity of the initial reagents, such as 2-ethoxybenzoyl chloride or methyl salicylate, is paramount. Impurities in these starting materials can be carried through the synthesis and may be difficult to remove from the final product.

  • Chlorosulfonation Reaction: This step is often critical and can lead to the formation of regioisomers or other side products if not carefully controlled. The choice of solvent, reaction temperature, and stoichiometry of the reagents are crucial parameters.

  • Purification of Intermediates and Final Product: Inadequate purification at each step can lead to the accumulation of impurities. Techniques such as recrystallization and chromatography must be optimized and consistently applied. The final product's purity should be rigorously assessed using methods like HPLC, NMR, and mass spectrometry.

Experimental Protocol: A Generalized Synthesis of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

The following is a generalized protocol based on reported synthetic routes.[1][4] Researchers should consult the primary literature for specific reaction conditions and safety precautions.

  • Chlorosulfonation: 2-ethoxybenzoic acid is reacted with an excess of chlorosulfonic acid, often in the presence of thionyl chloride, at a controlled temperature to form 5-(chlorosulfonyl)-2-ethoxybenzoic acid.

  • Sulfonamide Formation: The resulting sulfonyl chloride is then carefully added to a solution of N-methylpiperazine in an appropriate solvent, often with a base to neutralize the HCl generated.

  • Hydrolysis: The ester or amide intermediate is hydrolyzed, typically using an aqueous base like sodium hydroxide, followed by acidification to precipitate the final product, 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system to achieve high purity.

A 2-Ethoxybenzoic Acid B Chlorosulfonation (Chlorosulfonic Acid, Thionyl Chloride) A->B C 5-(Chlorosulfonyl)-2-ethoxybenzoic Acid B->C D Reaction with N-methylpiperazine C->D E Intermediate Ester/Amide D->E F Hydrolysis (NaOH, then HCl) E->F G Crude Product F->G H Purification (Recrystallization) G->H I Pure 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid H->I

Caption: Generalized synthetic workflow for 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid.

II. Application in Sildenafil Synthesis and PDE5 Inhibition Assays: A Comparative Perspective

The primary documented application of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is as a key intermediate in the synthesis of Sildenafil.[1][2][3] In this context, the purity of the benzoic acid derivative directly affects the yield and purity of the final active pharmaceutical ingredient (API). Impurities can interfere with subsequent coupling reactions and lead to the formation of difficult-to-separate side products.

Comparative Analysis: Intermediate vs. Final Product in PDE5 Inhibition Assays

While the benzoic acid derivative is a precursor, Sildenafil is the active PDE5 inhibitor. For researchers studying PDE5 inhibition, understanding the distinction and potential for cross-contamination is vital for reproducible results.

CompoundRolePrimary FunctionKey Considerations for Reproducibility
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid IntermediatePrecursor in Sildenafil synthesisPurity, absence of regioisomers and unreacted starting materials.
Sildenafil Final ProductSelective PDE5 InhibitorHigh purity is essential for accurate IC50 determination and minimizing off-target effects.
Vardenafil/Tadalafil AlternativesSelective PDE5 InhibitorsDifferent chemical scaffolds, may have different selectivity profiles and pharmacokinetic properties.

Experimental Protocol: A Representative PDE5 Inhibition Assay

This protocol outlines a typical in vitro assay to measure the inhibitory activity of a compound like Sildenafil against the PDE5 enzyme.

  • Reagents and Preparation:

    • Recombinant human PDE5 enzyme.

    • cGMP substrate.

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Test compounds (Sildenafil and alternatives) dissolved in DMSO.

    • Detection reagents (e.g., a fluorescent biosensor for AMP).

  • Assay Procedure:

    • Add assay buffer to the wells of a microplate.

    • Add test compounds at various concentrations.

    • Add the PDE5 enzyme and incubate briefly.

    • Initiate the reaction by adding the cGMP substrate.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction (e.g., by adding a stop solution or by heat).

    • Add the detection reagents and measure the signal (e.g., fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the inhibition data against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 PDE5 Catalytic Cycle cluster_1 Inhibition A cGMP B PDE5 Enzyme A->B Binds to active site C 5'-GMP B->C Hydrolyzes D Sildenafil (Inhibitor) D->B Competitively binds to active site

Caption: Simplified signaling pathway of PDE5 and its inhibition by Sildenafil.

III. Antimicrobial Activity of Sulfonylurea Derivatives: An Alternative Experimental Paradigm

Recent research has explored the potential of novel sulfonylurea derivatives as antimicrobial agents, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] This opens up a different avenue for the application of compounds structurally related to this compound.

Comparative Analysis: Sulfonylurea Derivatives vs. Standard Antibiotics

When evaluating the antimicrobial properties of a new compound, it is crucial to compare its performance against established antibiotics.

Compound ClassMechanism of Action (General)Spectrum of Activity (Reported)Key Considerations for Reproducibility
Novel Sulfonylurea Derivatives Varies; may involve novel targets.[6]Primarily Gram-positive bacteria, including MRSA.[5]Purity, solubility in assay media, stability.
Vancomycin Inhibits cell wall synthesis.Primarily Gram-positive bacteria, including MRSA.Purity of the standard, accurate concentration determination.
Ciprofloxacin Inhibits DNA gyrase.Broad-spectrum (Gram-positive and Gram-negative).Purity, potential for resistance development in test strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to quantify the in vitro antimicrobial activity of a compound.

  • Materials:

    • Test compound (e.g., a novel sulfonylurea derivative).

    • Bacterial strains (e.g., S. aureus ATCC 29213).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a microtiter plate.

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Conclusion: A Commitment to Rigorous and Reproducible Science

The reproducibility of experiments with this compound derivatives, as with any chemical entity, is contingent upon a thorough understanding of the material's provenance and the meticulous execution of experimental protocols. For researchers working with these compounds, whether in the synthesis of pharmaceuticals or the exploration of new biological activities, a commitment to rigorous characterization of starting materials and the validation of experimental assays is non-negotiable. By adhering to the principles of transparency, careful documentation, and the use of appropriate controls and standards, the scientific community can ensure that the data generated is both reliable and of lasting value.

V. References

  • Chen, J., et al. (2023). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 28(3), 1365. Retrieved from [Link]

  • Kontogianni, V. G., & Papadopoulou, M. V. (2020). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 13(10), 289. Retrieved from [Link]

  • Gouda, M. A., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Scientia Pharmaceutica, 84(3), 447-454. Retrieved from [Link]

  • Saeed, A., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry, 16(9), 5243-5252. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Retrieved from [Link]

  • Gaikwad, P. S., et al. (2023). Novel sulfonylurea derivatives as a potential agent: In-silico study, chemical synthesis, characterization and their evaluation. Journal of Chemical and Pharmaceutical Research, 15(1), 1-10. Retrieved from [Link]

  • PubMed. (2023). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. Retrieved from

  • National Institutes of Health. (n.d.). Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. Retrieved from [Link]

  • ResearchGate. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Retrieved from [Link]

  • Research Journal of Pharmacy and Biological Chemical Sciences. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]

  • National Institutes of Health. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3575. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization and validation of a reporter gene assay for screening of phosphodiesterase inhibitors in a high throughput system. Retrieved from [Link]

  • MDPI. (2024). Role of Phosphodiesterases in Biology and Pathology 2.0. International Journal of Molecular Sciences, 25(10), 5304. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Piperazin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel compound frequently synthesized in drug discovery and development, 2-(Piperazin-1-ylsulfonyl)benzoic acid (CAS No. 194602-23-8) requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for researchers and laboratory personnel. Our approach moves beyond a simple checklist, grounding each procedural step in the principles of chemical hazard assessment and regulatory compliance to foster a culture of safety and responsibility.

Section 1: Hazard Characterization and the Precautionary Principle

A definitive, universally adopted hazard classification for this compound is not consistently available across all regulatory databases. However, an expert assessment of its chemical structure—comprising a benzoic acid moiety, a piperazine ring, and a sulfonamide group—necessitates a cautious approach.

  • Benzoic Acid Moiety: The parent compound, benzoic acid, is known to cause skin irritation and serious eye damage[1][2][3].

  • Piperazine Moiety: Piperazine itself is classified as a flammable solid that can cause severe skin burns, eye damage, and may lead to allergic skin reactions or respiratory sensitization[4].

  • Sulfonamide Group: While the sulfonamide group's hazard profile is variable, it is a common feature in many biologically active compounds[5][6].

Furthermore, safety data for structurally analogous compounds often indicates hazards such as being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335)[7][8].

Core Directive: Given the potential hazards inferred from its constituent functional groups and related structures, This compound must be managed as a hazardous chemical waste . This "precautionary principle" is the cornerstone of responsible laboratory practice, ensuring that risks are managed even in the absence of complete toxicological data.

Section 2: The Regulatory Framework: Adherence to EPA and RCRA Standards

In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][10]. RCRA establishes a "cradle-to-grave" system to track hazardous waste from its point of generation to its final disposal[10][11][12].

1. Hazardous Waste Determination: The first critical step is to formally determine that the waste is hazardous, as outlined in Title 40 of the Code of Federal Regulations (CFR) section 262.11[11][13]. Based on the analysis in Section 1, this compound should be declared a hazardous waste due to its potential characteristics of toxicity and corrosivity (irritant).

2. Generator Status: Your laboratory or institution is considered a "generator" of hazardous waste. RCRA categorizes generators based on the quantity of hazardous waste produced per month, which dictates specific on-site accumulation and reporting requirements[11][14]. It is crucial to understand your facility's generator status to ensure compliance.

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but volume limits apply
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Up to 180 days (or 270 days if disposal facility is >200 miles away)[15]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days[14][15]

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form, ensure proper PPE is worn to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection Proper segregation is fundamental to safe and compliant waste management.

  • Do Not Mix: Never dispose of this compound in standard trash or down the drain. It must be segregated from non-hazardous waste.

  • Designated Container: Collect all waste (including pure compound, contaminated materials like weigh boats or wipes, and reaction residues) in a dedicated, chemically compatible container with a secure, tight-fitting lid[16]. The container must be in good condition, free of leaks or residues on the exterior.

Step 3: Meticulous Container Labeling Accurate labeling is a critical regulatory requirement.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must clearly state:

    • The words "Hazardous Waste" [14].

    • The full chemical name: "this compound" .

    • The Accumulation Start Date (the date the first waste was added)[14].

    • An indication of the hazards (e.g., "Irritant," "Toxic").

Step 4: On-Site Accumulation and Storage Store the waste container safely in the laboratory, typically in a designated Satellite Accumulation Area (SAA), before it is moved to a Central Accumulation Area (CAA).

  • Location: The container should be stored at or near the point of generation.

  • Containment: Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closure: Keep the waste container closed at all times except when actively adding waste[16].

Step 5: Final Disposal via Authorized Personnel Final disposal is a highly regulated process that must not be performed by laboratory staff.

  • Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) department for waste pickup.

  • Licensed Transport: The EHS office will arrange for a licensed hazardous waste transporter to collect the material.

  • Permitted Facility: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, completing the "cradle-to-grave" lifecycle[13][15].

Section 4: Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start Material Identified for Disposal Hazard_Det Step 1: Perform Hazard Determination (Based on Structural Analysis & SDS of Analogs) Start->Hazard_Det Is_Hazardous Is Waste Hazardous? Hazard_Det->Is_Hazardous Segregate Step 2: Segregate as Hazardous Waste into a Compatible Container Is_Hazardous->Segregate  Yes Non_Haz Manage as Non-Hazardous Waste (Not Applicable for this Compound) Is_Hazardous->Non_Haz  No Label Step 3: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Segregate->Label Store Step 4: Store in Satellite Accumulation Area (Closed, with Secondary Containment) Label->Store Contact_EHS Step 5: Arrange Pickup by EHS or Certified Waste Contractor Store->Contact_EHS TSDF Final Disposition at a Permitted TSDF Contact_EHS->TSDF

Caption: Decision workflow for the disposal of this compound.

Section 5: Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is vital.

For a Small Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • All cleanup materials must be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's EHS or emergency response team.

  • Prevent entry into the affected area.

First Aid for Exposures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][17].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][2].

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019). Clean Management Environmental Group, Inc. [Link]

  • RCRA facts: An Overview of the Hazardous Waste Management Law. (2021). ERA Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). US Environmental Protection Agency. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]

  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

  • Hazardous Waste. US Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency. [Link]

  • Hazardous Substance Fact Sheet: Benzoic Acid. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (2023). Carl ROTH. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(Piperazin-1-ylsulfonyl)benzoic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols for handling 2-(Piperazin-1-ylsulfonyl)benzoic acid. As the specific safety data for this compound is not extensively documented, the following recommendations are synthesized from the known hazards of its core structural motifs: benzoic acid, sulfonyl-containing compounds, and piperazine. This proactive, risk-based approach ensures a high margin of safety in your laboratory operations.

Understanding the Risks: A Structural Hazard Assessment

The necessity for rigorous personal protective equipment (PPE) stems from the potential hazards associated with the compound's constituent parts:

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin irritation, serious eye damage, and may cause respiratory irritation[1][2]. Prolonged or repeated exposure can lead to organ damage[1][2].

  • Sulfonyl Group : While specific data on this compound is limited, sulfonyl-containing compounds as a class warrant careful handling to avoid inhalation and skin contact[3][4].

  • Piperazine Moiety : Piperazine itself is classified as a skin and respiratory sensitizer, meaning it can cause allergic reactions upon exposure[5]. It can also cause severe skin burns and eye damage[5].

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core PPE Requirements at a Glance

The level of PPE required is dictated by the specific task and the physical form of the chemical. This table summarizes the minimum required PPE for common laboratory operations involving this compound.

Laboratory Task Primary Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Fume Hood2 pairs of Nitrile GlovesSafety Goggles & Face ShieldLab CoatNIOSH-approved respirator with P3 filter if fume hood is unavailable or there's a risk of aerosolization[2].
Preparing Solutions Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles & Face ShieldLab CoatNot typically required
Running Reactions Chemical Fume HoodNitrile or Neoprene GlovesSafety GogglesLab CoatNot typically required
Handling Spills N/AHeavy-duty Nitrile or Butyl Rubber GlovesSafety Goggles & Face ShieldLab Coat (consider a disposable gown)NIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical Fume HoodNitrile or Neoprene GlovesSafety GogglesLab CoatNot typically required

In-Depth PPE Protocols: The "Why" Behind the "What"

Primary Engineering Control: The First Line of Defense

All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood[6][7]. This is the most critical step in minimizing inhalation exposure to fine dust particles which can cause respiratory irritation[1].

Hand Protection: Your Direct Interface

Chemical-resistant gloves are mandatory.

  • For Incidental Contact (e.g., handling sealed containers): A single pair of standard disposable nitrile gloves (minimum 0.35 mm thickness) is acceptable[1].

  • For Intentional Contact or Splash Risk (e.g., weighing, solution prep): Double-gloving is strongly recommended. This involves wearing two pairs of nitrile gloves. This practice provides a significant barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Glove Integrity: Always inspect gloves for tears or punctures before use[3]. After handling the compound, remove gloves using a technique that avoids touching the outside of the glove with bare skin, and wash hands thoroughly[6][8].

Eye and Face Protection: A Non-Negotiable Barrier
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory[7].

  • Required for Handling: Due to the risk of serious eye damage posed by the benzoic acid moiety, chemical safety goggles are required when handling the compound in any form[1][2].

  • Splash & Powder Risk: When weighing the solid powder or when there is any risk of splashing, a full-face shield must be worn over safety goggles to protect the entire face[6][7].

Body Protection: Shielding from Contamination

A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination[6][7]. For large-scale operations or in the event of a significant spill, a disposable chemical-resistant gown should be used. Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection: When Engineering Controls Are Not Enough

If work absolutely cannot be performed within a fume hood, or in the case of a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with P3 filters for particulates is necessary when handling the powder[2]. All personnel required to wear respirators must be part of a formal respiratory protection program that includes fit-testing and training[9].

Operational Plans: Step-by-Step Procedures

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_ppe Required PPE Stack start Start: Task Involving This compound fume_hood Is the task performed in a chemical fume hood? start->fume_hood solid_or_liquid Is the compound a solid powder? fume_hood->solid_or_liquid Yes ppe_respirator MANDATORY: NIOSH-approved Respirator (Consult EHS) fume_hood->ppe_respirator No splash_risk Is there a risk of splashing? solid_or_liquid->splash_risk No ppe_face_shield Add: Full Face Shield solid_or_liquid->ppe_face_shield Yes ppe_goggles Upgrade to: Chemical Goggles splash_risk->ppe_goggles No splash_risk->ppe_face_shield Yes ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves end_procedure Proceed with Task ppe_double_gloves Upgrade to: Double Nitrile Gloves ppe_goggles->ppe_double_gloves ppe_double_gloves->end_procedure ppe_face_shield->ppe_double_gloves ppe_respirator->solid_or_liquid

Caption: PPE selection workflow based on task-specific risks.

Spill Cleanup Procedure
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, double nitrile or butyl rubber gloves, chemical splash goggles, and a face shield. If the spill involves powder outside a fume hood, a NIOSH-approved respirator is required.

  • Contain the Spill: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or sand).

  • Clean the Spill:

    • Solid Spills: Gently cover the powder with a damp paper towel to avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spills: Use an absorbent spill pad or sand to absorb the liquid. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Plan
  • Unused Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed, and compatible container[10]. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Labware: Disposable items (gloves, weigh boats, pipette tips) that are contaminated should be placed in a sealed bag or container, clearly labeled as hazardous waste, and disposed of according to your institution's hazardous waste guidelines[10].

  • Aqueous Solutions: Do not dispose of solutions containing this compound down the drain[10][11]. Aqueous waste should be collected in a labeled hazardous waste container. Neutralization may be required before collection, but only if it does not create additional hazards.

  • Waste Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office[10]. Ensure all containers are properly labeled with the full chemical name and an EHS hazardous waste tag[10][12].

By adhering to these rigorous PPE and handling protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Redox. (2022, November 14).
  • US Chemical Supplier. (n.d.). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-oxo-2H-chromen-3-yl)benzoic acid.
  • Chem-Supply. (n.d.).
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Sigma-Aldrich. (n.d.). 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet - 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
  • Fisher Scientific. (2018, January 18).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(4-Methylpiperazin-1-yl)benzoic acid.
  • PubChem. (2025, December 13). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid.
  • Fisher Scientific. (2023, September 5).
  • Texas A&M University Division of Research. (n.d.). BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines.
  • BLD Pharmatech. (n.d.).
  • Apollo Scientific. (2023, June 9). 2-(Piperazin-1-yl)
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.